Cy3.5-cooh
Description
BenchChem offers high-quality Cy3.5-cooh suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cy3.5-cooh including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C38H41ClN2O2 |
|---|---|
Molecular Weight |
593.2 g/mol |
IUPAC Name |
6-[(2Z)-1,1-dimethyl-2-[(E)-3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride |
InChI |
InChI=1S/C38H40N2O2.ClH/c1-37(2)32(39(5)30-23-21-26-14-8-10-16-28(26)35(30)37)18-13-19-33-38(3,4)36-29-17-11-9-15-27(29)22-24-31(36)40(33)25-12-6-7-20-34(41)42;/h8-11,13-19,21-24H,6-7,12,20,25H2,1-5H3;1H |
InChI Key |
VJCYHFMXCZYHEG-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=CC=CC=C65)(C)C)C.[Cl-] |
Origin of Product |
United States |
Foundational & Exploratory
The Scientist's Guide to Cy3.5-COOH: A Deep Dive into its Spectral Properties and Bioconjugation Characteristics
Introduction
In the dynamic landscape of fluorescence-based biological research, the cyanine family of dyes has established itself as an indispensable tool for the sensitive and specific labeling of biomolecules. Among these, Cy3.5, a derivative of the Cy3 dye, offers a unique spectral niche with its orange-red fluorescence, bridging the gap between Cy3 and Cy5. This in-depth technical guide provides a comprehensive exploration of Cy3.5-COOH, a variant featuring a terminal carboxylic acid group. We will delve into its core spectral properties, the intricacies of its application in bioconjugation, and provide field-proven insights to empower researchers, scientists, and drug development professionals in leveraging this versatile fluorophore for their experimental needs. This guide is structured to provide not just data, but a foundational understanding of the principles governing the use of Cy3.5-COOH, ensuring robust and reproducible results.
Core Spectral and Physicochemical Properties of Cy3.5-COOH
The utility of any fluorophore is fundamentally dictated by its spectral and physical characteristics. Cy3.5-COOH exhibits a distinct set of properties that make it well-suited for a variety of fluorescence applications, including microscopy, flow cytometry, and immunoassays.[1]
Spectral Characteristics
The absorption and emission profiles of Cy3.5 are situated in the orange-red region of the visible spectrum.[2] This placement is advantageous as it minimizes interference from the autofluorescence of many biological samples, which typically occurs at shorter wavelengths.
| Property | Value | Source(s) |
| Maximum Excitation Wavelength (λex) | ~576-591 nm | [2][3][4][5][6][7] |
| Maximum Emission Wavelength (λem) | ~603-604 nm | [2][3][4][5][6] |
| Molar Extinction Coefficient (ε) | ~116,000 - 139,000 L·mol-1·cm-1 | [3][5][6] |
| Fluorescence Quantum Yield (Φ) | ~0.11 - 0.35 | [3][5][6] |
| Stokes Shift | ~13-27 nm | [1] |
Note: The exact spectral maxima can be influenced by the solvent environment and conjugation to a biomolecule.
Physicochemical Properties
Understanding the physical and chemical nature of Cy3.5-COOH is crucial for its effective handling and application in labeling protocols.
| Property | Description | Source(s) |
| Chemical Formula | C38H41ClN2O2 | [5] |
| Molecular Weight | ~593.20 Da | [5] |
| Appearance | Dark purple powder | [5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, dichloromethane); Insoluble in water. The sulfonated version (sulfo-Cyanine3.5 carboxylic acid) exhibits good water solubility. | [5][6][8][] |
| Storage | Store at -20°C in the dark, desiccated. Can be transported at room temperature for short periods. Avoid prolonged exposure to light. | [3][5][6][10] |
Bioconjugation with Cy3.5-COOH: The Chemistry of Labeling
The carboxylic acid (-COOH) group of Cy3.5-COOH is a versatile functional handle for covalent attachment to biomolecules.[4][11] While it can be used in various coupling reactions, the most common and robust method involves its activation to an N-hydroxysuccinimide (NHS) ester, which then readily reacts with primary amines on the target molecule.[12][]
The Principle of Amine-Reactive Labeling
The primary targets for this labeling chemistry are the primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues.[12] The reaction proceeds via a nucleophilic acyl substitution, where the amine attacks the activated carbonyl of the NHS ester, forming a stable and effectively irreversible amide bond.[]
Figure 1: General workflow for the two-step bioconjugation of Cy3.5-COOH to a primary amine-containing biomolecule.
Experimental Protocol: Two-Step Carbodiimide Coupling (EDC/NHS)
This method is employed to conjugate Cy3.5-COOH to a biomolecule.
Materials:
-
Cy3.5-COOH
-
Biomolecule to be labeled (e.g., antibody, protein)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-free buffer (e.g., MES, PBS, HEPES), pH 6.0 for activation
-
Reaction buffer, pH 7.2-8.5 (e.g., PBS, borate buffer)[12][14]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Purification column (e.g., size-exclusion chromatography, desalting column)
Procedure:
-
Activation of Cy3.5-COOH: a. Dissolve Cy3.5-COOH in anhydrous DMF or DMSO to a known concentration. b. In a separate tube, dissolve EDC and NHS in an amine-free buffer at pH 6.0. A molar excess of EDC and NHS over Cy3.5-COOH is recommended. c. Add the Cy3.5-COOH solution to the EDC/NHS solution and incubate for 15-30 minutes at room temperature to form the Cy3.5-NHS ester.
-
Preparation of the Biomolecule: a. Dissolve the biomolecule in the reaction buffer (pH 7.2-8.5). It is critical that this buffer is free of primary amines (e.g., Tris, glycine) as they will compete for reaction with the NHS ester.[12][14] b. The concentration of the biomolecule should be optimized, typically in the range of 1-10 mg/mL.[15]
-
Conjugation Reaction: a. Add the activated Cy3.5-NHS ester solution to the biomolecule solution. The molar ratio of the dye to the biomolecule will determine the degree of labeling (DOL) and should be optimized for the specific application. A molar excess of the NHS ester is typically used.[15][16] b. Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[12][14][15]
-
Quenching the Reaction (Optional): a. To stop the reaction, a buffer containing primary amines, such as Tris or glycine, can be added to consume any unreacted NHS ester.[14]
-
Purification of the Conjugate: a. Separate the labeled biomolecule from unreacted dye and byproducts using size-exclusion chromatography, dialysis, or a desalting column.[15][16]
-
Characterization of the Conjugate: a. Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorption maximum of Cy3.5 (~580-590 nm).
Causality Behind Experimental Choices:
-
pH Control: The activation of the carboxylic acid with EDC/NHS is more efficient at a slightly acidic pH (around 6.0). However, the reaction of the NHS ester with primary amines is highly pH-dependent, with optimal efficiency between pH 7.2 and 8.5.[12][17] Below this range, the amines are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the labeling efficiency.[12][14]
-
Buffer Selection: The choice of an amine-free buffer is paramount to prevent the quenching of the reactive NHS ester by the buffer components themselves.[12]
-
Solvent for Dye: Due to the poor aqueous solubility of the non-sulfonated Cy3.5-COOH, a water-miscible organic solvent like DMSO or DMF is required to prepare a stock solution.[5][17] It is crucial to use high-quality, amine-free DMF.[17]
-
Purification: The removal of unconjugated dye is essential as it can lead to high background fluorescence and inaccurate quantification.
Key Applications and Considerations
Cy3.5-COOH, once conjugated to a biomolecule, is a powerful tool for a multitude of fluorescence-based applications.
-
Fluorescence Microscopy: Labeled antibodies or probes can be used for high-resolution imaging of cellular structures and processes.[1][18]
-
Flow Cytometry: Provides bright signals for the analysis and sorting of cell populations.[1]
-
Immunoassays and Western Blotting: Enhances the detection and quantification of target proteins.[1]
-
Nucleic Acid Labeling: Can be used to label amine-modified oligonucleotides for applications like fluorescence in situ hybridization (FISH).[19]
Photostability and Performance
Cyanine dyes, including Cy3.5, are known for their brightness and relatively good photostability.[1][18] However, under intense or prolonged illumination, photobleaching can occur. Studies have shown that the photostability of cyanine dyes can be enhanced by the proximal linkage of protective agents or by encapsulation.[20][21] When designing experiments, it is important to use appropriate imaging conditions and antifade reagents to minimize photobleaching. Interestingly, the fluorescence of Cy3.5 has been observed to be enhanced upon covalent attachment to proteins like IgG, a phenomenon not shared by all cyanine dyes.[22]
Conclusion
Cy3.5-COOH is a versatile and robust fluorophore that offers a valuable spectral option for researchers in the life sciences. A thorough understanding of its spectral properties, coupled with a methodical approach to bioconjugation, is key to unlocking its full potential. By carefully controlling reaction parameters such as pH, buffer composition, and molar ratios, and by implementing appropriate purification strategies, researchers can generate highly specific and brightly fluorescent probes for a wide array of biological investigations. This guide provides the foundational knowledge and practical insights necessary to confidently and successfully incorporate Cy3.5-COOH into your research endeavors.
References
-
Antibodies.com. Cyanine 3.5 carboxylic acid (A270136). Available from: [Link]
-
Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. Available from: [Link]
-
ACS Publications. One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies | Bioconjugate Chemistry. Available from: [Link]
-
AxisPharm. Cyanine3.5 Dye. Available from: [Link]
-
Tebubio. Cyanine3.5 carboxylic acid - 5 mg. Available from: [Link]
-
PMC. Enhanced photostability of cyanine fluorophores across the visible spectrum. Available from: [Link]
-
ResearchGate. Enhanced brightness and photostability of cyanine dyes by supramolecular containment. Available from: [Link]
-
Journal of the American Chemical Society. Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Available from: [Link]
-
PubMed. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin. Available from: [Link]
-
IntechOpen. A Protocol for Minimal Single Protein Labeling with CyDye Fluors for Live Cell Internalization Assays. Available from: [Link]
-
MDPI. Optical Fluorescence Imaging of Native Proteins Using a Fluorescent Probe with a Cell-Membrane-Permeable Carboxyl Group. Available from: [Link]
-
Journal of Nanobiotechnology. Advancing fluorescence imaging: enhanced control of cyanine dye-doped silica nanoparticles. Available from: [Link]
-
The Royal Society of Chemistry. Effective Synthesis, Development and Application of a Highly Fluorescent Cyanine Dye for Antibody Conjugation and Microscopy. Available from: [Link]
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- 21. researchgate.net [researchgate.net]
- 22. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
Cy3.5 carboxylic acid excitation and emission spectra
An In-Depth Technical Guide to Cy3.5 Carboxylic Acid: Spectral Properties and Application Workflows
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyanine 3.5 (Cy3.5) is a bright, orange-red fluorescent dye prized in the scientific community for its high quantum yield and excellent photostability.[1] As a member of the cyanine dye family, it provides strong, reliable signals for a variety of fluorescence-based assays.[1] This guide focuses specifically on Cy3.5 carboxylic acid, a derivative featuring a terminal carboxyl group. While this functional group is not directly reactive with biomolecules, it serves as a critical chemical handle for creating amine-reactive conjugates, enabling the stable labeling of proteins, peptides, nucleic acids, and other molecules.[2][3] Its versatility and robust performance make it an ideal choice for demanding applications, including high-resolution fluorescence microscopy, flow cytometry, and immunoassays.[1]
Core Photophysical and Chemical Properties
The efficacy of any fluorophore is defined by its fundamental photophysical parameters. These properties dictate its brightness, the instrumentation required for its use, and its suitability for specific applications. The key characteristics of Cy3.5 carboxylic acid are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~591 nm | [4][5][6][7] |
| Emission Maximum (λem) | ~604 nm | [4][5][6][7] |
| Molar Extinction Coefficient (ε) | 116,000 M⁻¹cm⁻¹ | [4][5][6][7][8] |
| Fluorescence Quantum Yield (Φ) | ~0.35 | [4][5][6][7][8] |
| Stokes Shift | ~13 nm | [1] |
| Molecular Weight | 593.20 Da | [1][5] |
| Solubility | Soluble in organic solvents (DMF, DMSO); Insoluble in water | [5] |
The Principle of Fluorescence
The fluorescence of Cy3.5 is governed by the absorption of light energy and its subsequent re-emission at a longer wavelength. This process, visualized in the Jablonski diagram below, is the foundation of all fluorescence-based detection methods. An electron absorbs a photon from an excitation source, elevating it to an excited singlet state (S1). After a brief period, during which some energy is lost through non-radiative pathways, the electron returns to the ground state (S0), emitting the energy difference as a photon of light. This emitted photon is always of lower energy (longer wavelength) than the absorbed photon, a phenomenon known as the Stokes Shift.
Caption: Jablonski diagram illustrating fluorescence.
Experimental Protocol: Bioconjugation via Amine Coupling
A primary application of Cy3.5 carboxylic acid is the covalent labeling of biomolecules containing primary amines, such as the lysine residues found on proteins. This process requires a two-step chemical activation to convert the relatively unreactive carboxylic acid into an amine-reactive species. The most common and reliable method is the use of a carbodiimide (like EDC) in conjunction with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This activated dye can then efficiently label the target molecule.
Causality Behind the Method
-
Activation is Essential: The carboxyl group (-COOH) of the dye and the amine group (-NH2) of a protein will not spontaneously form a stable bond under physiological conditions.
-
EDC as a Zero-Length Crosslinker: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker, meaning it facilitates the bond formation and then detaches, leaving no additional atoms between the dye and the target. It activates the carboxyl group, making it susceptible to nucleophilic attack.
-
NHS for Stability and Efficiency: The EDC-activated intermediate is highly unstable in aqueous solutions and prone to hydrolysis. Adding NHS (or its water-soluble variant, Sulfo-NHS) allows the formation of a more stable NHS ester. This intermediate has a longer half-life, significantly increasing the probability of a successful reaction with the target amine and improving overall labeling efficiency.[3]
Step-by-Step Methodology
-
Reagent Preparation:
-
Dye Stock (Solution A): Dissolve Cy3.5 carboxylic acid in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a final concentration of 10 mg/mL.
-
Activation Solution (Solution B): Prepare a fresh solution of 100 mM EDC and 100 mM Sulfo-NHS in an appropriate buffer (e.g., 100 mM MES, pH 6.0). This solution must be prepared immediately before use as the reagents are moisture-sensitive.
-
Biomolecule Solution (Solution C): Dissolve or dilute the target protein/peptide in an amine-free buffer, such as Phosphate-Buffered Saline (PBS), at a pH of 7.2-8.0. A typical concentration is 2-10 mg/mL.
-
-
Activation of Cy3.5 Carboxylic Acid:
-
In a microcentrifuge tube, combine 10 µL of the Dye Stock (Solution A) with 100 µL of the Activation Solution (Solution B).
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light. This reaction forms the Cy3.5 NHS ester.
-
-
Conjugation to Target Biomolecule:
-
Add the entire activation mixture to your Biomolecule Solution (Solution C). The optimal molar ratio of dye to protein is typically between 5:1 and 20:1. A 10:1 ratio is a common starting point.[9]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
-
-
Purification of the Conjugate:
-
It is critical to remove any unconjugated dye and reaction byproducts. Load the entire reaction mixture onto a size-exclusion chromatography column (e.g., a pre-packed Sephadex G-25 column).[9]
-
Elute the column with PBS (pH 7.4). The larger, labeled protein conjugate will elute first, followed by the smaller, unconjugated dye molecules.
-
Collect the fractions and identify those containing the labeled protein by measuring absorbance at both 280 nm (for protein) and ~591 nm (for Cy3.5 dye).
-
Caption: Workflow for Cy3.5 carboxylic acid bioconjugation.
Key Factors for Optimal Fluorescence Performance
The fluorescence signal from a Cy3.5 conjugate is not static; it is highly dependent on its molecular environment. Understanding these factors is crucial for experimental design and data interpretation.
-
Influence of Conjugation: The fluorescence of Cy3 and Cy3.5 dyes is often significantly enhanced upon covalent attachment to the surface of a protein.[10][11] This phenomenon, attributed to restricted rotational freedom which reduces non-radiative decay, means that a labeled antibody can be 2-3 times brighter than the free dye in solution.[11]
-
Environmental Viscosity: Similar to conjugation, increased solvent viscosity can restrict the molecular movement of the dye, leading to a higher quantum yield and a brighter signal.[12]
-
pH Stability: Cyanine dyes are generally robust and their fluorescence is stable across a wide physiological pH range.[13] However, extreme pH conditions can denature the labeled biomolecule, indirectly affecting the dye's local environment and fluorescence.
-
Photostability: Cy3.5 exhibits high photostability, making it well-suited for imaging techniques that require prolonged or intense light exposure, such as confocal microscopy and time-lapse imaging.[1][14]
-
Labeling Ratio (Degree of Substitution): While labeling a protein with multiple fluorophores can increase the signal, excessive labeling can lead to self-quenching.[11] If Cy3.5 molecules are too close to one another on a protein's surface, they can quench each other's fluorescence through resonance energy transfer, leading to a decrease in overall brightness. It is essential to optimize the dye-to-protein ratio for each specific application.
References
-
Cyanine3.5 Dye. AxisPharm. [Link]
-
Cyanine 3.5 carboxylic acid (A270136). Antibodies.com. [Link]
-
extinction coefficients and fluorescence data. Glen Research. [Link]
-
Cyanine 3.5 NHS ester (A270137). Antibodies.com. [Link]
-
Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to IgG and Noncovalent Binding to Avidin. ACS Publications. [Link]
-
Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin. PubMed. [Link]
-
Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to I. Bioconjugate Chemistry. [Link]
-
(PDF) Fluorescent properties of cyanine dyes as a matter of the environment. ResearchGate. [Link]
-
Cy3. metabion. [Link]
-
Dependence of the relative quantum yield on solution viscosity, Cy3 (●)... ResearchGate. [Link]
-
Effective Synthesis, Development and Application of a Highly Fluorescent Cyanine Dye for Antibody Conjugation and Microscopy. The Royal Society of Chemistry. [Link]
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- 5. Cyanine 3.5 carboxylic acid (A270136) | Antibodies.com [antibodies.com]
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- 7. Cyanine 3.5 NHS ester (A270137) | Antibodies.com [antibodies.com]
- 8. Amine-PEG-Fluor-647 TEA salts, MW 2,000, Alexa Fluor 647-PEG-amine MW 2,000 equivalent | BroadPharm [broadpharm.com]
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The Dual Nature of a Fluorophore: A Technical Guide to Cy3.5-COOH Solubility
Foreword: Why Solubility is the Keystone of Experimental Success
In the realm of bioconjugation and fluorescence-based assays, the success of an experiment often hinges on a property that is deceptively simple yet profoundly critical: solubility. For drug development professionals and molecular biologists, the cyanine dye family, and specifically Cy3.5-COOH, offers a powerful tool for visualization and quantification. However, its amphipathic nature presents a classic challenge. The uncharged, non-sulfonated Cy3.5-COOH molecule possesses a hydrophobic polymethine backbone and a single, ionizable carboxylic acid group. This duality dictates its behavior in different solvents, and mastering its solubility is the first and most crucial step toward reproducible and reliable results. This guide provides an in-depth exploration of the theoretical principles and practical methodologies for effectively dissolving and handling Cy3.5-COOH, ensuring its optimal performance in your applications.
Part 1: The Molecular Dichotomy of Cy3.5-COOH
The solubility of Cy3.5-COOH is governed by the interplay between its large, planar, and hydrophobic core and its terminal carboxylic acid functional group.
-
The Hydrophobic Core: The extended polymethine chain and its associated heterocyclic rings are inherently nonpolar. This extensive π-conjugated system is responsible for the dye's fluorescent properties but also drives it to self-associate in aqueous environments through van der Waals forces and π-π stacking interactions. This tendency can lead to the formation of non-fluorescent H-aggregates or red-shifted J-aggregates, both of which are detrimental to most applications.[1][2][3]
-
The Hydrophilic Handle: The terminal carboxylic acid (-COOH) group is the key to its limited aqueous solubility. This group is a weak acid and can exist in two states: a protonated (neutral) form (-COOH) and a deprotonated (anionic) form (-COO⁻). The transition between these states is dependent on the pH of the solution.
The solubility challenge, therefore, is to overcome the strong hydrophobic character of the core molecule. This can be achieved by either using a solvent that can accommodate the nonpolar structure or by chemically modifying the dye in-situ to enhance its hydrophilicity.
Part 2: The Critical Role of pH in Aqueous Media
For non-sulfonated cyanine dyes like Cy3.5-COOH, direct dissolution in neutral water (pH 7.0) is exceedingly difficult and not recommended.[4][5] The carboxylic acid group remains largely in its protonated, uncharged state, rendering the entire molecule poorly soluble and prone to aggregation.
The key to unlocking aqueous solubility lies in controlling the pH. The Henderson-Hasselbalch equation dictates that when the pH of the solution is significantly higher than the pKa of the carboxylic acid, the group will exist predominantly in its deprotonated, anionic carboxylate form (-COO⁻). This negative charge dramatically increases the molecule's polarity and its affinity for water molecules.
While the exact pKa of Cy3.5-COOH is not widely published, we can use benzoic acid (pKa ≈ 4.2) as a reasonable proxy.[4][6] To ensure near-complete deprotonation and subsequent solubilization, the pH of the aqueous buffer should be at least 2-3 units above the pKa. Therefore, preparing buffers in the pH range of 8.0 to 8.5 is a common and effective strategy.[7]
Part 3: Comparative Solubility Data
The choice of solvent has a profound impact on the achievable concentration of Cy3.5-COOH. Organic solvents are generally superior for creating highly concentrated stock solutions, while aqueous buffers require careful formulation.
| Solvent Type | Solvent Example | Typical Achievable Concentration | Key Considerations |
| Organic (Aprotic, Polar) | DMSO (Dimethyl sulfoxide) | ≥ 59 mg/mL (~100 mM)[8][9] | Hygroscopic; use anhydrous grade. Ideal for high-concentration stock solutions. |
| DMF (Dimethylformamide) | Soluble[10][11] | Similar to DMSO. Ensure high purity. | |
| Aqueous Buffer (Basic) | PBS, pH 7.4 | Very Poorly Soluble / Insoluble[4] | Not recommended for initial dissolution. Dye will likely precipitate. |
| Bicarbonate Buffer, pH 8.3-8.5 | Concentration dependent on final use | Recommended for conjugation reactions. pH is critical for solubility.[7] | |
| TEAA Buffer, pH 8.0 | Concentration dependent on final use | Effective for dissolution and purification steps.[8] | |
| Organic (Protic) | Ethanol (EtOH) | ≥ 47 mg/mL (~80 mM)[9] | Can be used, but DMSO/DMF are more common for stock preparation. |
Note: These values are compiled from various sources and should be considered as guidelines. Actual solubility may vary based on dye purity, temperature, and specific buffer components.
Part 4: Validated Experimental Protocols
Adherence to a validated protocol is essential for achieving consistent results. The following methodologies describe the preparation of stock solutions in both organic and aqueous systems.
Protocol 1: Preparation of a High-Concentration Organic Stock Solution
This is the recommended method for storing Cy3.5-COOH. The organic stock can then be diluted into the appropriate aqueous reaction buffer.
Materials:
-
Cy3.5-COOH (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO) (Biotechnology Grade)
-
Vortex mixer
-
Low-retention microcentrifuge tubes
Methodology:
-
Equilibration: Before opening, allow the vial of lyophilized Cy3.5-COOH to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can compromise the dye's stability and reactivity.
-
Solvent Addition: Briefly centrifuge the vial to ensure all powder is at the bottom. Using a calibrated pipette, add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Cap the vial tightly and vortex thoroughly for 2-5 minutes. The solution should become clear and uniformly colored. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in low-retention tubes. Store aliquots at -20°C, protected from light and moisture. Properly stored, DMSO stocks are stable for several months. Avoid repeated freeze-thaw cycles.[12]
Protocol 2: Preparation of an Aqueous Working Solution
This protocol is intended for the direct, albeit more challenging, solubilization of the dye in an aqueous medium for immediate use.
Materials:
-
Cy3.5-COOH (lyophilized powder)
-
Aqueous Buffer (e.g., 0.1 M Sodium Bicarbonate, adjusted to pH 8.3)
-
Vortex mixer
-
Ultrasonic bath
Methodology:
-
Equilibration & Centrifugation: As in Protocol 1, equilibrate the vial to room temperature and centrifuge briefly.
-
Buffer Addition: Add the appropriate volume of pH 8.3 buffer to the dye. Do not expect immediate dissolution.
-
Vigorous Mixing: Vortex the suspension vigorously for 5-10 minutes. The basic pH will begin to deprotonate the carboxylic acid, aiding solubility.
-
Sonication: Place the vial in an ultrasonic bath and sonicate for 10-15 minutes. This provides the energy needed to break up aggregates and facilitate the interaction between the newly charged dye molecules and the aqueous solvent.
-
Final Assessment: After sonication, visually inspect the solution. It should be a clear, homogenous solution. If particulates remain, further sonication or vortexing may be required.
-
Immediate Use: Aqueous solutions of non-sulfonated cyanine dyes are significantly less stable than their DMSO counterparts and are more prone to re-aggregation. It is imperative to use these freshly prepared solutions immediately.
Part 5: Troubleshooting and Best Practices
-
Problem: Dye Precipitates When Added to Aqueous Buffer.
-
Cause: This is expected for non-sulfonated dyes. The percentage of organic co-solvent in the final reaction mixture is too low, or the pH of the aqueous buffer is too low (≤7.4).
-
Solution: Ensure the final concentration of DMSO or DMF in your reaction is between 5-15%.[5][10] Also, confirm the pH of your final reaction buffer is in the optimal range of 8.0-8.5 to keep the carboxyl group deprotonated.
-
-
Problem: Low Fluorescence Signal in Assay.
-
Cause: Dye aggregation. Even if the dye appears dissolved, micro-aggregates can form which quench fluorescence.[3]
-
Solution: Prepare fresh dilutions from your DMSO stock for each experiment. Avoid using old aqueous solutions. If possible, consider using the sulfonated version of the dye (e.g., sulfo-Cy3.5) for purely aqueous applications, as the sulfonate groups drastically reduce aggregation.[10]
-
-
Best Practice: The Co-Solvent Method.
-
For most bioconjugation reactions, the most reliable method is to first dissolve the dye in a minimal amount of DMSO and then add this concentrated stock to the biomolecule solution (e.g., protein in a bicarbonate buffer, pH 8.3). The dye reacts and conjugates to the target molecule before it has a chance to precipitate.[5]
-
Conclusion
The solubility of Cy3.5-COOH is not a limitation but a controllable chemical property. By understanding the fundamental roles of solvent polarity and pH, researchers can harness the full potential of this versatile fluorophore. The use of anhydrous organic solvents like DMSO to create stable, high-concentration stock solutions is the cornerstone of proper handling. For aqueous applications, adjusting the pH to a basic level (pH 8.0-8.5) is a non-negotiable step to ensure deprotonation and solubilization. By following the validated protocols and best practices outlined in this guide, scientists and developers can ensure that their experiments begin on a foundation of reliability, leading to data that is both accurate and reproducible.
References
-
Mishra, A., et al. (2000). Cyanine Dyes : Self Aggregation and Behaviour in Surfactants A Review. Chemical Reviews. [Link]
-
Spano, F. C., et al. (2013). Aggregates of Cyanine Dyes: When Molecular Vibrations and Electrostatic Screening Make the Difference. Journal of Physical Chemistry C. [Link]
-
University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives. Retrieved from UC Davis Chem LibreTexts. [Link]
-
Pearson. (n.d.). The pKa values of a few ortho-, meta-, and para-substituted benzo.... Retrieved from Pearson. [Link]
-
Evergreensino Chemical Co., Ltd. (2025, May 23). How does the pKa value of 2 - Methylbenzoic Acid compare with other benzoic acid derivatives?. Retrieved from Evergreensino Chemical Co., Ltd. Blog. [Link]
-
Tuncel, D., & Demir, H. V. (2022). Theoretical Models, Preparation, Characterization and Applications of Cyanine J‐Aggregates: A Minireview. ChemistryOpen. [Link]
-
ResearchGate. (2025, August 7). Cyanine Dyes : Self Aggregation and Behaviour in Surfactants A Review. Retrieved from ResearchGate. [Link]
-
PubChem. (2020, July 27). Benzoic Acid. Retrieved from PubChem. [Link]
-
Di Meo, F., et al. (2024). Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. Molecules. [Link]
-
Al-Mogahwi, S. (n.d.). J-Aggregates of Cyanine Dyes in Aqueous Solution of Polymers: A Quantitative Study. Journal of Saudi Chemical Society. [Link]
-
Brown Lab. (1998, September 18). Cyanine Dye Purification Protocol. Retrieved from Stanford University. [Link]
-
Interchim. (n.d.). CYanine dyes Labeling agents. Retrieved from Interchim. [Link]
-
Leevy, W. M., et al. (2017). Synthesis and Optical Properties of Pentamethine Cyanine Dyes With Carboxylic Acid Moieties. Journal of Fluorescence. [Link]
-
Interchim. (n.d.). CYanine dyes - Carboxylic acids derivatives. Retrieved from Interchim. [Link]
-
Antibodies.com. (n.d.). Cyanine 5 carboxylic acid (A270165). Retrieved from Antibodies.com. [Link]
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An In-Depth Technical Guide to Cy3.5-COOH for Fluorescence Microscopy
Authored by a Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of Cy3.5-COOH, a fluorescent dye increasingly utilized in fluorescence microscopy for labeling biomolecules. We will delve into its core physicochemical properties, provide validated protocols for its conjugation to antibodies, and detail its application in immunofluorescence microscopy. This document is intended for researchers, scientists, and drug development professionals seeking to integrate Cy3.5-COOH into their imaging workflows, offering field-proven insights to ensure experimental success.
Introduction: Understanding the Cy3.5-COOH Fluorophore
Cyanine dyes are a class of synthetic fluorophores that have become indispensable in biological imaging.[1][] Cy3.5, a member of this family, exhibits bright orange-red fluorescence and is recognized for its excellent photostability and high quantum yield.[3] The "COOH" designation indicates the presence of a carboxylic acid functional group, which is key to its utility. This carboxyl group allows for the covalent attachment of the dye to primary amines on biomolecules, such as the lysine residues of proteins and antibodies, through the formation of a stable amide bond.[4] This process, known as bioconjugation, is fundamental to its application in fluorescence microscopy, enabling the specific labeling and subsequent visualization of target structures within cells and tissues.[5]
Physicochemical Properties of Cy3.5-COOH
A thorough understanding of a fluorophore's spectral properties is critical for designing and executing successful fluorescence microscopy experiments. These properties dictate the selection of appropriate microscope light sources, filter sets, and detectors. The key spectral and physical characteristics of Cy3.5-COOH are summarized below.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~576-591 nm | [3][4][6][7][8][9][10] |
| Emission Maximum (λem) | ~591-604 nm | [3][4][6][7][8][9][10] |
| Molar Extinction Coefficient | ~116,000 - 139,000 M⁻¹cm⁻¹ | [6][7][9] |
| Fluorescence Quantum Yield (Φ) | ~0.11 - 0.35 | [6][7][9][11][12] |
| Molecular Weight | ~593.20 Da | [6] |
| Solubility | Soluble in organic solvents (DMF, DMSO); Insoluble in water | [6][] |
Note: Spectral properties can be influenced by the local environment, including solvent polarity and conjugation to biomolecules.[11]
Covalent Conjugation of Cy3.5-COOH to Primary Antibodies
The carboxylic acid group of Cy3.5-COOH is not inherently reactive towards amines. Therefore, it must first be "activated" to form a more reactive species. A widely used and robust method for this is the two-step carbodiimide chemistry involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS).[14][15] EDC activates the carboxyl group, which then reacts with Sulfo-NHS to create a more stable amine-reactive Sulfo-NHS ester.[15][16] This intermediate readily reacts with primary amines on the antibody to form a stable amide bond.[15][17]
Experimental Protocol: Antibody Conjugation
This protocol outlines a general procedure for conjugating Cy3.5-COOH to a primary antibody. Optimization may be required for specific antibodies and applications.
Materials:
-
Cy3.5-COOH
-
Primary antibody (at a concentration of 2-10 mg/mL in an amine-free buffer, e.g., PBS)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare a stock solution of Cy3.5-COOH: Dissolve Cy3.5-COOH in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.
-
Prepare the antibody: Exchange the antibody into the Coupling Buffer using a desalting column or dialysis to remove any amine-containing buffers or stabilizers.[18] Adjust the antibody concentration to 2-10 mg/mL.[19]
-
Activate Cy3.5-COOH:
-
Immediately before use, prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer at a concentration of 10 mg/mL.[20]
-
In a microcentrifuge tube, combine the desired molar excess of Cy3.5-COOH stock solution with the EDC and Sulfo-NHS solutions in Activation Buffer. A molar ratio of 10:20:20 (Dye:EDC:Sulfo-NHS) is a good starting point.
-
Incubate the activation reaction for 15-30 minutes at room temperature, protected from light.[14]
-
-
Conjugate the activated dye to the antibody:
-
Add the activated Cy3.5-COOH solution to the prepared antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring or rotation, protected from light.[21]
-
-
Quench the reaction: Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted dye. Incubate for 10-15 minutes at room temperature.
-
Purify the conjugate: Remove unconjugated dye and byproducts by passing the reaction mixture through a desalting column equilibrated with PBS.[18] Collect the fractions containing the labeled antibody.
-
Determine the Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorption maximum of Cy3.5 (for the dye). Calculate the DOL using the Beer-Lambert law and the correction factor for the dye's absorbance at 280 nm. An optimal DOL for most antibodies is typically between 2 and 10.[19]
-
Storage: Store the labeled antibody at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.
Caption: Workflow for conjugating Cy3.5-COOH to a primary antibody.
Application in Immunofluorescence Microscopy
Immunofluorescence (IF) is a powerful technique that utilizes fluorescently labeled antibodies to visualize the localization of specific proteins within cells or tissues.[22][23] The Cy3.5-labeled antibody prepared in the previous step can be used as either a primary or secondary antibody in an IF protocol.
Experimental Protocol: Immunofluorescence Staining of Adherent Cells
This protocol provides a general procedure for staining adherent cells grown on coverslips.
Materials:
-
Adherent cells grown on sterile glass coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-5% BSA or normal serum in PBS)
-
Cy3.5-labeled primary or secondary antibody
-
Nuclear counterstain (e.g., DAPI or Hoechst)
-
Mounting medium
Procedure:
-
Cell Culture and Preparation: Grow cells to the desired confluency on sterile coverslips in a petri dish or multi-well plate.
-
Wash: Gently wash the cells three times with PBS for 5 minutes each to remove the culture medium.[22]
-
Fixation: Fix the cells by incubating them in Fixation Buffer for 10-15 minutes at room temperature.[24]
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): If the target protein is intracellular, permeabilize the cells by incubating them in Permeabilization Buffer for 10-20 minutes at room temperature.[22]
-
Wash: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.[25]
-
Primary Antibody Incubation: If using an unlabeled primary antibody, incubate the cells with the primary antibody diluted in Blocking Buffer for 1 hour at room temperature or overnight at 4°C.[23] Then, wash three times with PBS.
-
Cy3.5-Labeled Antibody Incubation: Incubate the cells with the Cy3.5-labeled antibody (either primary or secondary) diluted in Blocking Buffer for 1 hour at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Counterstaining: Incubate the cells with a nuclear counterstain like DAPI or Hoechst for 5-15 minutes at room temperature, protected from light.[24]
-
Wash: Wash the cells twice with PBS.
-
Mounting: Mount the coverslip onto a microscope slide using a drop of mounting medium.[25]
-
Imaging: Visualize the stained cells using a fluorescence microscope equipped with the appropriate filter set for Cy3.5 and the counterstain.
Caption: Step-by-step immunofluorescence staining workflow.
Critical Considerations for Successful Imaging
5.1. Filter Set Selection
The choice of fluorescence filter set is paramount for optimal signal detection and minimizing background. For Cy3.5, the filter set should have an excitation filter that encompasses its absorption peak (~576-591 nm) and an emission filter that captures its emission peak (~591-604 nm). A dichroic mirror should efficiently reflect the excitation light and transmit the emission light. A standard TRITC (tetramethylrhodamine) filter set can often be used for Cy3.5.[]
Caption: Decision process for selecting the appropriate filter set.
5.2. Controls
Proper controls are essential to validate the specificity of the staining.
-
Secondary Antibody Only Control: To check for non-specific binding of the secondary antibody.
-
Isotype Control: A primary antibody of the same isotype but a different specificity to ensure the observed staining is not due to non-specific binding of the primary antibody.
-
Unstained Control: To assess the level of autofluorescence in the sample.
5.3. Photostability
While cyanine dyes like Cy3.5 are known for their good photostability, all fluorophores are susceptible to photobleaching upon prolonged exposure to excitation light.[][3] To minimize photobleaching, it is advisable to:
-
Use the lowest possible excitation light intensity.
-
Minimize exposure time.
-
Use an anti-fade mounting medium.
-
The use of protective agents like reductive-oxidative buffers (ROXS) has been shown to minimize photobleaching of cyanine dyes.[26]
Conclusion
Cy3.5-COOH is a versatile and robust fluorescent dye that offers bright and stable signals for fluorescence microscopy. By understanding its fundamental properties and following validated protocols for conjugation and staining, researchers can effectively label and visualize their targets of interest with high specificity and sensitivity. The insights and detailed methodologies provided in this guide serve as a valuable resource for both beginners and experienced microscopists aiming to incorporate Cy3.5-COOH into their research and drug development endeavors.
References
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Cyanine3.5 Dye. AxisPharm. [Link]
-
Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains. Evident Scientific. [Link]
-
Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. PMC. [Link]
-
Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. Nucleic Acids Research | Oxford Academic. [Link]
-
Cyanine 3.5 carboxylic acid (A270136). Antibodies.com. [Link]
-
Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles. [Link]
-
Immunofluorescence (IF) Protocol. Rockland Immunochemicals. [Link]
-
Enhanced brightness and photostability of cyanine dyes by supramolecular containment. [Link]
-
Mastering Fluorescence Microscopy: A User-Friendly Guide to Top Dyes and Cutting-Edge Imaging Techniques. AxisPharm. [Link]
-
Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. [Link]
-
A Guide to Fluorescent Dyes in Life Science Research. Labinsights. [Link]
-
Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to IgG and Noncovalent Binding to Avidin. Bioconjugate Chemistry - ACS Publications. [Link]
-
Conjugation of Fluorochromes to Monoclonal Antibodies. PMC. [Link]
-
Cy5 conjugation of Antibodies. [Link]
-
Phosphine Quenching of Cyanine Dyes as a Versatile Tool for Fluorescence Microscopy. Journal of the American Chemical Society. [Link]
-
Easy Intracellular Immufluorescence Microscopy Protocol. [Link]
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- 6. Cyanine 3.5 carboxylic acid (A270136) | Antibodies.com [antibodies.com]
- 7. Amine-PEG-Fluor-647 TEA salts, MW 2,000, Alexa Fluor 647-PEG-amine MW 2,000 equivalent | BroadPharm [broadpharm.com]
- 8. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. lumiprobe.com [lumiprobe.com]
- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. docs.aatbio.com [docs.aatbio.com]
- 20. fortislife.com [fortislife.com]
- 21. drmr.com [drmr.com]
- 22. Immunofluorescence (IF) Protocol | Rockland [rockland.com]
- 23. usbio.net [usbio.net]
- 24. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains [evidentscientific.com]
- 25. med.upenn.edu [med.upenn.edu]
- 26. mdpi.com [mdpi.com]
The Chemistry and Application of Cy3.5 Carboxylic Acid: A Technical Guide for Advanced Bioconjugation
Executive Summary
In the landscape of fluorescence-based molecular imaging, the selection of the correct fluorophore and its functional derivative is the difference between a robust, reproducible assay and one plagued by high background noise. While many researchers default to pre-activated N-hydroxysuccinimide (NHS) esters for routine labeling, the unactivated Cy3.5 carboxylic acid provides critical modularity. As a benzo-fused cyanine dye, it bridges the spectral gap between standard Cy3 and Cy5.
This whitepaper provides an in-depth mechanistic analysis of Cy3.5 carboxylic acid, detailing its photophysical properties, the causality behind its bioconjugation chemistry, and self-validating protocols for single-molecule and Förster Resonance Energy Transfer (FRET) applications.
Structural and Photophysical Profile
Cyanine dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings. The ".5" suffix in Cy3.5 indicates a benzo-fusion to the standard indolenine rings of Cy3.
The Causality of Benzo-Fusion: Adding benzene rings to the heterocycles extends the delocalized π-electron system. This structural modification fundamentally alters the dye's photophysics, red-shifting both the excitation and emission maxima by approximately 30–40 nm compared to standard Cy3. Consequently, Cy3.5 operates in the orange-red spectrum, which significantly reduces interference from biological autofluorescence—a critical advantage for in vivo imaging and complex tissue assays.
Quantitative Photophysical Data
The following table synthesizes the core spectral and physical properties of unactivated Cy3.5 carboxylic acid:
| Parameter | Value | Context / Rationale |
| Chemical Formula | C38H41ClN2O2 | Free acid form prior to activation. |
| Molecular Weight | ~593.20 Da | Unactivated monofunctional dye. |
| Excitation Maximum | 581 nm – 591 nm | Varies slightly based on solvent polarity (e.g., PBS vs. Methanol). |
| Emission Maximum | 596 nm – 604 nm | Orange-red spectrum; ideal for avoiding cellular autofluorescence. |
| Extinction Coefficient (ε) | 116,000 – 150,000 M⁻¹cm⁻¹ | High molar absorptivity ensures exceptionally bright signal intensity. |
| Quantum Yield (Φ) | 0.15 – 0.35 | Environment-dependent; typically increases upon rigid biomolecular binding. |
| Solubility | DMF, DMSO, Dichloromethane | Non-sulfonated form is insoluble in water; requires an organic co-solvent. |
The Chemistry of Bioconjugation: Why Use the Carboxylic Acid?
In physiological conditions, the free carboxylic acid group of Cy3.5 is highly stable and unreactive toward biological amines.
Strategic Advantages of the Unactivated Form:
-
Negative Control Utility: Because it cannot form covalent bonds with proteins without prior activation, Cy3.5 carboxylic acid is the gold standard negative control to quantify non-specific hydrophobic binding or electrostatic trapping in your assays.
-
Custom Activation: It allows chemists to utilize highly specific crosslinking chemistries beyond standard NHS esters, such as generating hydrazides for aldehyde labeling or utilizing specialized solid-phase peptide synthesis (SPPS) workflows.
The EDC/NHS Activation Mechanism
To conjugate Cy3.5 carboxylic acid to a target protein, it must be converted into an amine-reactive intermediate. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) alongside N-hydroxysuccinimide (NHS).
Causality of the Reagent Choice: EDC alone reacts with the carboxylic acid to form an O-acylisourea intermediate. However, this intermediate is highly unstable and prone to rapid hydrolysis in aqueous environments. By introducing NHS, the intermediate is immediately converted into a stable, highly amine-reactive NHS ester, which then undergoes nucleophilic attack by primary amines (e.g., lysine residues) to form a permanent amide bond.
Workflow of Cy3.5 carboxylic acid activation and amine-reactive bioconjugation.
Step-by-Step Methodology: In Situ Activation and Protein Labeling
The following protocol is designed as a self-validating system. It ensures that the non-sulfonated nature of the dye is respected while maximizing the Degree of Labeling (DOL).
Phase 1: Dye Activation (Non-Aqueous Phase)
-
Solubilization: Dissolve 1 mg of Cy3.5 carboxylic acid in 100 µL of anhydrous DMSO or DMF.
-
Expert Rationale: Non-sulfonated Cy3.5 is strictly hydrophobic. Using anhydrous solvents is critical to prevent the premature hydrolysis of the EDC-activated intermediate.
-
-
Reagent Addition: Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of NHS to the dye solution.
-
Incubation: Vortex thoroughly and incubate at room temperature for 30–60 minutes in the dark to allow full conversion to the Cy3.5 NHS ester.
Phase 2: Protein Conjugation (Aqueous Phase)
-
Protein Preparation: Prepare the target protein at 2–10 mg/mL in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3).
-
Expert Rationale: A slightly basic pH ensures that the ε-amino groups of lysine residues are unprotonated and highly nucleophilic. Avoid Tris or glycine buffers, as their primary amines will competitively quench the reaction.
-
-
Conjugation: Slowly titrate the activated Cy3.5 NHS ester into the protein solution while stirring. Ensure the final organic solvent concentration (DMSO/DMF) does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubation: Incubate the mixture at room temperature for 2 hours, or overnight at 4°C, protected from light.
Phase 3: Purification and Self-Validation
-
Purification: Remove unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS.
-
Validation (DOL Calculation): Measure the absorbance of the purified conjugate at 280 nm ( A280 for protein) and 591 nm ( A591 for Cy3.5). Calculate the Degree of Labeling using the dye's extinction coefficient (~116,000 M⁻¹cm⁻¹). A DOL of 2 to 4 dyes per antibody is typically optimal to prevent fluorescence self-quenching.
Advanced Applications: FRET and Single-Molecule Dynamics
Because of its specific spectral placement, Cy3.5 is a highly versatile tool in Förster Resonance Energy Transfer (FRET) architectures. It can act dynamically as either a donor or an acceptor depending on the paired nanomaterial or fluorophore.
Cy3.5 as a FRET Donor
In single-molecule FRET (smFRET) studies—used to observe real-time biomolecular binding dynamics like DNA conformational changes or nucleosome interactions—Cy3.5 is frequently paired with Cy5.5 as the acceptor.
-
Causality: The theoretical Förster radius ( R0 ) for the Cy3.5-Cy5.5 pair is approximately 55 Å. This provides an exceptionally sensitive "distance ruler" for interactions occurring within the 1–10 nm range. Furthermore, the Cy3.5-Cy5.5 pair exhibits remarkable photostability under continuous laser illumination, minimizing blinking artifacts during single-molecule tracking.
Cy3.5 as a FRET Acceptor
Conversely, Cy3.5 can function as an energy acceptor when paired with broad-emission donors. For example, photoluminescent graphene oxide (GO) exhibits an emission spectrum that perfectly overlaps with the excitation peak of Cy3.5. In these engineered systems, GO serves as the donor, transferring non-radiative energy to the Cy3.5 acceptor.
FRET signaling pathway demonstrating non-radiative energy transfer from Cy3.5 to Cy5.5.
Conclusion
Cy3.5 carboxylic acid is far more than a simple fluorescent dye; it is a highly engineered, structurally tuned molecule designed for precision bioconjugation. By understanding the causality behind its benzo-fused architecture, its hydrophobic nature, and its activation chemistry, researchers can leverage this unactivated form to design highly controlled, custom-labeled biomolecules. Whether utilized as a rigorous negative control, a custom SPPS building block, or a highly stable smFRET donor, mastering the chemistry of Cy3.5 is essential for advanced molecular imaging.
References
-
Antibodies.com. "Cyanine 3.5 carboxylic acid (A270136)". [Link]
-
BTL Biotechno Labs. "Search Products from 10 Million+". [Link]
-
National Institutes of Health (PMC). "Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes". [Link]
-
MDPI. "FRET Ratiometric Nanoprobes for Nanoparticle Monitoring".[Link]
-
RSC Publishing. "The photoluminescent graphene oxide serves as an acceptor rather than a donor in the fluorescence resonance energy transfer pair of Cy3.5–graphene oxide". [Link]
The Cy3.5 Fluorophore Family: A Comprehensive Technical Guide for Advanced Molecular Imaging and Conjugation
Executive Summary
The Cy3.5 fluorophore represents a critical structural evolution within the cyanine dye family. By bridging the spectral gap between the traditional Cy3 (green-yellow) and Cy5 (far-red) dyes, Cy3.5 provides researchers with an optimized tool for multiparameter flow cytometry, single-molecule Förster Resonance Energy Transfer (smFRET), and in vivo nanoparticle tracking. This technical guide dissects the photophysical mechanics of Cy3.5, outlines field-proven conjugation protocols, and explores its advanced applications in molecular imaging.
Structural Causality and Photophysical Mechanics
Cyanine dyes are characterized by a polymethine bridge connecting two nitrogen-containing heterocyclic rings. While Cy3 utilizes an indocarbocyanine core, Cy3.5 is engineered as a benz[e]indocarbocyanine. The addition of fused benzene rings extends the pi-electron conjugation system without lengthening the fragile polymethine chain.
This structural modification results in a bathochromic shift (red-shift) of approximately 30–40 nm compared to Cy3, pushing the excitation maximum to ~581–591 nm and the emission maximum to ~596–604 nm[1]. This extended aromaticity not only alters the spectral profile but also increases the molar extinction coefficient, often exceeding 116,000 to 150,000 M⁻¹cm⁻¹ depending on the solvent and conjugation state[1],[2]. Consequently, Cy3.5 delivers exceptional brightness and photostability, making it highly resistant to photobleaching during prolonged continuous illumination—a strict requirement for single-molecule microscopy[3].
Table 1: Consensus Photophysical Properties of Cy3.5
| Property | Value Range | Environmental Dependency |
| Excitation Maximum (λex) | 579 nm – 591 nm | Shorter in aqueous/protein-bound states; longer in organic solvents (DMSO/DMF) |
| Emission Maximum (λem) | 591 nm – 604 nm | Blue-shifted when protein-bound; red-shifted in free organic state |
| Extinction Coefficient (ε) | 116,000 – 150,000 M⁻¹cm⁻¹ | Highly dependent on the microenvironment and specific derivative (e.g., sulfo vs. non-sulfo) |
| Quantum Yield (Φ) | 0.15 – 0.35 | Increases significantly upon rigid binding to proteins or nucleic acid duplexes |
Covalent Conjugation: The Self-Validating Protocol
To utilize Cy3.5 for targeted imaging, it must be covalently linked to a biomolecule (e.g., antibody, peptide, or oligonucleotide). The most robust method for protein labeling employs the[1].
The Causality of the Chemical Environment: The NHS ester specifically targets primary amines (such as the ε-amine of lysine residues). However, this reaction is a race against hydrolysis. The nucleophilic attack requires the amine to be deprotonated, which necessitates a slightly alkaline pH (8.3–8.5). If the pH is too low, the amines remain protonated and unreactive. If the pH exceeds 8.5, the hydroxyl ions in the buffer rapidly hydrolyze the NHS ester into an unreactive carboxylate, destroying the dye's conjugating ability before it can bind the protein.
Step-by-Step Methodology: Cy3.5 NHS-Ester Protein Conjugation
-
Buffer Exchange: Dialyze the target protein into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3). Causality: Tris or glycine buffers contain primary amines that will competitively consume the Cy3.5 NHS ester.
-
Dye Preparation: Dissolve Cy3.5 NHS ester in anhydrous DMSO immediately before use. Causality: Anhydrous conditions prevent premature hydrolysis of the reactive ester group.
-
Nucleophilic Attack (Reaction): Add the dye to the protein solution at a 5:1 to 10:1 molar excess. Incubate for 2 hours at room temperature in the dark.
-
Purification: Pass the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS. Causality: SEC separates the high-molecular-weight labeled protein from the low-molecular-weight hydrolyzed free dye.
-
Self-Validation (Degree of Labeling): Measure the absorbance of the purified conjugate at 280 nm (protein) and 581 nm (Cy3.5). Calculate the Degree of Labeling (DOL) using the Beer-Lambert law. A successful protocol yields a DOL of 2 to 4 dyes per antibody; a lower DOL indicates failed conjugation (likely due to hydrolyzed dye or incorrect pH), while a higher DOL risks fluorescence quenching and protein precipitation.
Workflow for Cy3.5 NHS-ester bioconjugation and spectrophotometric validation.
Advanced Applications: smFRET and In Vivo Nanoparticle Tracking
Single-Molecule FRET (smFRET)
Förster Resonance Energy Transfer (FRET) is highly sensitive to the distance between a donor and an acceptor fluorophore (typically 1–10 nm). While Cy3/Cy5 is the traditional pair, the has emerged as a superior alternative for complex nucleic acid and nucleosome studies[3].
Causality of Pair Selection: The emission spectrum of Cy3.5 (~604 nm) overlaps perfectly with the excitation spectrum of Cy5.5 (~678 nm). Furthermore, shifting the detection window to longer wavelengths avoids the high cellular autofluorescence typically observed in the green/yellow spectrum, drastically improving the signal-to-noise ratio at the single-molecule level. Studies have demonstrated that Cy3.5/Cy5.5 conjugates on double-stranded DNA remain photostable for up to 5 minutes under continuous laser illumination, a critical threshold for capturing transient conformational dynamics[3].
Ratiometric Nanoparticle Monitoring
In drug development, ensuring that a nanoparticle carrier remains intact until it reaches the target tissue is paramount. Cy3.5 is frequently utilized in ratiometric FRET nanoprobes to monitor the assembly and degradation of polymer nanoparticles, such as[4].
Causality of the FRET Sensor: By conjugating Cy3.5 (donor) to the polymer matrix and loading Cy5 (acceptor) as a model drug, researchers create a proximity-dependent sensor. When the nanoparticle is intact, excitation of Cy3.5 results in a strong FRET emission from Cy5 at ~670 nm. Upon cellular uptake and subsequent degradation of the nanoparticle, the dyes separate beyond the Förster radius. This physical separation halts the energy transfer, causing a sudden loss of the 670 nm signal and a concurrent recovery of the Cy3.5 emission at ~596 nm[4]. This self-validating optical switch allows researchers to precisely quantify the release kinetics of the payload in vivo.
Ratiometric FRET state transitions for monitoring nanoparticle integrity in vivo.
References
-
Glen Research - Extinction coefficients and fluorescence data URL:[Link]
-
MDPI (Nanomaterials) - FRET Ratiometric Nanoprobes for Nanoparticle Monitoring URL:[Link]
-
NIH/PMC (Journal of Fluorescence) - Single-Molecule Characterization of Cy3.5-Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes URL:[Link]
Sources
- 1. BP Fluor 647 TFP Ester, Alexa Fluor 647 TFP ester equivalent | BroadPharm [broadpharm.com]
- 2. Cyanine 3.5 monosuccinimidyl ester [equivalent to Cy3.5® NHS ester] | AAT Bioquest [aatbio.com]
- 3. Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FRET Ratiometric Nanoprobes for Nanoparticle Monitoring [mdpi.com]
Engineering Fluorescence: A Comprehensive Guide to Cy3.5-COOH Bioconjugation Principles and Protocols
Executive Summary
In the landscape of fluorescence-based biochemical analysis, selecting the correct fluorophore and conjugation chemistry is paramount to assay sensitivity and reproducibility. Cyanine 3.5 carboxylic acid (Cy3.5-COOH) serves as a critical mid-range fluorophore, possessing excitation and emission spectra that perfectly bridge the gap between traditional Cy3 and Cy5 dyes[1].
As a Senior Application Scientist, I frequently observe bioconjugation treated as a generic "mix-and-incubate" procedure. This approach inevitably leads to poor labeling efficiency, fluorophore quenching, or high background noise due to non-covalent dye entrapment. This whitepaper provides a rigorous, mechanistically grounded guide to labeling proteins and peptides using the unactivated Cy3.5-COOH via carbodiimide (EDC/NHS) crosslinking chemistry. Every step detailed herein is designed as a self-validating system , ensuring that your final bioconjugate is covalently bound, highly pure, and quantitatively verified.
Photophysical & Chemical Profiling of Cy3.5-COOH
Before initiating any chemical reaction, one must understand the physical parameters of the reagents. Cy3.5-COOH is a non-sulfonated, hydrophobic cyanine dye. Unlike its pre-activated NHS-ester counterpart, the free carboxylic acid form is completely unreactive toward amines under physiological conditions, making it an excellent candidate for custom activation workflows or as a non-reactive negative control[1].
Table 1: Core Properties of Cy3.5-COOH
| Property | Value | Experimental Significance |
| Excitation Maximum ( λex ) | ~576 - 591 nm | Optimal for 561 nm or 594 nm laser lines; avoids Cy3 cross-talk[2]. |
| Emission Maximum ( λem ) | ~591 - 604 nm | Deep orange/red emission minimizes tissue autofluorescence[2]. |
| Extinction Coefficient ( ϵ ) | 116,000 - 150,000 M−1cm−1 | High molar absorptivity ensures bright signal even at a low Degree of Labeling (DOL)[2][3]. |
| Correction Factor ( CF280 ) | 0.178 | Critical for accurately quantifying protein concentration post-conjugation[3]. |
| Solubility | DMF, DMSO, DCM | Requires anhydrous organic co-solvents for activation; insoluble in water[2]. |
The Mechanistic Logic of Activation (EDC/NHS Chemistry)
Cy3.5-COOH cannot directly bind to the primary amines (e.g., lysine residues) of your target protein. The carboxylic acid must first be transformed into an amine-reactive electrophile. We achieve this via a two-step carbodiimide crosslinking strategy.
-
The Role of EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxylate group of Cy3.5 to form an O-acylisourea intermediate. Causality Check: Why must this be done in anhydrous DMF or DMSO? Because water is a potent nucleophile. In aqueous conditions, water will rapidly hydrolyze the unstable O-acylisourea intermediate back into the inactive carboxylic acid before the next step can occur.
-
The Role of NHS: To prevent rapid hydrolysis and increase conjugation efficiency, N-Hydroxysuccinimide (NHS) is introduced. NHS attacks the O-acylisourea intermediate, displacing the EDC byproduct (isourea) and forming a semi-stable, amine-reactive Cy3.5-NHS Ester .
Caption: Chemical activation pathway of Cy3.5-COOH via EDC/NHS carbodiimide crosslinking.
Experimental Workflow: A Self-Validating Protocol
A protocol without internal controls is a liability. Hydrophobic fluorophores like Cy3.5 are notorious for non-covalently embedding into the hydrophobic pockets of proteins[4]. To ensure trustworthiness, this protocol incorporates a Self-Validating Negative Control .
Phase I: Dye Activation (Anhydrous)
-
Reagent Preparation: Dissolve 1 mg of Cy3.5-COOH in 100 µL of strictly anhydrous DMF or DMSO.
-
Activation: Add 1.5 molar equivalents of EDC-HCl and 1.5 molar equivalents of NHS to the dye solution.
-
Incubation: Vortex briefly and incubate at room temperature (RT) in the dark for 15–30 minutes. The dye is now converted to Cy3.5-NHS ester.
Phase II: Protein Preparation & Conjugation
-
Buffer Exchange: Target proteins must be in an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate or PBS). Causality Check: The buffer must be strictly maintained at pH 8.3–8.5 . Lysine ϵ -amino groups have a pKa of ~10.5. At pH 7.4, >99% of these amines are protonated ( NH3+ ) and non-nucleophilic. Raising the pH to 8.3 deprotonates a sufficient fraction of amines to drive the reaction forward, without exponentially accelerating the competing hydrolysis of the NHS ester.
-
The Reaction: Add the activated Cy3.5-NHS ester to the protein solution at a 10:1 molar excess (Dye:Protein).
-
The Self-Validating Control: In a parallel tube, mix the protein with unactivated Cy3.5-COOH (dye that was never exposed to EDC/NHS)[1].
-
Incubation: Incubate both tubes for 2 hours at RT in the dark.
Phase III: Purification
-
Size Exclusion: Pass both the active reaction and the negative control through a Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) or utilize dialysis (MWCO > 10kDa) to remove free, unreacted dye.
Caption: Step-by-step bioconjugation workflow ensuring covalent attachment and high purity.
Quantitative Validation: Degree of Labeling (DOL)
Post-purification, you must calculate the Degree of Labeling (moles of dye per mole of protein) using UV-Vis spectrophotometry[4].
The Validation Threshold: Calculate the DOL for both your active sample and your negative control. If the negative control yields a DOL > 0.05, your purification method is failing to remove non-covalently trapped dye, and the active sample's DOL is artificially inflated. You must incorporate a hydrophobic interaction chromatography step or a mild detergent wash.
Table 2: Spectrophotometric Constants for DOL Calculation
| Parameter | Variable | Standard Value |
| Protein Absorbance | A280 | Measured via Nanodrop/Cuvette |
| Dye Absorbance | Amax | Measured at ~581 nm |
| Cy3.5 Extinction Coeff. | ϵdye | 150,000 M−1cm−1 [3] |
| IgG Extinction Coeff. | ϵprotein | 210,000 M−1cm−1 [4] |
| Cy3.5 Correction Factor | CF280 | 0.178[3] |
Step 1: Calculate the true protein absorbance (accounting for dye bleed-through at 280 nm): Aprotein=A280−(Amax×CF280)
Step 2: Calculate the Degree of Labeling (DOL): DOL=Aprotein/ϵproteinAmax/ϵdye
An optimal DOL for an IgG antibody labeled with Cy3.5 is typically between 1.5 and 3.0. Exceeding a DOL of 4.0 often leads to fluorophore self-quenching and potential precipitation of the antibody due to the extreme hydrophobicity of the clustered cyanine rings.
References
-
NIH PubMed Central (PMC) - Long-term Direct Visualization of Passively Transferred Fluorophore-conjugated Antibodies URL:[Link]
Sources
- 1. lumiprobe.com [lumiprobe.com]
- 2. Cy3.5 carboxylic acid, 1144107-79-8 | BroadPharm [broadpharm.com]
- 3. Cyanine 3.5 monosuccinimidyl ester [equivalent to Cy3.5® NHS ester] | AAT Bioquest [aatbio.com]
- 4. Long-term Direct Visualization of Passively Transferred Fluorophore-conjugated Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Use of Cy3.5 Carboxylic Acid Powder
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and application of Cy3.5 carboxylic acid powder. As a foundational tool in fluorescence labeling, the integrity of this reagent is paramount for generating reliable and reproducible data. This guide moves beyond mere procedural steps to explain the underlying principles, ensuring that every action in the lab is informed by scientific rationale.
Section 1: Compound Profile & Spectroscopic Data
Cy3.5 carboxylic acid is a fluorescent dye belonging to the cyanine family. It features a terminal carboxylic acid group that can be activated (e.g., to an NHS ester) or directly coupled to primary amines on target biomolecules like proteins and peptides via carbodiimide chemistry (e.g., using EDC). Its spectral properties in the orange-red region of the spectrum make it a versatile tool for fluorescence microscopy and other detection methods.
The unactivated carboxylic acid form can serve as a non-reactive control in labeling experiments. Understanding its fundamental properties is the first step toward its effective and safe use.
Table 1: Physicochemical & Spectroscopic Properties of Cy3.5 Carboxylic Acid
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Dark purple powder/solid | |
| Molecular Weight | ~593.20 g/mol | |
| Molecular Formula | C₃₈H₄₁ClN₂O₂ | |
| Excitation Maxima (λex) | ~576-591 nm | |
| Emission Maxima (λem) | ~603-604 nm | |
| Extinction Coefficient | ~116,000 M⁻¹cm⁻¹ | |
| Solubility | Soluble in organic solvents (DMSO, DMF, dichloromethane); Insoluble in water. |
| Purity | Typically ≥95% by HPLC | |
Section 2: Hazard Identification and Risk Assessment
While a specific, comprehensive toxicology report for Cy3.5 carboxylic acid is not widely published, it is imperative to treat all laboratory chemicals, particularly fine powders, with a high degree of caution. This product is intended for research use only and is not for human, veterinary, or diagnostic applications.
-
Inhalation Hazard : Fine, lightweight powders can easily become airborne during handling, posing an inhalation risk. Inhaling dye powders should be strictly avoided.
-
Contact Hazard : Direct contact with skin and eyes can cause irritation. While this specific compound is not classified as a skin irritant, general best practices dictate avoiding all direct contact.
-
Ingestion Hazard : Accidental ingestion is a risk if proper hygiene measures are not followed. Eating, drinking, or smoking in the laboratory is strictly prohibited.
The primary risk associated with this compound stems from its physical form as a powder and its chemical reactivity. The most critical phases for potential exposure are during weighing and initial reconstitution.
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a multi-layered safety approach combining engineering controls and appropriate PPE is required.
Engineering Controls:
-
Ventilation: All handling of Cy3.5 carboxylic acid powder, especially weighing, must be conducted inside a certified chemical fume hood or a powder containment balance enclosure. This ensures that any airborne particles are captured at the source.
-
Designated Workspace: Allocate a specific area for handling fluorescent dyes to prevent cross-contamination. Cover the work surface with disposable, absorbent bench paper.
Personal Protective Equipment (PPE): A standard laboratory PPE ensemble is mandatory. The following table outlines the specific requirements for handling this compound.
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
|---|---|---|
| Hand Protection | Nitrile or latex gloves. | Prevents direct skin contact and staining. |
| Eye Protection | ANSI-rated safety glasses or goggles. | Protects eyes from airborne powder and potential splashes of solvent. |
| Respiratory Protection | NIOSH-approved dust mask or respirator. | Crucial during weighing. Prevents inhalation of fine powder particles. |
| Body Protection | A buttoned laboratory coat. | Protects skin and clothing from contamination. |
Section 4: Step-by-Step Handling Protocols
Adherence to a strict, validated protocol is essential for both safety and experimental success. The high value and sensitivity of the reagent demand careful handling to prevent degradation and ensure accurate concentrations.
Receipt and Storage
Upon receiving the vial, immediately inspect it for damage. The compound is typically shipped at ambient temperature, as short-term exposure does not compromise its integrity.
For long-term storage, the vial must be kept at -20°C and protected from light. Store the vial in a sealed secondary container with a desiccant to minimize exposure to moisture.
Reconstitution to a Stock Solution
This is the most critical handling step. Cyanine dyes can be sensitive to moisture, which can lead to hydrolysis and a reduction in reactivity. The following workflow is designed to prevent this.
Caption: Workflow for Reconstituting Cy3.5 Carboxylic Acid Powder.
Detailed Protocol:
-
Equilibration (The Causality of Patience): Remove the vial from the -20°C freezer and place it on the bench. Allow it to warm completely to room temperature for at least 20-30 minutes before opening. Opening a cold vial will cause atmospheric moisture to condense on the cold powder, compromising the reagent. This is the single most common cause of dye degradation.
-
Preparation: Put on all required PPE. Prepare a bottle of high-quality, anhydrous dimethyl sulfoxide (DMSO).
-
Reconstitution:
-
Move the vial and solvent into a chemical fume hood.
-
Carefully open the vial.
-
Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM). For example, to make a 10 mM stock from 1 mg of powder (MW 593.20), you would add approximately 16.86 µL of DMSO.
-
Securely cap the vial.
-
-
Dissolution:
-
Vortex the vial vigorously for 2-5 minutes to ensure the dye is fully dissolved.
-
Visually inspect the solution against a light source to confirm that no solid particulates remain.
-
Perform a brief centrifugation (e.g., 1 minute at low speed) to collect the entire solution at the bottom of the vial.
-
-
Aliquoting and Storage:
-
To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in low-protein-binding, amber microcentrifuge tubes.
-
Store these aliquots at -20°C in a sealed container with desiccant. Properly stored stock solutions are stable for several months.
-
Caption: Logic for Preventing Moisture Contamination During Handling.
Section 5: Spill Management and Waste Disposal
Spill Management:
In the event of a spill of the dry powder:
-
Do not attempt to sweep or vacuum, as this will aerosolize the particles.
-
Gently cover the spill with damp paper towels to contain the powder.
-
Carefully wipe the area from the outside in, placing the contaminated towels into a sealed plastic bag.
-
Wash the affected area with soap and water.
For a spill of the dye solution, absorb the liquid with an inert absorbent material (e.g., vermiculite or chemical spill pads), place it in a sealed container, and decontaminate the area.
Waste Disposal:
All waste materials, including empty vials, used pipette tips, contaminated gloves, and bench paper, must be disposed of as chemical hazardous waste.
-
Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Never pour concentrated dye solutions down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Consult with your institution's Environmental Health & Safety (EH&S) department for specific guidance.
References
-
How to prepare fluorescent dye stock solution for Flat Field Correction . Allen Institute for Cell Science. [Link]
-
Cyanine 3.5 carboxylic acid (A270136) . Antibodies.com. [Link]
-
35 CYAN Powder Dye Safety Data Sheet . Global Imaging. [Link]
-
Cyanine3.5 carboxylic acid . RayBiotech. [Link]
-
Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Basic Triple Stains . Evident Scientific. [Link]
-
MATERIAL SAFETY DATA SHEET - MARK-IT RED . Greenbook. [Link]
-
Dyes, mordants and colour modifiers Safety Guidelines . DT Craft & Design. [Link]
-
Cyanine3.5 carboxylic acid - 5 mg . Tebubio. [Link]
-
Complementation and Reconstitution of Fluorescence from Circularly Permuted and Truncated Green Fluorescent Protein . ACS Publications. [Link]
-
How to Work with and Dispose of Dyes Safely . Dummies.com. [Link]
-
Cyanide Disposal Service For Businesses . Collect and Recycle. [Link]
-
Storage and handling of dyes and chemicals in the dyehouse . SDC ColourClick. [Link]
-
Safely Handling Dyes . Columbia University Research. [Link]
Methodological & Application
Application Note: Covalent Labeling of Antibodies with Cy3.5-COOH using EDC/NHS Chemistry
Abstract
This comprehensive guide provides a detailed protocol and scientific rationale for the covalent conjugation of Cy3.5-COOH, a carboxylated cyanine dye, to primary amine residues on antibodies. The protocol employs a two-step carbodiimide crosslinking strategy using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This method is designed to yield stable, fluorescently labeled antibody conjugates suitable for a wide range of immunoassays, including immunofluorescence microscopy, flow cytometry, and western blotting. This document offers in-depth explanations of the reaction mechanism, step-by-step procedures for conjugation and purification, methods for conjugate characterization, and a troubleshooting guide for researchers, scientists, and drug development professionals.
Introduction: The Chemistry of Robust Antibody Labeling
Fluorescently labeled antibodies are indispensable tools for visualizing and quantifying target antigens in biological systems.[][2] The choice of fluorophore and conjugation chemistry is critical to preserving antibody function while achieving optimal fluorescence intensity.[] Cy3.5 is a bright, orange-red fluorescent dye with excellent photostability, making it a robust choice for various imaging applications.[3]
This protocol focuses on conjugating Cy3.5-COOH to antibodies. Unlike amine-reactive NHS-ester dyes, carboxylated dyes require activation to react with the primary amines (e.g., on lysine residues) of an antibody. This is achieved using EDC in conjunction with Sulfo-NHS.[4][5]
The Scientific Rationale for EDC/Sulfo-NHS Chemistry:
This two-step process is preferred for several reasons:
-
Minimizes Protein Cross-Linking: A one-step reaction using only EDC can lead to the undesirable cross-linking of the antibody itself, as it possesses both carboxyl and amine groups. The two-step method separates the activation of the dye from the reaction with the antibody.
-
Increased Stability and Efficiency: EDC first activates the carboxyl group of Cy3.5-COOH to form a highly reactive but unstable O-acylisourea intermediate.[5][6] This intermediate is prone to hydrolysis in aqueous solutions.[5] The addition of Sulfo-NHS converts this unstable intermediate into a more stable, amine-reactive Sulfo-NHS ester.[7] This stable ester then efficiently reacts with primary amines on the antibody at a physiological pH to form a stable amide bond.[5]
The entire reaction pathway is illustrated below.
Caption: EDC/Sulfo-NHS two-step conjugation mechanism.
Materials and Reagents
Key Reagents:
-
Antibody: Purified antibody at a concentration of ≥1 mg/mL, free of carrier proteins like BSA and amine-containing buffers (e.g., Tris).
-
Cy3.5-COOH: Carboxylic acid-functionalized Cy3.5 dye.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Prepare fresh.
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Prepare fresh.
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0.
-
Conjugation Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4.
-
Quenching Solution: 1 M Tris-HCl, pH 8.5.
-
Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
Equipment:
-
Microcentrifuge tubes.
-
Spectrophotometer (UV-Vis).
-
Quartz cuvettes.
-
Purification system: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or spin desalting columns.
-
Pipettes and tips.
-
Vortex mixer and rotator.
Experimental Protocol: A Step-by-Step Guide
This protocol is optimized for labeling approximately 1 mg of a typical IgG antibody. Adjustments may be necessary for different antibody amounts or types.
Preparation of Reagents
Scientist's Note: It is crucial to prepare EDC and Sulfo-NHS solutions immediately before use. These reagents are highly moisture-sensitive, and their activation potential diminishes rapidly upon reconstitution.[5]
-
Antibody Preparation:
-
If your antibody is in a buffer containing primary amines (like Tris) or carrier proteins, it must be purified. Dialyze the antibody against the Conjugation Buffer (PBS, pH 7.2-7.4) or use an antibody purification kit.
-
Adjust the final antibody concentration to 2 mg/mL in ice-cold Conjugation Buffer.
-
-
Cy3.5-COOH Stock Solution:
-
Dissolve 1 mg of Cy3.5-COOH in 100 µL of anhydrous DMSO to create a stock solution. Vortex thoroughly.
-
Rationale: DMSO is an effective solvent for cyanine dyes and is miscible with the aqueous reaction buffers.
-
-
EDC/Sulfo-NHS Activation Solution:
-
Immediately before starting the reaction, weigh out EDC and Sulfo-NHS.
-
Prepare a 10 mg/mL solution of EDC in ice-cold Activation Buffer (MES, pH 6.0).
-
Prepare a 10 mg/mL solution of Sulfo-NHS in ice-cold Activation Buffer.
-
Two-Step Conjugation Reaction
The overall workflow is depicted in the diagram below.
Caption: Workflow for Cy3.5-Antibody conjugation.
Step 1: Activation of Cy3.5-COOH
-
Determine the volume of Cy3.5-COOH stock solution needed. A molar excess of 10-20 fold of dye to antibody is a good starting point.
-
Example Calculation for IgG (150 kDa) and Cy3.5-COOH (~700 Da):
-
1 mg IgG = (1 g / 150,000 g/mol ) = 6.67 nmol
-
For a 15x molar excess: 15 * 6.67 nmol = 100 nmol of dye.
-
If stock is 1 mg in 100 µL (~14.3 mM), you would need ~7 µL.
-
-
-
In a microcentrifuge tube, combine the calculated volume of Cy3.5-COOH stock with 10 µL of the 10 mg/mL EDC solution and 10 µL of the 10 mg/mL Sulfo-NHS solution.
-
Add Activation Buffer (MES, pH 6.0) to bring the total activation reaction volume to ~50-100 µL.
-
Incubate for 15-30 minutes at room temperature, protected from light.
Step 2: Conjugation to Antibody
-
Immediately add the entire activation mixture from Step 1 to your prepared antibody solution (2 mg/mL in PBS, pH 7.2-7.4).
-
Gently mix and incubate for 2 hours at room temperature with gentle rotation, protected from light.
-
Rationale: The reaction pH is raised to the optimal range (7-8) for the Sulfo-NHS ester to react with the primary amines on the antibody.[9]
-
-
(Optional) Quench the reaction by adding 1/10th volume of Quenching Solution (1M Tris-HCl, pH 8.5) and incubate for 15 minutes. This will consume any unreacted dye.
Purification of the Conjugate
Purification is essential to remove unconjugated Cy3.5 dye, which would otherwise lead to high background signals and inaccurate characterization.[][10]
-
Equilibrate a size-exclusion chromatography column (e.g., G-25) with Conjugation Buffer (PBS, pH 7.2-7.4).
-
Apply the conjugation reaction mixture to the top of the column.
-
Elute with PBS. The labeled antibody, being larger, will elute first in the colored fractions. The smaller, unconjugated dye molecules will be retained longer and elute later.
-
Collect the initial, colored protein-containing fractions. Pool them for characterization.
-
Alternative: For smaller volumes, spin desalting columns are a rapid and effective alternative. Follow the manufacturer's instructions.[11]
-
Characterization: A Self-Validating System
Characterizing the conjugate is a critical quality control step. The primary metric is the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each antibody molecule.[12][13][14]
Spectrophotometric Analysis
-
Measure the absorbance of the purified conjugate solution in a quartz cuvette using a spectrophotometer.
-
Record the absorbance at 280 nm (A₂₈₀, for protein) and at the absorbance maximum of Cy3.5, which is ~581 nm (Aₘₐₓ).[3][15]
Calculating the Degree of Labeling (DOL)
The DOL is calculated using the Beer-Lambert law.[16]
Formula for DOL:
Where:
-
Aₘₐₓ: Absorbance of the conjugate at ~581 nm.
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, this is ~210,000 M⁻¹cm⁻¹).
-
ε_dye: Molar extinction coefficient of Cy3.5 at ~581 nm (this is ~150,000 M⁻¹cm⁻¹).[17]
-
CF₂₈₀: A correction factor to account for the dye's absorbance at 280 nm. It is calculated as (A₂₈₀ of dye / Aₘₐₓ of dye). For Cy3.5, this value is approximately 0.08.
Table 1: Key Parameters for DOL Calculation
| Parameter | Value | Source |
|---|---|---|
| IgG Molar Extinction Coefficient (ε_protein) | 210,000 M⁻¹cm⁻¹ | Typical Value |
| Cy3.5 Molar Extinction Coefficient (ε_dye) | 150,000 M⁻¹cm⁻¹ | [17] |
| Cy3.5 Absorbance Max (λₘₐₓ) | ~581 nm | [3][15] |
| Cy3.5 Correction Factor (CF₂₈₀) | ~0.08 | Calculated |
Interpreting the DOL: An optimal DOL for most antibody applications is typically between 2 and 8.[][13]
-
Low DOL (<2): May result in a weak fluorescent signal.
-
High DOL (>8): Can lead to self-quenching of the fluorophores and may negatively impact the antibody's structure and binding affinity.[]
Troubleshooting Common Issues
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
|---|---|---|
| Weak or No Signal | Low DOL. | Increase the molar excess of dye in the reaction. Ensure antibody concentration is at least 1-2 mg/mL.[18] |
| Inactive EDC/Sulfo-NHS reagents. | Use fresh, unopened reagents. Prepare solutions immediately before use. | |
| Antibody functionality compromised. | Avoid over-labeling (high DOL). Perform a functional assay (e.g., ELISA) to confirm binding activity. | |
| High Background | Incomplete removal of free dye. | Improve purification by using a longer SEC column or performing a second desalting step. |
| Non-specific binding of the conjugate. | Increase the number of washes in your immunoassay protocol.[19] Use an appropriate blocking buffer.[20] | |
| Antibody aggregation. | Centrifuge the conjugate solution at ~14,000 x g for 10 minutes before use to pellet aggregates. | |
| Inconsistent DOL | Inaccurate antibody concentration. | Accurately measure the starting antibody concentration using A₂₈₀ before labeling. |
| | Hydrolysis of EDC/Sulfo-NHS. | Ensure reagents are handled in a low-humidity environment and solutions are made fresh. |
References
-
Degree of labeling (DOL) step by step . Abberior Instruments. [Link]
-
Degree-of-labeling (DOL) . NanoTemper Technologies. [Link]
-
General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS . Bangs Laboratories, Inc. [Link]
-
DOL.doc . ATTO-TEC GmbH. [Link]
-
Immunofluorescence Troubleshooting Tips . Elabscience. [Link]
-
The reaction mechanism of the carboxyl group and amino group in EDC cross-linked SF . ResearchGate. [Link]
-
Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance . PMC, National Center for Biotechnology Information. [Link]
-
Measuring Antibody-Dye Conjugate DOL via Digital Flow Cytometry . Omnicuris. [Link]
-
ICC/IF Troubleshooting . Antibodies.com. [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS . G-Biosciences. [Link]
-
Antibody Labeling Method Eliminates Column Purification Step . American Laboratory. [Link]
-
Antibody Purification Guide . Innova Biosciences. [Link]
-
Cyanine3.5 Dye . AxisPharm. [Link]
-
Troubleshooting - Flow Cytometry Guide . Bio-Rad Antibodies. [Link]
-
Labeling of Antibodies with Fluorescent Dyes Using Magnetic Protein A and Protein G Beads . Journal of Visualized Experiments (JoVE). [Link]
-
Spectra of available fluorescent dyes . Isogen Life Science. [Link]
-
Cy3.5 Dye Profile . FluoroFinder. [Link]
-
Any advice on my protocol for NHS-EDC coupling on antibodies? . ResearchGate. [Link]
-
Labeling of Antibodies with Cy3-, Cy3.5-, Cy5-, and Cy5.5-monofunctional Dyes at Defined Dye/Protein Ratios . Semantic Scholar. [Link]
Sources
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. info.gbiosciences.com [info.gbiosciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Degree of labeling (DOL) step by step [abberior.rocks]
- 13. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. FluoroFinder [app.fluorofinder.com]
- 16. spectra.arizona.edu [spectra.arizona.edu]
- 17. isogen-lifescience.com [isogen-lifescience.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 20. Immunofluorescence Troubleshooting Tips [elabscience.com]
Application Note: A Step-by-Step Guide for the Conjugation of Cy3.5-COOH to Peptides
Introduction
The covalent labeling of peptides with fluorescent dyes is a cornerstone technique in modern biological research, enabling the visualization and quantification of peptides in a wide array of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET)-based assays.[1][2] The choice of fluorophore is critical and depends on the specific experimental requirements, such as brightness, photostability, and spectral properties. Cy3.5, a member of the cyanine dye family, is a valuable fluorescent probe due to its excitation and emission maxima in the orange-red region of the spectrum, which helps to minimize background fluorescence from biological samples.
This application note provides a comprehensive, step-by-step guide for the conjugation of Cy3.5 in its carboxylic acid form (Cy3.5-COOH) to peptides. This process involves a two-step carbodiimide-mediated coupling reaction, which is a robust and widely used method for forming a stable amide bond between the carboxylic acid group of the dye and a primary amine on the peptide (typically the N-terminal amine or the side chain of a lysine residue). We will delve into the rationale behind each step, from dye activation to the purification and characterization of the final conjugate, ensuring researchers can confidently and successfully label their peptides of interest.
Principle of the Reaction
The conjugation of Cy3.5-COOH to a peptide relies on the formation of an amide bond. Since a carboxylic acid and an amine do not react spontaneously, a coupling agent is required. This protocol utilizes a two-step process involving 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS).
-
Activation Step: EDC first reacts with the carboxylic acid of Cy3.5-COOH to form a highly reactive O-acylisourea intermediate.
-
Stabilization Step: This intermediate is unstable in aqueous solutions. The addition of NHS rapidly converts the O-acylisourea intermediate into a more stable NHS ester. This semi-stable ester is less susceptible to hydrolysis than the O-acylisourea intermediate, improving the efficiency of the subsequent reaction with the peptide.
-
Conjugation Step: The Cy3.5-NHS ester then reacts with a primary amine on the peptide, forming a stable amide bond and releasing NHS as a byproduct.
This two-step approach provides greater control and higher yields compared to a one-step EDC-mediated reaction, particularly by minimizing undesirable side reactions.[3]
Visualizing the Workflow
The entire process, from reagent preparation to final product characterization, can be visualized as a clear and logical workflow.
Figure 1: Overall workflow for Cy3.5-COOH peptide conjugation.
Materials and Reagents
| Reagent/Material | Recommended Supplier | Purpose |
| Peptide of Interest | Custom Synthesis | Target for labeling |
| Cy3.5-COOH | Various | Fluorescent Label |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Sigma-Aldrich | Activating agent for carboxylic acid |
| N-hydroxysuccinimide (NHS) | Sigma-Aldrich | Stabilizes the activated dye |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for dye and activators |
| 0.1 M MES Buffer, pH 5.5-6.0 | Prepared in-house | Activation buffer |
| 0.1 M Sodium Bicarbonate or Phosphate Buffer, pH 8.0-8.5 | Prepared in-house | Conjugation buffer |
| Hydroxylamine or Tris Buffer | Sigma-Aldrich | Quenching agent |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | HPLC mobile phase additive |
| Acetonitrile (ACN), HPLC Grade | Fisher Scientific | HPLC mobile phase |
| Water, HPLC Grade | Fisher Scientific | HPLC mobile phase |
| Reverse-Phase HPLC System with a C18 column | e.g., Agilent, Waters | Purification of the conjugate |
| Mass Spectrometer | e.g., Thermo Fisher, Sciex | Confirmation of conjugate identity |
| UV-Vis Spectrophotometer | e.g., Beckman Coulter, Agilent | Quantification and Degree of Labeling |
Step-by-Step Conjugation Protocol
PART A: Reagent Preparation
-
Peptide Solution: Prepare a stock solution of your peptide at a concentration of 1-5 mg/mL in the conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3). Note: The peptide must contain a primary amine available for conjugation. Buffers containing primary amines, such as Tris, are incompatible with this reaction.
-
Dye and Activator Solutions: These reagents are moisture-sensitive. Prepare them fresh immediately before use in anhydrous DMF or DMSO.
-
Cy3.5-COOH: Prepare a 10 mg/mL stock solution.
-
EDC: Prepare a 10 mg/mL stock solution.
-
NHS: Prepare a 10 mg/mL stock solution.
-
PART B: Activation of Cy3.5-COOH
Rationale: The activation of the carboxylic acid is performed at a slightly acidic pH (5.5-6.0) to maximize the efficiency of EDC and minimize hydrolysis of the NHS ester.[4]
-
In a microcentrifuge tube, combine the Cy3.5-COOH, EDC, and NHS solutions. A 2 to 5-fold molar excess of EDC and NHS over the dye is recommended.
-
Add activation buffer (0.1 M MES, pH 5.5) to the mixture. The final volume should be kept small to maintain a high concentration of reactants.
-
Incubate the mixture for 15-30 minutes at room temperature, protected from light.
Figure 2: Activation of Cy3.5-COOH with EDC and NHS.
PART C: Conjugation to the Peptide
Rationale: The conjugation reaction is performed at a slightly basic pH (8.0-8.5) to ensure that the primary amine of the peptide is deprotonated and thus, maximally nucleophilic.[3]
-
Add the activated Cy3.5-NHS ester solution from Part B to the peptide solution from Part A. A 5 to 10-fold molar excess of the activated dye to the peptide is a good starting point to ensure efficient labeling.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.
PART D: Quenching the Reaction
Rationale: It is important to quench the reaction to stop the labeling process and to deactivate any unreacted NHS ester, which could otherwise react with other molecules in downstream applications.
-
Add a quenching buffer, such as 1 M Tris-HCl (pH 8.0) or 1 M hydroxylamine, to the reaction mixture to a final concentration of 50-100 mM.
-
Incubate for 30-60 minutes at room temperature.
Purification of the Labeled Peptide
Purification is a critical step to remove unreacted dye, quenching reagents, and any unlabeled peptide.[5] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.[6]
-
Sample Preparation: Acidify the quenched reaction mixture with a small amount of TFA (e.g., to a final concentration of 0.1%).[7]
-
HPLC Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).[8]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-40 minutes is a typical starting point.
-
Detection: Monitor the elution at two wavelengths: ~214 nm for the peptide bond and ~581 nm for Cy3.5.[8]
-
-
Fraction Collection: The labeled peptide will be more hydrophobic than the unlabeled peptide and will therefore have a longer retention time. The free dye will also have a distinct retention time. Collect the fractions that absorb at both wavelengths.
-
Post-Purification: Pool the pure fractions, confirm purity by analytical HPLC, and then lyophilize to obtain the final product as a powder.
Characterization and Quality Control
1. Mass Spectrometry
Mass spectrometry is essential to confirm the identity of the final product.[9] The expected mass of the conjugate will be the mass of the unlabeled peptide plus the mass of the Cy3.5 dye minus the mass of a water molecule (lost during amide bond formation). This analysis confirms that the conjugation was successful and provides information on the homogeneity of the product.[10]
2. UV-Vis Spectroscopy and Degree of Labeling (DOL)
The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each peptide molecule.[11][12] This is a critical parameter for ensuring experimental consistency.[13]
Rationale: The DOL is calculated using the Beer-Lambert law by measuring the absorbance of the purified conjugate at two wavelengths: one for the peptide (~280 nm) and one for the dye's maximum absorbance (~581 nm for Cy3.5).[12]
Protocol for DOL Calculation:
-
Dissolve the lyophilized conjugate in a suitable buffer (e.g., PBS).
-
Measure the absorbance of the solution in a quartz cuvette at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3.5, ~581 nm (A_max).
-
Calculate the concentration of the dye:
-
[Dye] (M) = A_max / (ε_dye × path length)
-
-
Calculate the corrected absorbance of the peptide at 280 nm. This is necessary because the dye also absorbs light at 280 nm.[14]
-
A_peptide = A₂₈₀ - (A_max × CF)
-
Where CF is the correction factor for the dye (A₂₈₀ of dye / A_max of dye).
-
-
Calculate the concentration of the peptide:
-
[Peptide] (M) = A_peptide / (ε_peptide × path length)
-
-
Calculate the DOL:
-
DOL = [Dye] / [Peptide]
-
An ideal DOL is typically between 0.5 and 1.5 for most applications to avoid issues like self-quenching or altered peptide function.[11]
| Parameter | Symbol | Typical Value for Cy3.5 |
| Molar Extinction Coefficient | ε_dye | ~125,000 M⁻¹cm⁻¹ at ~581 nm[15] |
| Correction Factor | CF | ~0.178[15] |
| Peptide Molar Extinction Coefficient | ε_peptide | Calculated based on amino acid sequence |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Labeling Efficiency | - Inactive reagents (EDC/NHS are moisture sensitive).- Incorrect pH for activation or conjugation.- Insufficient molar excess of dye.- Peptide lacks an available primary amine. | - Use fresh, anhydrous solvents and prepare EDC/NHS solutions immediately before use.- Verify the pH of your buffers.- Increase the molar ratio of dye to peptide.- Confirm the peptide sequence and design. |
| Multiple Peaks in HPLC | - Incomplete reaction (unlabeled peptide remains).- Multiple labeling sites (e.g., N-terminus and multiple lysines).- Degradation of peptide or dye. | - Optimize reaction time and reagent concentrations.- If single-site labeling is desired, use a peptide with a single primary amine or use site-specific protection chemistry.[16]- Handle reagents and products with care, protecting them from light and harsh pH conditions.[3] |
| Precipitation During Reaction | - Poor solubility of the peptide or dye in the reaction buffer. | - Add a small amount of organic co-solvent (e.g., DMF, DMSO) to the reaction mixture.- Perform a solvent-scout prior to the reaction. |
References
-
Degree-of-labeling (DOL). NanoTemper Technologies. [Link]
-
Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PMC. [Link]
-
Conformational characterization of a mixture of dye-labeled peptide... ResearchGate. [Link]
-
How To Determine Degree of Protein Labeling. G-Biosciences. [Link]
-
Peptide Labeling Reagents. Stratech. [Link]
-
Photocleavable peptide-DNA conjugates: synthesis and applications to DNA analysis using MALDI-MS. Nucleic Acids Research, Oxford Academic. [Link]
-
Hi, any suggestions for purifying 3KDa fluorescently tagged peptide from free dye molecules and unlabeled peptides? ResearchGate. [Link]
-
Fluorescent Dyes for Labeling Peptides. LubioScience. [Link]
-
Automated Quantitative Analysis of Antibody Drug Conjugates Using an Accurate Mass Screening Workflow in the UNIFI Scientific In. Waters. [Link]
-
Characterization of Antibody-Drug Conjugates using Affinity Enrichment and High-Resolution Mass Spectrometry. SlideShare. [Link]
-
How to prepare the Cy3 and Cy5 labeled peptides? LifeTein. [Link]
-
Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product? ResearchGate. [Link]
-
Peptide Characterization Techniques and Applications. ResolveMass Laboratories Inc.[Link]
-
Techniques for Conjugation of Synthetic Peptides to Carrier Molecules. ResearchGate. [Link]
-
COMMUNICATIONS. Hahn Lab. [Link]
-
Fluorescence enables high throughput screening of polyelectrolyte – protein binding affinities. Rsc.org. [Link]
-
Cyanine Dye Coupling Mediates Self‐assembly of a pH Sensitive Peptide into Novel 3D Architectures. PMC. [Link]
-
Fluorescent Labelling with Cy5. LifeTein Peptide Blog. [Link]
Sources
- 1. lubio.ch [lubio.ch]
- 2. lifetein.com [lifetein.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. researchgate.net [researchgate.net]
- 11. support.nanotempertech.com [support.nanotempertech.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. info.gbiosciences.com [info.gbiosciences.com]
- 15. stratech.co.uk [stratech.co.uk]
- 16. lifetein.com [lifetein.com]
Application Note: 5' and 3' Oligonucleotide Labeling via In Situ Activation of Cy3.5-COOH
Audience: Researchers, scientists, and drug development professionals Content Type: Detailed Application Note & Protocol
Introduction & Mechanistic Overview
Cy3.5 is a bright, orange-red fluorescent cyanine dye that serves as a highly photostable alternative to sulfoRhodamine 101. Bridging the spectral gap between Cy3 and Cy5, Cy3.5 is heavily utilized in multiplexed flow cytometry, fluorescence resonance energy transfer (FRET) assays, and high-resolution fluorescence in situ hybridization (FISH) [1].
While pre-activated N-hydroxysuccinimide (NHS) esters are commercially available, utilizing the unactivated Cy3.5 carboxylic acid (Cy3.5-COOH) offers distinct advantages for drug development and core facilities: it provides superior long-term shelf stability, is highly cost-effective, and allows scientists to tightly control the activation chemistry [2].
The Causality of the Chemistry
Because the free carboxylic acid is inert toward primary amines, it must undergo in situ activation. As a Senior Application Scientist, I emphasize understanding the "why" behind this chemistry to ensure a self-validating workflow:
-
Why use an Amino-Modifier? Natural nucleobases (Adenine, Cytosine, Guanine) contain exocyclic amino groups. However, these are aromatic amines with low nucleophilicity and are sterically hindered by base pairing [3]. By incorporating an aliphatic primary amine (e.g., via a C6 linker) at the 5' or 3' end during solid-phase oligonucleotide synthesis, we provide a highly nucleophilic, sterically accessible target that ensures site-specific conjugation without disrupting DNA/RNA hybridization [3].
-
Why EDC + NHS? EDC (a carbodiimide) activates the carboxyl group to form an O-acylisourea intermediate. If the oligonucleotide were introduced at this stage in an aqueous buffer, this intermediate would rapidly hydrolyze back to the inactive carboxylic acid [4]. Adding NHS in an anhydrous organic solvent converts the intermediate into a semi-stable NHS ester, which resists rapid hydrolysis but remains highly reactive toward the deprotonated primary amine on the modified oligonucleotide [4].
-
Why pH 8.5? The conjugation step must occur in an aqueous buffer at pH 8.0–9.0. At this pH, the aliphatic primary amine on the oligonucleotide (pKa ~9.0–10.5) is sufficiently deprotonated to act as a strong nucleophile [4]. If the pH drops below 7.5, the amine remains protonated and unreactive. If the pH exceeds 9.5, hydroxide ions will rapidly hydrolyze the NHS ester before conjugation can occur [4][5].
Physicochemical and Spectral Properties
Summarized below are the critical parameters that dictate the handling and optical integration of Cy3.5-COOH.
Table 1: Properties of Cy3.5-COOH
| Parameter | Value | Mechanistic / Practical Implication |
| Excitation Max (λex) | ~581 nm | Compatible with 561 nm or 568 nm laser lines [6]. |
| Emission Max (λem) | ~596 nm | Sharp emission peak minimizes spectral bleed-through in multiplexing [1]. |
| Reactive Group | Free Carboxylic Acid | Highly stable during storage; requires in situ activation [2]. |
| Target Modification | Aliphatic Primary Amine | Forms a stable, irreversible amide linkage [7]. |
| Solubility | DMF, DMSO | Requires <20% organic solvent in the final aqueous conjugation step to prevent oligo precipitation [4]. |
Experimental Workflow
Workflow for the in situ activation and conjugation of Cy3.5-COOH to an amino-modified oligo.
Step-by-Step Methodology
Reagents & Materials Required
-
Cy3.5-COOH (lyophilized powder)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (Water content <0.1%)
-
5'- or 3'-amino-modified oligonucleotide (desalted or HPLC purified)
-
0.1 M Sodium Tetraborate or 0.2 M Sodium Bicarbonate buffer (pH 8.5)
-
3 M Sodium Acetate (pH 5.2) and absolute ethanol
Step 1: In Situ Activation of Cy3.5-COOH
-
Preparation : Dissolve Cy3.5-COOH in anhydrous DMF to a concentration of 10 mM.
-
Causality Checkpoint: Anhydrous conditions are critical. Trace water will quench the EDC and hydrolyze the intermediate, destroying the reaction yield [8].
-
-
Reagent Mixing : Prepare fresh stock solutions of EDC (100 mM) and NHS (100 mM) in anhydrous DMF.
-
Activation : Combine the reagents in a microcentrifuge tube at a molar ratio of 1 (Cy3.5) : 1.5 (EDC) : 1.2 (NHS) [4].
-
Example: 10 µL Cy3.5-COOH (10 mM) + 1.5 µL EDC (100 mM) + 1.2 µL NHS (100 mM).
-
-
Incubation : Vortex briefly and incubate at room temperature in the dark for 60 minutes. The solution now contains the active Cy3.5-NHS ester and must be used immediately.
Step 2: Oligonucleotide Preparation
-
Resuspension : Dissolve the amino-modified oligonucleotide in the pH 8.5 conjugation buffer (e.g., 0.1 M Sodium Tetraborate) to a final concentration of 1–2 mM.
-
Validation : Ensure the oligonucleotide solution does not contain primary amine buffers (e.g., Tris or Glycine), as these will competitively react with the NHS ester [4].
Step 3: Conjugation Reaction
-
Mixing : Add a 10- to 20-fold molar excess of the activated Cy3.5-NHS ester (from Step 1) to the oligonucleotide solution.
-
Causality Checkpoint: Maintain the total organic solvent concentration (DMF/DMSO) below 20% (v/v) of the final reaction volume to prevent the oligonucleotide from precipitating out of solution [4].
-
-
Incubation : Vortex gently and incubate the reaction mixture for 2 to 4 hours at room temperature, or overnight at 4°C, protected from light.
Step 4: Quenching and Purification
-
Quenching : Add Tris-HCl (pH 8.0) to a final concentration of 50 mM and incubate for 15 minutes.
-
Causality Checkpoint: The massive excess of primary amines in Tris rapidly scavenges any unreacted Cy3.5-NHS ester, converting it into a stable, water-soluble Tris-conjugate that cannot cross-react later [4].
-
-
Ethanol Precipitation : Add 1/10th volume of 3 M Sodium Acetate (pH 5.2) and 2.5 to 3 volumes of cold absolute ethanol. Incubate at -20°C for 30 minutes, then centrifuge at 14,000 x g for 20 minutes.
-
Washing : Carefully decant the supernatant (containing quenched free dye). Wash the pellet with 70% ethanol, centrifuge again, decant, and air-dry.
-
Final Purification : For high-purity applications, purify the conjugated oligonucleotide via Reverse-Phase HPLC (RP-HPLC) using a TEAA (Triethylammonium acetate)/Acetonitrile gradient. The hydrophobic Cy3.5 label will cause the conjugated oligo to elute significantly later than the unlabeled oligo [4].
Self-Validation & Troubleshooting
A robust protocol must be a self-validating system. To validate the success of the conjugation, measure the absorbance of the purified oligo at 260 nm (DNA) and 581 nm (Cy3.5) to calculate the Degree of Labeling (DOL) :
DOL=(A260−(A581×CF))×ϵ581A581×ϵ260
(Where ϵ581 for Cy3.5 ≈ 150,000 M⁻¹cm⁻¹, and the Correction Factor (CF) for Cy3.5 is ~0.08)
-
Target DOL : A DOL of 0.85 to 1.0 indicates a highly successful single-labeling reaction [4].
-
Troubleshooting Low DOL (< 0.5) : This is almost universally caused by water contamination in the DMF/DMSO during Step 1, leading to EDC hydrolysis. Solution: Use strictly anhydrous solvents stored over molecular sieves.
-
Troubleshooting High Background : If downstream assays show high background fluorescence, it indicates incomplete removal of the unreacted free dye. Solution: Perform a secondary purification step (e.g., size-exclusion chromatography via Sephadex G-25) prior to RP-HPLC.
References
-
Title : Cyanine 3.5 Dye: Spectral Properties and Applications | Source : AxisPharm | URL :[Link]
-
Title : Cyanine Dyes | Source : Creative Diagnostics | URL : [Link]
-
Title : Chapter 27. Nucleic Acid and Oligonucleotide Modification and Conjugation | Source : ResearchGate | URL :[Link]
-
Title : Chemical Functionalization of Oligodeoxynucleotides with Multiple Boronic Acids | Source : NIH / PMC | URL :[Link]
Sources
- 1. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Cy3.5 | Benchchem [benchchem.com]
- 6. thp.at [thp.at]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Chemical Functionalization of Oligodeoxynucleotides with Multiple Boronic Acids for the Polyvalent Binding of Saccharides - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for labeling amine-modified DNA with Cy3.5-COOH
Application Notes & Protocols
Topic: High-Efficiency Protocol for Covalent Labeling of Amine-Modified DNA with Cy3.5-COOH
Audience: Researchers, scientists, and drug development professionals engaged in the synthesis of fluorescent probes for applications such as FISH, microarrays, and molecular diagnostics.
Introduction: The Chemistry of Covalent DNA Labeling
Fluorescently labeled oligonucleotides are indispensable tools in modern molecular biology and diagnostics.[1][2] They serve as probes for detecting specific nucleic acid sequences in a variety of applications. The covalent attachment of a fluorescent dye to a synthetic oligonucleotide offers a stable and reliable method for generating these critical reagents.
This guide details the chemical strategy for labeling an amine-modified DNA oligonucleotide with a carboxyl-functionalized cyanine dye, Cy3.5-COOH. The core of this protocol is the formation of a highly stable amide bond between the primary amine (–NH₂) on the DNA and the carboxylic acid (–COOH) on the dye. This reaction is not spontaneous and requires activation of the carboxyl group. The most robust and widely used method for this purpose in aqueous environments is carbodiimide chemistry, utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[3][4]
EDC is a "zero-length" crosslinker, meaning it facilitates the bond formation without becoming part of the final linkage.[5] It activates the carboxyl group on the Cy3.5 dye, forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in water and prone to hydrolysis, which would regenerate the original carboxyl group and lower the reaction yield. To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is added.[6][7] NHS efficiently reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis and reacts efficiently with the primary amine on the modified DNA to form the desired, stable amide bond.[6][7]
This two-step activation and coupling process, performed in a single pot, ensures high labeling efficiency and provides a reproducible method for synthesizing high-quality fluorescent DNA probes.
Chemical Labeling Pathway
The overall reaction proceeds in two main stages: (1) Activation of the Cy3.5-COOH dye, and (2) Nucleophilic attack by the amine-modified DNA to form the final conjugate.
Caption: EDC/NHS chemistry for labeling amine-DNA with a carboxylated dye.
Materials and Reagents
| Reagent | Recommended Specifications | Storage |
| Amine-Modified DNA | HPLC-purified, lyophilized. 5'- or 3'-amino modifier (e.g., C6). | -20°C |
| Cy3.5-COOH | >95% purity. | -20°C, desiccated, protected from light. |
| EDC-HCl | Molecular biology grade. | -20°C, desiccated. |
| Sulfo-NHS | Molecular biology grade. | 4°C or -20°C, desiccated. |
| Activation Buffer | 0.1 M MES, pH 6.0. Prepare fresh. | Room Temp. |
| Conjugation Buffer | 0.1 M Sodium Borate or Sodium Bicarbonate, pH 8.5. | Room Temp. |
| Solvent | Anhydrous Dimethylsulfoxide (DMSO). | Room Temp., desiccated. |
| Quenching Solution | 1.5 M Hydroxylamine, pH 8.5 (Optional). Prepare fresh. | Room Temp. |
| Precipitation Salt | 3 M Sodium Acetate (NaOAc), pH 5.2. | Room Temp. |
| Precipitation Solvent | Cold 100% and 70% Ethanol (EtOH). | -20°C |
| Nuclease-Free Water | Molecular biology grade. | Room Temp. |
Critical Note on Buffers: Do not use buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, during the conjugation reaction, as they will compete with the amine-modified DNA and significantly reduce labeling efficiency.[8]
Experimental Protocol
This protocol is optimized for labeling approximately 100 µg of a 25-base amine-modified oligonucleotide. Adjust volumes proportionally for different amounts.
Part A: Reagent Preparation
-
Amine-Modified DNA:
-
Resuspend the lyophilized amine-modified DNA in 100 µL of 0.1 M Conjugation Buffer (pH 8.5) to achieve a stock concentration of 1 mg/mL.
-
Expert Insight: To ensure the amine group is accessible and free from interfering salts from synthesis, it is best practice to purify the starting oligonucleotide via ethanol precipitation before use.[9][10]
-
-
Cy3.5-COOH Stock Solution:
-
Allow the vial of Cy3.5-COOH to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the dye in anhydrous DMSO to a final concentration of 10 mg/mL. Mix well by vortexing.
-
Expert Insight: Dyes are light-sensitive. Prepare this solution in a low-light environment and store it protected from light.[8]
-
-
EDC and Sulfo-NHS Solutions (Prepare Immediately Before Use):
-
EDC and NHS esters are moisture-sensitive and hydrolyze rapidly in aqueous solutions.[6] Failure to prepare these solutions fresh is a primary cause of failed conjugation reactions.
-
EDC Solution: Weigh out ~2 mg of EDC-HCl and dissolve it in 100 µL of Activation Buffer (pH 6.0) or nuclease-free water to make a 20 mg/mL solution.
-
Sulfo-NHS Solution: Weigh out ~2 mg of Sulfo-NHS and dissolve it in 100 µL of Activation Buffer (pH 6.0) or nuclease-free water to make a 20 mg/mL solution.
-
Part B: One-Pot, Two-Step Conjugation Reaction
This procedure first activates the dye at a lower pH before raising the pH for efficient coupling to the DNA.
-
Activation of Cy3.5-COOH:
-
In a 1.5 mL microcentrifuge tube protected from light, combine the following:
-
10 µL of 10 mg/mL Cy3.5-COOH in DMSO (a ~15-fold molar excess).
-
20 µL of freshly prepared 20 mg/mL EDC solution.
-
20 µL of freshly prepared 20 mg/mL Sulfo-NHS solution.
-
50 µL of 0.1 M MES buffer, pH 6.0.
-
-
Vortex briefly and incubate for 15-30 minutes at room temperature.
-
Causality: This step activates the carboxylic acid on the dye at an optimal pH (4.5-6.0) for carbodiimide chemistry, forming the semi-stable Sulfo-NHS ester.[11]
-
-
Conjugation to Amine-DNA:
-
To the activated dye mixture from the previous step, add 100 µL of the 1 mg/mL amine-modified DNA solution (in 0.1 M Conjugation Buffer, pH 8.5).
-
The addition of the basic buffer will raise the final pH of the reaction mixture to approximately 7.5-8.5.
-
Incubate the reaction for 2-4 hours at room temperature, or overnight at 4°C, with gentle mixing and protected from light.
-
Causality: The basic pH deprotonates the primary amine on the oligonucleotide, making it a strong nucleophile that can efficiently attack the amine-reactive Sulfo-NHS ester, forming a stable amide bond.[12][13]
-
-
(Optional) Quench Reaction:
-
To quench any remaining reactive NHS esters, add 10 µL of 1.5 M hydroxylamine (pH 8.5) and incubate for 15 minutes. This step is generally not required if proceeding directly to purification.[9]
-
Part C: Purification of Labeled DNA
Purification is critical to remove unreacted free dye and coupling reagents, which can interfere with downstream applications and quantification.[14]
-
Method 1: Ethanol Precipitation (Standard Purity)
-
This method is effective for removing salts and a significant portion of the free dye.
-
Add 1/10th volume of 3 M NaOAc, pH 5.2, to the final reaction mixture.
-
Add 2.5-3 volumes of ice-cold 100% ethanol.
-
Mix well and incubate at -20°C for at least 1 hour (or overnight).
-
Centrifuge at >12,000 x g for 30 minutes at 4°C.[10]
-
Carefully aspirate and discard the supernatant, which contains the bulk of the unreacted dye.
-
Gently wash the pellet with 500 µL of cold 70% ethanol. Centrifuge for 10 minutes at 4°C.[15]
-
Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry.
-
Resuspend the purified, labeled DNA pellet in an appropriate volume (e.g., 100 µL) of nuclease-free water or TE buffer.
-
-
Method 2: Reverse-Phase HPLC (High Purity)
-
For applications requiring the highest purity, reverse-phase HPLC is the recommended method. It effectively separates the labeled DNA from both free dye and any remaining unlabeled DNA.[10][16]
-
Column: C18 Reverse-Phase Column.
-
Mobile Phase A: 0.1 M TEAA (Triethylammonium acetate) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from ~5% to 50% Mobile Phase B over 30-40 minutes is typically effective.
-
Detection: Monitor absorbance at 260 nm (DNA) and ~588 nm (Cy3.5). The successfully labeled DNA will have a peak that absorbs at both wavelengths, eluting later than the unlabeled DNA due to the hydrophobicity of the dye.
-
Experimental Workflow Overview
Caption: High-level workflow for Cy3.5-DNA conjugation.
Quality Control and Characterization
After purification, you must determine the concentration of the DNA and the efficiency of the labeling reaction. This is achieved using UV-Vis spectrophotometry.[17][18]
| Analyte | Absorbance Max (λmax) | Molar Extinction Coefficient (ε) at λmax |
| DNA (single-stranded) | ~260 nm | Varies by sequence (~10,000 L·mol⁻¹·cm⁻¹ per base) |
| Cy3.5 Dye | ~588 nm (conjugated) | ~150,000 L·mol⁻¹·cm⁻¹ |
Procedure:
-
Blank the spectrophotometer with the same buffer used to resuspend the final product.
-
Measure the absorbance of the purified labeled DNA solution at 260 nm (A₂₆₀) and 588 nm (A₅₈₈).
Calculations:
A correction factor (CF) is required because the Cy3.5 dye also absorbs light at 260 nm. The CF for Cy3.5 is approximately 0.09 .
-
Concentration of Cy3.5 Dye (M):
-
[Dye] = A₅₈₈ / ε_dye
-
(Where ε_dye is the extinction coefficient of Cy3.5 at 588 nm, ~150,000 L·mol⁻¹·cm⁻¹)
-
-
Corrected Absorbance of DNA at 260 nm:
-
A₂₆₀_corr = A₂₆₀ - (A₅₈₈ × CF)
-
-
Concentration of DNA (M):
-
[DNA] = A₂₆₀_corr / ε_DNA
-
(Where ε_DNA is the calculated extinction coefficient for your specific oligonucleotide sequence)
-
-
Degree of Labeling (DOL):
-
DOL = [Dye] / [DNA]
-
The DOL represents the average number of dye molecules per DNA oligonucleotide. A DOL of 0.8 to 1.2 is typically considered excellent for a 1:1 labeling reaction.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Labeling (Low DOL) | 1. Inactive EDC/Sulfo-NHS due to hydrolysis. 2. Presence of amine-containing buffers (e.g., Tris). 3. Incorrect reaction pH (too low for amine coupling or too high for activation). 4. Sub-optimal molar ratio of reagents. | 1. Always use freshly prepared EDC and Sulfo-NHS solutions. Store reagents desiccated.[6] 2. Ensure all buffers are amine-free. Use borate, bicarbonate, or phosphate buffers. 3. Verify the pH of your buffers before starting the reaction. 4. Increase the molar excess of the activated dye to the DNA (e.g., from 15x to 25x). |
| Low Product Recovery | 1. Inefficient ethanol precipitation (pellet not visible or lost). 2. Over-drying of the DNA pellet, making it difficult to resuspend. | 1. Ensure incubation at -20°C is sufficient (>1 hr) and centrifugation is adequate. Use a glycogen carrier if necessary for very small amounts of DNA. 2. Do not dry the pellet for an extended period. Resuspend in a minimal volume of buffer and gently heat to 37°C if needed. |
| High Background Signal in Assay | 1. Incomplete removal of unreacted free dye. | 1. Perform a second round of ethanol precipitation. 2. For best results, purify the conjugate using HPLC, size-exclusion chromatography, or a commercial dye-removal spin column.[14] |
| Precipitation During Reaction | 1. The dye is not fully soluble in the aqueous reaction buffer. | 1. Ensure the initial dye stock is fully dissolved in high-quality, anhydrous DMSO. The final concentration of DMSO in the reaction should not exceed 20-30% (v/v).[19] |
References
- Synthesis and Characterization of 5'-Fluorescent-dye-labeled Oligonucleotides. (n.d.).
- A Rapid Method for Manual or Automated Purification of Fluorescently Labeled Nucleic Acids for Sequencing, Genotyping, and Microarrays - PMC. (n.d.).
- Purification of fluorescently labeled DNA substrates by anion exchange chromatography. (n.d.).
- (PDF) Annealing and purification of fluorescently labeled DNA substrates for in vitro assays. (n.d.).
-
General and Facile Purification of Dye-Labeled Oligonucleotides by Ph-Controlled Extraction. (2018, March 16). Taylor & Francis. Retrieved from [Link]
-
Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. (2004, January 15). PubMed. Retrieved from [Link]
- Carbodiimide reagents for the chemical probing of RNA structure in cells - PMC - NIH. (n.d.).
-
Fluorescent Probes for Protein and Nucleic Acid Labeling - Boca Scientific. (n.d.). Retrieved from [Link]
-
Fluorescent DNA hybridization probe preparation using amine modification and reactive dye coupling. (2018, June 6). Taylor & Francis. Retrieved from [Link]
-
A Convenient and Efficient Purification Method for Chemically Labeled Oligonucleotides. (2018, April 3). Taylor & Francis. Retrieved from [Link]
-
Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides. (n.d.). PubMed. Retrieved from [Link]
-
Microplate-based Spectrophotometric Quantification of dsDNA Using a Variety of Methods - Agilent. (n.d.). Retrieved from [Link]
-
Synthesis and characterisation of fluorescent oligonucleotides. Effect of internal labelling on protein recognition. (n.d.). PubMed. Retrieved from [Link]
-
Modification of polyacrylate sorbent coatings with carbodiimide crosslinker chemistry for sequence-selective DNA extraction using solid-phase microextraction - RSC Publishing. (2020, June 9). Retrieved from [Link]
-
Carbodiimide-mediated cross-linking of RNA to nylon membranes improves the detection of siRNA, miRNA and piRNA by northern blot | Nucleic Acids Research | Oxford Academic. (2007, April 2). Retrieved from [Link]
-
Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester - You Do Bio. (n.d.). Retrieved from [Link]
-
Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? (2017, September 25). Retrieved from [Link]
-
Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments. (n.d.). Retrieved from [Link]
-
Quantifying DNA? Here are Five DNA Quantification Methods to Consider - Addgene Blog. (2020, July 21). Retrieved from [Link]
-
High Efficiency & Stability Protein CrossLinking with EDC & NHS - G-Biosciences. (2017, September 26). Retrieved from [Link]
-
DNA Quantification Methods and Applications | QIAGEN. (n.d.). Retrieved from [Link]
-
Peptide and Oligonucleotide Labeling - Stratech. (n.d.). Retrieved from [Link]
-
Troubleshooting in Fluorescent Staining - Creative Bioarray. (2024, February 28). Retrieved from [Link]
-
How to Troubleshoot Problems with Fluorescently Tagged Proteins - Bitesize Bio. (2024, December 16). Retrieved from [Link]
-
How to Quantify DNA and RNA | MP Biomedicals. (n.d.). Retrieved from [Link]
-
Performance of Spectrophotometric and Fluorometric DNA Quantification Methods. (2022, September 9). Retrieved from [Link]
-
Labeling Amine Modified Aptamers - Base Pair Biotechnologies. (n.d.). Retrieved from [Link]
-
Modifying Oligonucleotide 5'-Phosphates By EDC for Improved Coupling - G-Biosciences. (2017, August 29). Retrieved from [Link]
-
How to do EDC- sulfo NHS activation of small molecules with COOH group? - ResearchGate. (2017, December 1). Retrieved from [Link]
Sources
- 1. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stratech.co.uk [stratech.co.uk]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Sulfo-NHS plus EDC (carbodiimide) crosslinking reaction scheme | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. youdobio.com [youdobio.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 16. genome.cshlp.org [genome.cshlp.org]
- 17. agilent.com [agilent.com]
- 18. mpbio.com [mpbio.com]
- 19. tandfonline.com [tandfonline.com]
Application Note: Cy3.5-COOH in Single-Molecule Imaging and Multi-Color FRET
Executive Summary
Single-molecule fluorescence resonance energy transfer (smFRET) and Total Internal Reflection Fluorescence (TIRF) microscopy have revolutionized our understanding of biomolecular dynamics. While Cy3 and Cy5 are the traditional FRET pair, the increasing need to observe complex, multi-component assemblies has driven the adoption of multi-spectral FRET (msFRET)[1]. Cy3.5-COOH (Cyanine 3.5 carboxylic acid) serves as a critical bridging fluorophore in these advanced setups.
This application note provides a comprehensive, self-validating guide to the photophysics, bioconjugation chemistry, and experimental execution of Cy3.5-COOH in single-molecule regimes.
Mechanistic Insights: The Photophysical Superiority of Cy3.5
In single-molecule applications, fluorophores must exhibit extreme photostability, high extinction coefficients ( ϵ>50,000M−1cm−1 ), and minimal spectral crosstalk[2]. Cy3.5 is engineered with an extended polymethine bridge and rigidized heterocyclic rings, shifting its excitation/emission profile to fill the spectral gap between Cy3 and Cy5[3].
Causality in Dye Selection: Researchers select Cy3.5 for msFRET because it exhibits exceptional single-molecule spectral homogeneity (emission maxima standard deviations of only 3–5 nm)[1]. Furthermore, when paired with Cy5.5, the Cy3.5/Cy5.5 pair demonstrates stable emission for ~5 minutes under continuous illumination with rare blinking events, making it highly reliable for long-term tracking of conformational changes[4].
Quantitative Photophysical Data
Table 1: Photophysical comparison of common Cyanine dyes used in msFRET setups. Data synthesized from[1],[5], and[2].
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Extinction Coefficient ( M−1cm−1 ) | smFRET Role |
| Cy3 | ~550 | ~570 | ~0.15 | ~150,000 | Primary Donor |
| Cy3.5 | ~581 | ~596 | ~0.15 | ~110,000 | Intermediate Donor/Acceptor |
| Cy5 | ~649 | ~670 | ~0.28 | ~250,000 | Primary Acceptor |
| Cy5.5 | ~675 | ~694 | ~0.23 | ~250,000 | Terminal Acceptor |
Bioconjugation Chemistry: The Two-Step EDC/NHS Mechanism
Unlike its NHS-ester counterpart, Cy3.5-COOH is entirely unreactive toward primary amines in its native state[3]. It must be chemically activated. The most robust method for linking Cy3.5-COOH to amine-bearing biomolecules (e.g., proteins, amino-modified oligonucleotides) is the Two-Step EDC/Sulfo-NHS Coupling method[6][7].
Causality behind the Two-Step Choice: If EDC (a zero-length crosslinker) is added directly to a mixture of Cy3.5-COOH and a target protein, the EDC will activate the carboxyl groups on both the dye and the protein. This leads to rampant protein-protein crosslinking (polymerization)[7]. By activating the dye first, quenching the excess EDC, and then introducing the protein, we isolate the reaction, ensuring the dye only binds to the target's primary amines[8].
Figure 1: Two-step EDC/Sulfo-NHS bioconjugation workflow for Cy3.5-COOH.
Protocol 1: Two-Step Conjugation of Cy3.5-COOH to Proteins
This protocol is engineered as a self-validating system to ensure maximum yield and minimal aggregation.
Reagents & Buffers
-
Activation Buffer: 0.1 M MES, pH 6.0. (Causality: MES lacks primary amines and carboxyls, preventing buffer interference. pH 6.0 is the optimal thermodynamic window for EDC activation[7][8].)
-
Coupling Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.5. (Causality: At pH 7.5, primary amines on lysine residues are deprotonated and highly nucleophilic, maximizing amide bond formation[8].)
-
Quenching Agent: 2-mercaptoethanol (BME).
Step-by-Step Methodology
-
Dye Solubilization: Dissolve 1 mg of Cy3.5-COOH in 50 µL of anhydrous DMSO. Dilute to 1 mL using Activation Buffer.
-
Activation: Add 0.4 mg of EDC (~2 mM final) and 1.1 mg of Sulfo-NHS (~5 mM final) to the dye solution[8].
-
Incubation: React for 15–30 minutes at room temperature (RT) with gentle agitation. (Causality: This forms the semi-stable Sulfo-NHS ester intermediate[7].)
-
Quenching: Add 1.4 µL of 2-mercaptoethanol (final concentration ~20 mM) to the mixture. Incubate for 10 minutes. (Causality: The thiol group quenches unreacted EDC, preventing it from crosslinking the subsequently added protein[8].)
-
Coupling: Add the target protein (dissolved in Coupling Buffer) to the activated dye at a 1:5 (Protein:Dye) molar ratio. React for 2 hours at RT[8].
-
Purification: Remove unreacted dye using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated with PBS.
Self-Validation Check (Degree of Labeling - DOL): Measure the absorbance of the purified conjugate at 280 nm (protein) and 581 nm (Cy3.5). Calculate the DOL. A DOL of 1.0–1.5 is ideal for single-molecule imaging; higher ratios risk fluorescence quenching via dye-dye interactions[2].
Protocol 2: Single-Molecule FRET (smFRET) Imaging via TIRF
To observe single-molecule dynamics, the Cy3.5-conjugated biomolecules must be immobilized and imaged under conditions that strictly suppress photobleaching and triplet-state blinking[2][4].
Figure 2: Surface immobilization and TIRF microscopy workflow for single-molecule imaging.
Step-by-Step Methodology
-
Surface Passivation: Clean quartz slides with piranha solution, functionalize with aminosilane, and passivate using a mixture of mPEG-SVA and Biotin-PEG-SVA (100:1 ratio). (Causality: Dense PEGylation physically blocks non-specific adsorption of fluorescent proteins to the glass, ensuring a high signal-to-noise ratio[2].)
-
Flow Cell Assembly: Construct a flow chamber using double-sided tape and the passivated slide.
-
Immobilization:
-
Flow in 0.2 mg/mL Streptavidin; incubate for 5 minutes, then wash with buffer T50 (10 mM Tris-HCl, 50 mM NaCl, pH 8.0).
-
Flow in 10–50 pM of the biotinylated, Cy3.5-labeled biomolecular complex. Incubate until an optimal surface density (~300–500 molecules per field of view) is achieved. Wash extensively.
-
-
Imaging Buffer Preparation: Prepare a buffer containing an oxygen scavenging system (e.g., Protocatechuic acid (PCA) / Protocatechuate-3,4-dioxygenase (PCD)) and 2 mM Trolox. (Causality: PCA/PCD enzymatically depletes oxygen to prevent irreversible photobleaching. Trolox acts as a triplet-state quencher, suppressing the rapid "blinking" artifacts common in Cyanine dyes[2][4].)
-
Data Acquisition: Excite the sample using a 561 nm laser under TIRF conditions. Collect emission using an EMCCD or sCMOS camera.
Self-Validation Check (Single-Step Photobleaching): To confirm that you are observing single molecules rather than aggregates, analyze the intensity-time trajectories of individual fluorescent spots. A true single Cy3.5 molecule will exhibit a discrete, single-step drop to zero intensity upon photobleaching. Multi-step bleaching indicates aggregation or over-labeling[2][4].
Sources
- 1. Multipair Förster Resonance Energy Transfer via Spectrally Resolved Single-Molecule Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Cy3.5-COOH in Fluorescence In Situ Hybridization (FISH)
Introduction: The Role of Cy3.5 in High-Fidelity FISH
Fluorescence In Situ Hybridization (FISH) is a powerful molecular cytogenetic technique that enables the visualization of specific DNA or RNA sequences within the context of the cell or tissue.[1][2][3] The specificity of this technique is driven by the hybridization of a fluorescently labeled nucleic acid probe to its complementary target sequence. The choice of fluorophore is paramount to the success of a FISH experiment, directly impacting signal brightness, photostability, and the signal-to-noise ratio.
This guide focuses on the application of Cy3.5, a bright orange-red fluorescent dye, in FISH protocols.[4] Cy3.5 is a member of the cyanine dye family, known for its excellent photostability, high quantum yield, and sharp spectral characteristics.[4][5] These properties make it an exceptional candidate for FISH, providing strong and reliable signals for the detection of genetic elements.[4] This document will provide a comprehensive overview of Cy3.5-COOH, from its fundamental properties to detailed protocols for probe labeling and application in FISH, as well as a guide to troubleshooting common experimental hurdles.
Part 1: Understanding Cy3.5-COOH
Physicochemical and Spectral Properties
Cy3.5 is a synthetic polymethine dye characterized by its rigid structure, which contributes to its high fluorescence quantum yield and photostability.[4][5][6] The carboxylic acid derivative, Cy3.5-COOH, provides a reactive handle for conjugation to biomolecules. While the carboxylic acid itself can be used for conjugation, it is typically activated to an N-hydroxysuccinimide (NHS) ester for efficient reaction with primary amines.[7][8][9]
Table 1: Key Properties of Cy3.5 Dye
| Property | Value | Reference(s) |
| Maximum Excitation (λabs) | ~581 nm | [4] |
| Maximum Emission (λem) | ~596 nm | [4] |
| Stokes Shift | ~15 nm | [4] |
| Molar Extinction Coefficient (ε) | 116,000 L·mol⁻¹·cm⁻¹ | [10][11] |
| Fluorescence Quantum Yield (Φ) | 0.35 | [10][11] |
| Molecular Weight (Cy3.5-COOH) | 593.20 g/mol | [4][11] |
The spectral properties of Cy3.5 make it compatible with common laser lines and filter sets found on most fluorescence microscopes. Its narrow absorption and emission peaks reduce spectral overlap in multiplexing experiments, enhancing clarity.[4]
The Chemistry of Probe Labeling: Cy3.5-COOH to Amine-Modified Oligonucleotides
The most common and efficient method for labeling amine-modified oligonucleotides with Cy3.5-COOH involves the use of N-hydroxysuccinimide (NHS) ester chemistry.[7][12] The carboxylic acid group of Cy3.5 is first activated to an NHS ester, which then readily reacts with primary aliphatic amines on the modified oligonucleotide to form a stable amide bond.[7][8]
This reaction is highly selective for primary amines and proceeds efficiently in an aqueous environment at a slightly basic pH (typically 7.2-8.5), where the amine groups are deprotonated and more nucleophilic.[7][8][9]
Caption: Covalent labeling of an amine-modified oligonucleotide with Cy3.5-COOH via NHS ester chemistry.
Part 2: Experimental Protocols
Protocol for Labeling Amine-Modified Oligonucleotides with Cy3.5-NHS Ester
This protocol details the steps for conjugating a Cy3.5-NHS ester to an oligonucleotide containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
Cy3.5-NHS ester
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[9][13]
-
Nuclease-free water
-
Ethanol (70% and 100%)
-
3 M Sodium Acetate
Procedure:
-
Oligonucleotide Preparation: Dissolve the amine-modified oligonucleotide in the sodium bicarbonate buffer to a final concentration of 0.3-0.8 mM.[14] If the oligonucleotide is stored in a buffer containing amines (e.g., Tris), it must be purified first, for instance, by ethanol precipitation.[13]
-
Dye Preparation: Immediately before use, dissolve the Cy3.5-NHS ester in a small volume of anhydrous DMF or DMSO to create a stock solution (e.g., 1 mg in 50 µL).[13][14]
-
Conjugation Reaction: Add a 5-10 fold molar excess of the dissolved Cy3.5-NHS ester to the oligonucleotide solution.[7] Vortex gently to mix.
-
Incubation: Incubate the reaction mixture for 1-3 hours at room temperature in the dark.[13][14]
-
Purification of the Labeled Probe:
-
Purify the labeled oligonucleotide from unreacted dye using methods such as ethanol precipitation or column chromatography (e.g., reversed-phase HPLC).[13]
-
For ethanol precipitation, add 1/10th volume of 3 M sodium acetate and 2.5 volumes of cold 100% ethanol.
-
Incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes to pellet the oligonucleotide.[13]
-
Carefully remove the supernatant.
-
Wash the pellet twice with cold 70% ethanol.[13]
-
Air-dry the pellet briefly and resuspend it in nuclease-free water or a suitable buffer.
-
Detailed FISH Protocol Using a Cy3.5-Labeled Probe
This protocol provides a general framework for performing FISH on adherent cells or tissue sections. Optimization of specific steps, such as fixation, permeabilization, and wash stringency, may be required for different sample types.
Materials:
-
Cy3.5-labeled oligonucleotide probe
-
Microscope slides
-
Coverslips
-
Formalin (10% neutral buffered) or 4% Paraformaldehyde (PFA)
-
Phosphate Buffered Saline (PBS)
-
Pepsin solution (0.5 mg/mL in 0.01N HCl)[16]
-
20x Saline-Sodium Citrate (SSC) buffer
-
Hybridization buffer (e.g., containing formamide and dextran sulfate)
-
Wash buffers (e.g., 0.4x SSC/0.3% NP-40 and 2x SSC/0.1% NP-40)[15]
-
DAPI counterstain
-
Antifade mounting medium
Procedure:
Day 1: Sample Preparation and Hybridization
-
Sample Preparation:
-
Fixation: Fix the samples in 10% neutral buffered formalin for 24 hours at room temperature.[16]
-
Permeabilization: Treat the samples with pepsin solution at 37°C for 15 minutes to permeabilize the cells.[16]
-
Dehydration: Dehydrate the samples through an increasing ethanol series (70%, 90%, 100%) for 1 minute each and then air dry.[16]
-
Probe Application: Apply the Cy3.5-labeled probe, diluted in hybridization buffer, to the sample.
-
Denaturation: Cover the sample with a coverslip and denature the probe and target DNA simultaneously by incubating at 75°C for 10 minutes.[16]
-
Hybridization: Transfer the slides to a humidified chamber and incubate overnight at 37°C.[16]
Day 2: Post-Hybridization Washes and Imaging
-
Post-Hybridization Washes:
-
Counterstaining: Stain the nuclei with a DAPI solution for 10 minutes in the dark.[16]
-
Mounting: Mount the coverslip onto the slide using an antifade mounting medium.
-
Imaging: Visualize the results using a fluorescence microscope equipped with appropriate filters for Cy3.5 and DAPI.
Caption: A streamlined workflow for a two-day Fluorescence In Situ Hybridization (FISH) experiment.
Part 3: Troubleshooting and Optimization
Achieving high-quality FISH results requires careful optimization and troubleshooting. High background fluorescence is a common issue that can obscure specific signals.[17]
Table 2: Common FISH Problems and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background/Non-specific Signal | - Incomplete removal of unbound probe- Improper sample fixation (under- or over-fixation)- Insufficient blocking | - Optimize wash conditions (increase temperature, decrease salt concentration).[17][18]- Refine fixation time and conditions.[17]- Incorporate a blocking step with agents like fish skin gelatin.[19][20] |
| Weak or No Signal | - Degraded or poorly labeled probe- Inefficient hybridization- Over-digestion of the sample | - Verify probe quality and labeling efficiency.- Optimize hybridization temperature and time.[18]- Adjust permeabilization (e.g., pepsin digestion) time.[16][17] |
| Uneven or Patchy Signal | - Uneven probe distribution- Air bubbles under the coverslip- Inconsistent sample preparation | - Ensure uniform application of the probe solution.- Carefully apply coverslips to avoid trapping air bubbles.- Standardize all sample preparation steps.[18] |
| Photobleaching | - Excessive exposure to excitation light- Photolability of the fluorophore | - Minimize light exposure during imaging.[18]- Use a high-quality antifade mounting medium.- Cy3.5 offers good photostability, but this is always a consideration.[4] |
Optimizing Signal-to-Noise Ratio (SNR):
The ultimate goal in FISH is to maximize the signal-to-noise ratio (SNR). This can be achieved by:
-
Increasing the Signal:
-
Decreasing the Noise:
Conclusion
Cy3.5-COOH is a versatile and robust fluorescent dye that offers significant advantages for FISH applications. Its bright fluorescence, high photostability, and well-defined spectral properties contribute to the generation of high-quality, high-contrast images.[4] By understanding the principles of probe labeling and hybridization, and by following optimized protocols, researchers can effectively leverage the power of Cy3.5 to visualize specific nucleic acid sequences with high sensitivity and specificity. Careful attention to experimental detail and a systematic approach to troubleshooting will ensure reliable and reproducible results in a wide range of research and diagnostic settings.
References
-
AxisPharm. (n.d.). Cyanine3.5 Dye. Retrieved from [Link]
-
Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. Retrieved from [Link]
-
Oxford Gene Technology. (n.d.). How do I reduce high background in my FISH assay?. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Fluorescent In Situ Hybridization (FISH) Protocol. Retrieved from [Link]
-
Abyntek. (n.d.). Fluorescent In Situ Hybridization (FISH) Protocol. Retrieved from [Link]
-
ZytoVision. (n.d.). Fluorescence in situ Hybridization (FISH) protocol including a post-fixation step to be used on formalin-fixed, paraffin-embedded tissue and cell samples. Retrieved from [Link]
-
G-Biosciences. (n.d.). FISH-Blocker| A non-mammalian protein blocking agent. Retrieved from [Link]
-
Creative BioMart. (n.d.). Fluorescence In Situ Hybridization (FISH) protocol. Retrieved from [Link]
-
Blue Tiger Scientific. (n.d.). Fish Blocker in PBS – 50 mL. Retrieved from [Link]
-
TFH Magazine. (n.d.). Troubleshooting Aquarium Fish Health Problems. Retrieved from [Link]
-
Cepham Life Sciences. (n.d.). FISH-Blocking Buffer in PBS. Retrieved from [Link]
-
Creative Bioarray. (n.d.). FISH Tips and Troubleshooting. Retrieved from [Link]
-
Aquafy Aquatic Shop. (2023, November 1). Troubleshooting Common Issues in Aquariums. Retrieved from [Link]
-
Antibodies.com. (n.d.). Cyanine 3.5 carboxylic acid (A270136). Retrieved from [Link]
-
TRUVU Aquariums. (2024, January 12). Aquarium Troubleshooting: Common Issues and Solutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorescence in situ hybridization. Retrieved from [Link]
-
Aqueon. (n.d.). 15 Common Fish Tank Problems and How to Avoid Them. Retrieved from [Link]
-
Alpha Lifetech. (n.d.). Master Fluorescence In Situ Hybridization: Protocol & FAQs. Retrieved from [Link]
-
Perfect Aquatics Ltd. (2023, October 29). Troubleshooting Common Aquarium Problems: Causes and Solutions. Retrieved from [Link]
-
Singh, S., et al. (2017). Fluorescence In Situ Hybridization (FISH) and Its Applications. PMC. Retrieved from [Link]
-
Lakowicz, J. R., et al. (2003). Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles. Journal of Fluorescence, 13(1), 5-11. Retrieved from [Link]
-
Kaur, S., et al. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLOS ONE, 20(9), e0330718. Retrieved from [Link]
-
Walsh, R., & Waters, J. (2023, May 8). Optimizing Signal to Noise Ratio [Video]. YouTube. Retrieved from [Link]
-
Hollas, M. A., et al. (2014). Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. Nucleic Acids Research, 42(5), e35. Retrieved from [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
-
Moffitt, J. R., et al. (2025, March 22). Protocol Optimization Improves the Performance of Multiplexed RNA Imaging. bioRxiv. Retrieved from [Link]
-
Gruber, H. J., et al. (2000). Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin. Bioconjugate Chemistry, 11(5), 696-704. Retrieved from [Link]
-
Smietana, K., et al. (2015). Cy3 and Cy5 dyes attached to oligonucleotide terminus stabilize DNA duplexes: predictive thermodynamic model. Nucleic Acids Research, 43(1), 16-26. Retrieved from [Link]
-
Glen Research. (2010, May 1). siMPLE OLiGONUCLEOtidE MOdiFiCatiON UsiNG CLiCk ChEMistRy. Retrieved from [Link]
Sources
- 1. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 2. Fluorescence in situ hybridization - Wikipedia [en.wikipedia.org]
- 3. Fluorescence In Situ Hybridization (FISH) and Its Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Cyanine 3.5 carboxylic acid (A270136) | Antibodies.com [antibodies.com]
- 12. idtdna.com [idtdna.com]
- 13. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]
- 14. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. abyntek.com [abyntek.com]
- 17. How do I reduce high background in my FISH assay? [ogt.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. FISH-Blocker| A non-mammalian protein blocking agent [gbiosciences.com]
- 20. biotium.com [biotium.com]
- 21. bluetigerscientific.com [bluetigerscientific.com]
- 22. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
Dual HPLC purification of Cy3.5 labeled oligonucleotides
Application Note: Dual HPLC Purification Strategies for Cy3.5-Labeled Oligonucleotides
Executive Summary & Rationale
Fluorescently labeled oligonucleotides, particularly those incorporating cyanine dyes like Cy3.5 (Excitation: 581 nm, Emission: ~594 nm), are critical reagents in single-molecule FRET (smFRET), time-resolved FRET (TR-FRET), and quantitative PCR (qPCR) assays ([1]). However, the synthesis and subsequent labeling of these probes generate a highly complex crude mixture.
When Cy3.5 is conjugated post-synthetically via NHS-ester chemistry to an amino-modified oligonucleotide, the reaction rarely achieves 100% efficiency. The resulting crude pool contains:
-
The desired full-length Cy3.5-labeled oligonucleotide.
-
Unlabeled full-length oligonucleotides.
-
Truncated failure sequences (n-1, n-2, etc.) resulting from incomplete solid-phase synthesis.
-
Free, unreacted Cy3.5 dye.
A single purification step is insufficient to resolve this mixture. Therefore, a Dual HPLC (Anion-Exchange followed by Ion-Pairing Reversed-Phase) methodology is strictly required to achieve the >95% purity necessary for sensitive downstream applications ([2], [3]).
Mechanistic Causality of Dual HPLC
Why not just use one column?
-
Anion-Exchange (AEX) HPLC: Separates molecules based on their net negative charge, which correlates directly with the length of the phosphodiester backbone ([4]). AEX is highly effective at stripping away truncated (n-1) failure sequences. However, a full-length unlabeled oligo and a full-length Cy3.5-labeled oligo have nearly identical charges. AEX cannot separate them.
-
Ion-Pairing Reversed-Phase (IP-RP) HPLC: Separates molecules based on hydrophobicity. Because oligonucleotides are highly polar, an ion-pairing reagent like Triethylammonium acetate (TEAA) is required. The positively charged triethylammonium ions bind to the oligo's phosphate groups, while their hydrophobic alkyl chains interact with the C18 stationary phase ([5]). The addition of the bulky, hydrophobic Cy3.5 dye significantly increases the retention time of the labeled oligo compared to the unlabeled one, allowing for baseline resolution.
Order of Operations: AEX must be performed first because it possesses a much higher dynamic loading capacity, making it ideal for clearing the bulk of the truncated synthesis failures ([6]). IP-RP is then used as a high-resolution polishing step to separate the labeled from the unlabeled species ([7]).
Workflow Visualization
Workflow of Dual HPLC purification for Cy3.5-labeled oligonucleotides.
Step-by-Step Experimental Protocol
Self-Validating Checkpoints: At each chromatographic step, fractions must be analyzed via analytical HPLC or MALDI-TOF mass spectrometry before pooling. This prevents cross-contamination of closely eluting impurities.
Phase I: Anion-Exchange (AEX) HPLC
Objective: Isolate all full-length oligonucleotides (both labeled and unlabeled) from truncated failures.
-
Column Selection: Use a high-capacity quaternary ammonium (Q) strong anion exchange column (e.g., 10 µm particle size).
-
Mobile Phase Preparation:
-
Buffer A: 20 mM Tris-HCl, 10% Acetonitrile, pH 8.0.
-
Buffer B: 20 mM Tris-HCl, 1.0 M NaCl, 10% Acetonitrile, pH 8.0. (Note: 10% Acetonitrile is included to prevent hydrophobic interactions with the resin matrix and to keep the Cy3.5 dye fully solubilized).
-
-
Temperature Control: Heat the column compartment to 60–80 °C. Causality: Elevated temperatures denature secondary structures (e.g., hairpins or G-quadruplexes), ensuring the oligo elutes as a single sharp peak rather than multiple broad conformers ([5]).
-
Gradient Execution: Run a shallow linear gradient from 20% to 60% Buffer B over 30 column volumes.
-
Fraction Collection: Monitor UV absorbance at 260 nm (DNA/RNA backbone) and 581 nm (Cy3.5 dye) ([8]). Collect the major peak exhibiting dual absorbance.
Phase II: Intermediate Desalting
Objective: Remove the high concentration of NaCl from the AEX eluate. Causality: High salt concentrations completely disrupt the ion-pairing mechanism required for the subsequent IP-RP HPLC step.
-
Load the pooled AEX fractions onto a size-exclusion desalting column (e.g., Sephadex G-25) or perform standard ethanol precipitation.
-
Elute/resuspend the desalted oligonucleotide in nuclease-free water.
Phase III: Ion-Pairing Reversed-Phase (IP-RP) HPLC
Objective: Separate the Cy3.5-labeled full-length oligo from the unlabeled full-length oligo.
-
Column Selection: Use a C18 reversed-phase column (3–5 µm particle size for high resolution) ([4]).
-
Mobile Phase Preparation:
-
Buffer A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
-
Buffer B: 100% Acetonitrile (HPLC Grade).
-
-
Temperature Control: Maintain at 60 °C to prevent secondary structure formation.
-
Gradient Execution: Run a gradient of 5% to 30% Buffer B over 30 minutes. The unlabeled oligonucleotide will elute first, as it relies solely on the TEAA-C18 interaction. The Cy3.5-labeled oligonucleotide will elute significantly later due to the strong hydrophobic retention of the cyanine dye structure.
-
Fraction Collection: Monitor at 581 nm. Collect the late-eluting, highly fluorescent peak.
Phase IV: Final Processing
-
Perform a final desalting step (via centrifugal ultrafiltration or Sephadex G-25) to remove the toxic TEAA ion-pairing reagent, which can interfere with cell viability and in vivo assays ([9]).
-
Lyophilize the purified Cy3.5 oligonucleotide and store at -20 °C in the dark ([8]).
Quantitative Data Summaries
Table 1: Comparison of Oligonucleotide Purification Strategies
| Purification Method | Typical Purity | Yield Retention | Primary Impurities Removed | Recommended Application |
| Desalting | ~50-70% | High | Small molecules, salts | Standard PCR primers |
| RP-HPLC (Single) | ~80-85% | Medium | Free dye, unlabeled oligos | End-labeled probes (simple) |
| AEX-HPLC (Single) | ~80-85% | Medium | Truncated (n-1) sequences | Unmodified therapeutic oligos |
| Dual HPLC (AEX+RP) | >90-95% | Low | All of the above | smFRET, TR-FRET, in vivo probes |
Table 2: Standardized Gradient Profiles for Dual Purification
| Time (min) | AEX % Buffer A (Low Salt) | AEX % Buffer B (High Salt) | IP-RP % Buffer A (TEAA) | IP-RP % Buffer B (Acetonitrile) |
| 0 | 80% | 20% | 95% | 5% |
| 30 | 40% | 60% | 70% | 30% |
| 35 | 0% | 100% | 10% | 90% |
| 40 | 80% | 20% | 95% | 5% |
Troubleshooting & Optimization Insights
-
Loss of Cy3.5 Signal Post-Purification: Cyanine dyes are highly susceptible to photobleaching and ozone degradation. Ensure all collection flasks are amber or wrapped in foil. Avoid prolonged exposure to basic pH (>8.5) during AEX, which can degrade the dye.
-
Poor Resolution in IP-RP: If the labeled and unlabeled peaks co-elute, the TEAA concentration may be depleted, or the column may be overloaded. IP-RP has a lower loading capacity than AEX; do not exceed 1-2 mg of oligo per cm² of column cross-sectional area.
-
Broad Peaks in AEX: Indicates incomplete denaturation. Increase the column temperature to 80 °C or add a denaturant (e.g., 10% formamide) to the mobile phase.
References
-
Title: Cy3.5 Dye Oligo Labeling | Fluorescent Dye Oligonucleotide Labeling Source: Bio-Synthesis Inc. URL: [Link]
-
Title: Single-Molecule Characterization of Cy3.5-Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes Source: National Institutes of Health (PMC) URL: [Link]
-
Title: Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography Source: YMC URL: [Link]
-
Title: Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography Source: Agilent Technologies URL: [Link]
Sources
- 1. Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.biosearchtech.com [blog.biosearchtech.com]
- 3. Fluorescent Labeled Oligos,Oligo Fluorescent Labeling By Name [biosyn.com]
- 4. ymc.co.jp [ymc.co.jp]
- 5. agilent.com [agilent.com]
- 6. Oligonucleotide Purification via Ion Exchange [knauer.net]
- 7. Oligo purification | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. Cy3.5 Dye Oligo Labeling | Fluorescent Dye Oligonucleotide Labeling [biosyn.com]
- 9. Method of Oligonucleotide Purification [biosyn.com]
Troubleshooting & Optimization
Technical Support Center: Cy3.5 Background Fluorescence Troubleshooting
Welcome to the Application Support Center. This guide is engineered for researchers, scientists, and drug development professionals dealing with high background noise when utilizing Cyanine 3.5 (Cy3.5) dyes (Excitation ~581 nm / Emission ~596 nm) in immunofluorescence, molecular imaging, and bioconjugation workflows.
To resolve background fluorescence effectively, you must first isolate the root cause—whether it stems from endogenous tissue properties, suboptimal conjugation chemistry, or inadequate purification.
Diagnostic Decision Tree
Fig 1. Diagnostic decision tree for resolving Cy3.5 background fluorescence in imaging assays.
Expert FAQs: Causality & Mechanisms
Q: Why does my Cy3.5 conjugate exhibit high background even after rigorous washing? A: High background from the conjugate itself is often a function of the Dye-to-Protein (D/P) ratio. Unlike Cy5, which experiences severe resonance energy transfer and quantum yield quenching at high substitution levels, Cy3 and Cy3.5 exhibit an 1 when covalently bound to proteins[1]. However, pushing the D/P ratio too high (e.g., >8 moles of Cy3.5 per mole of IgG) dramatically increases the hydrophobicity of the antibody. This physical change drives non-specific binding to lipid membranes and extracellular matrix (ECM) components, manifesting as high background[1]. The optimal D/P ratio for Cy3.5 must be tightly controlled between 4 and 8[2].
Q: How do I definitively distinguish between tissue autofluorescence and unreacted free dye? A: A self-validating experimental design requires an unstained control (tissue processed without any Cy3.5 conjugate). If the unstained tissue fluoresces strongly in the ~596 nm emission channel, the issue is 3 (e.g., lipofuscin, red blood cells, or collagen)[3]. If the unstained control is dark but the stained sample has a diffuse, ubiquitous glow that masks specific structures, the issue is likely unreacted free dye that was not properly removed during post-conjugation size exclusion chromatography (SEC) or dialysis[2].
Q: I am using Sudan Black B to quench autofluorescence, but my multiplexed far-red channel is now unusable. Why? A: Sudan Black B is a highly lipophilic diazo dye that effectively absorbs and quenches broad-spectrum autofluorescence from lipofuscin granules and extracellular matrix[3]. However, its molecular structure inherently 4 in the red and far-red channels[4]. When multiplexing Cy3.5 (red) with Cy5 or Cy7 (far-red), Sudan Black B will bleed into the far-red detectors. In these scenarios, switching to a specialized quencher like TrueBlack® is required, as it masks lipofuscin without elevating red/far-red background[4][5].
Quantitative Data: Autofluorescence Quenching Strategies
When selecting a quenching agent to reduce background for Cy3.5 imaging, it is critical to evaluate its impact across all multiplexed channels.
| Quenching Method | Lipofuscin Reduction | ECM Autofluorescence Reduction | Cy3.5 (~596 nm) Interference | Far-Red (Cy5/Cy7) Background | Multiplex Compatibility |
| Untreated | None | None | High | Low | Poor |
| Sudan Black B (0.1%) | >90% | High | Low | High | Poor |
| TrueBlack® | >95% | High | Low | Low | Excellent |
| CuSO4 Buffer | Moderate | Low | Moderate | Low | Moderate |
Self-Validating Experimental Protocols
Protocol A: Optimizing Cy3.5 Conjugation Stoichiometry (Target D/P 4-8)
To prevent non-specific binding caused by over-labeling, you must empirically determine the correct Dye-to-Protein ratio. This protocol includes a self-validating Degree of Substitution (DOS) check.
-
Preparation: Ensure the target protein (e.g., IgG) is at a concentration of 2-10 mg/mL in a primary amine-free buffer (e.g., PBS or 100 mM MES, pH 6.5-7.5 depending on NHS ester vs. maleimide chemistry)[2].
-
Stoichiometry Calculation: To achieve a final D/P of 4-8, set up three parallel pilot reactions with molar ratios of Dye:Protein at 5:1, 10:1, and 15:1[2].
-
Reaction: Add the 2 (dissolved in anhydrous DMSO) to the protein. Incubate for 2 hours at room temperature under continuous rotation, protected from light[2].
-
Purification (Critical): Remove free dye using a pre-equilibrated Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25). The first colored band to elute is the Cy3.5-protein conjugate; the slower, retained band is the free dye.
-
Validation (DOS Determination): Measure the absorbance of the purified conjugate at 280 nm (protein maximum) and 579 nm (Cy3.5 maximum absorption)[2]. Calculate the DOS. Select the conjugate lot that yields a DOS between 4 and 8 for downstream assays to ensure high signal without hydrophobic background[1][2].
Protocol B: Quenching Tissue Autofluorescence for Cy3.5 Imaging
If your unstained controls reveal high endogenous fluorescence, use this protocol to mask lipofuscin and ECM background without compromising multiplexing capabilities.
-
Tissue Preparation: Mount fixed tissue sections on slides. If using frozen sections, allow them to thaw and dry completely.
-
Rehydration: Wash sections in 1X PBS for 3 x 5 minutes.
-
Permeabilization & Blocking: Incubate with 0.1% Triton X-100 and 5% Normal Serum (derived from the host species of the secondary antibody) in PBS for 1 hour at room temperature.
-
Immunostaining: Apply the primary antibody, wash, and apply the Cy3.5-conjugated secondary antibody. Wash rigorously (3 x 10 mins in PBS-Tween 20).
-
Autofluorescence Quenching: Apply 1X5 (prepared in 70% ethanol) directly to the tissue section for 30 seconds to 1 minute[5].
-
Reaction Termination: Immediately wash the slides 3 x 5 minutes in 1X PBS to stop the quenching reaction and remove excess reagent.
-
Mounting: Mount with an anti-fade mounting medium and proceed to imaging.
References
-
Atlantis Bioscience - Here's Why Neuroscience Researchers use TrueBlack® Lipofuscin Autofluorescence Quencher instead of Sudan Black B. 4
-
Biotium - Tech Tip: Battling Tissue Autofluorescence. 5
-
PubMed - Sudan black B reduces autofluorescence in murine renal tissue. 3
-
ResearchGate - Labeling of Antibodies with Cy3-, Cy3.5-, Cy5-, and Cy5.5-monofunctional Dyes at Defined Dye/Protein Ratios. 1
-
AAT Bioquest - Cyanine 3.5 Maleimide [equivalent to Cy3.5® Maleimide]. 2
Sources
Cy3.5 Technical Support Center: Optimizing Signal-to-Noise Ratio (SNR)
Welcome to the Technical Support Center for Cy3.5 fluorescence applications. This guide is designed for researchers and drug development professionals who need to troubleshoot and optimize the signal-to-noise ratio (SNR) of their Cy3.5-conjugated assays.
Core Principles: The Photophysics of Cy3.5
Understanding the inherent properties of the Cy3.5 fluorophore is the first step in troubleshooting. Cy3.5 is an orange-red emitting cyanine dye often used as an alternative to sulfoRhodamine 101. Unlike many far-red dyes, Cy3.5 exhibits unique photophysical behavior when conjugated to proteins, which dictates how you must approach labeling and imaging.
Table 1: Quantitative Photophysical Properties of Cy3.5
| Property | Value |
| Excitation Maximum | 591 nm[1] |
| Emission Maximum | 604 nm[1] |
| Extinction Coefficient | 116,000 M⁻¹cm⁻¹[1] |
| Fluorescence Quantum Yield | 0.15 – 0.35 (Environment dependent)[1][2] |
| Molecular Weight (Free Acid) | 593.20 Da[1] |
The Causality of Signal Enhancement vs. Quenching
A common misconception in fluorescence microscopy is that increasing the Degree of Labeling (DOL)—the number of dye molecules per protein—will linearly increase the signal. For dyes like Cy5, adding more than 3 dyes per IgG antibody leads to severe mutual quenching via resonance energy transfer, effectively destroying the SNR[3].
However, Cy3.5 exhibits anomalous fluorescence enhancement . When Cy3.5 is covalently attached to a protein's surface, its fluorescence output is intrinsically enhanced 2- to 3-fold[3]. Furthermore, up to eight Cy3.5 molecules can be bound per IgG molecule before the cumulative fluorescence output reaches its maximum[3]. This causality means researchers can intentionally push the DOL higher for Cy3.5 to maximize specific signal without the immediate penalty of self-quenching.
Experimental Protocol: High-SNR Cy3.5 Antibody Conjugation
To achieve a high SNR, your labeling protocol must be a self-validating system. Every step below controls for variables that either introduce background noise (unreacted/hydrolyzed dye) or reduce specific signal (poor conjugation efficiency).
Cy3.5 labeling workflow emphasizing pH control and purification for optimal SNR.
Step-by-Step Methodology:
-
Protein Preparation & Buffer Exchange:
-
Action: Ensure the antibody is in an amine-free buffer (e.g., PBS). Dialyze immediately if Tris or glycine is present[4]. Adjust the protein concentration to 2–10 mg/mL[4].
-
Validation (The pH Check): Add 1 M sodium bicarbonate to achieve a final pH of 8.3–8.5[4].
-
Causality: The primary amino groups on lysine residues must be deprotonated to react with the NHS ester. If the pH is too low (<8.0), the reaction fails, yielding a low signal. If the pH is too high (>9.0), the NHS ester hydrolyzes too rapidly in water, yielding high background noise[4].
-
-
Dye Preparation:
-
Conjugation Reaction:
-
Purification (Critical for SNR):
-
Action: Separate the labeled antibody from unreacted, free dye using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS[7].
-
Causality: Free dye is the primary contributor to background noise. The NHS ester hydrolyzes into a non-reactive carboxylic acid, which remains highly fluorescent and will ruin the SNR if not completely removed[4].
-
-
Validation & DOL Calculation:
-
Action: Measure the absorbance of the conjugate at 280 nm (protein) and 591 nm (Cy3.5) to calculate the final DOL and verify successful conjugation[1].
-
Troubleshooting Matrix & FAQs
Diagnostic logic tree for isolating and resolving low SNR in Cy3.5 experiments.
Q: My specific signal is extremely weak despite following the labeling protocol. What went wrong? A: Weak signal usually stems from poor conjugation efficiency.
-
Check your protein concentration: Labeling efficiency drops drastically if the protein concentration is below 2 mg/mL[4]. Use spin concentrators to increase the concentration prior to labeling.
-
Verify buffer pH: If your starting buffer was strongly acidic, the standard 10% volume addition of sodium bicarbonate might not have been enough to reach the critical pH 8.3–8.5 threshold[4]. Always measure the pH directly.
-
Check for competing amines: Trace amounts of BSA, gelatin, or free amino acids in commercial antibody formulations will consume the Cy3.5 NHS ester, leaving your target antibody unlabeled[7].
Q: The background fluorescence is overwhelming, destroying my SNR. How do I fix this? A: High background in Cy3.5 experiments is typically caused by two factors:
-
Incomplete Purification: Hydrolyzed Cy3.5 dye is highly fluorescent. If your SEC column was overloaded or too short, free dye will co-elute with your antibody. Run the conjugate through a second purification step or a spin column to eliminate residual free dye[4].
-
Filter Set Mismatch: Cy3.5 has an excitation maximum of ~591 nm and an emission maximum of ~604 nm[1]. Using a broad, standard TRITC/Cy3 filter set can capture autofluorescence or bleed-through from adjacent channels. To maximize SNR, use precision single-band optical filter sets designed specifically for Cy3.5 (e.g., Exciter ~580-590 nm, Emitter ~610-620 nm)[8][9].
Q: My Cy3.5 conjugate precipitated during the reaction. Why? A: Precipitation occurs when the protein becomes too hydrophobic, which happens if the Degree of Labeling (DOL) is excessively high. While Cy3.5 tolerates a higher DOL (up to 8) than Cy5 without quenching[3], pushing the DOL beyond 10 can alter the isoelectric point of the antibody and cause aggregation. Reduce the molar excess of dye in your next reaction.
References
-
Jena Bioscience. Cy3 Protein Labeling Kit.[Link]
-
Antibodies.com. Cyanine 3.5 carboxylic acid (A270136).[Link]
-
Gruber et al. (2000). Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin. PubMed.[Link]
-
AZoOptics. MKS Announces Newport™ ODiate® Fluorescent Filter Sets.[Link]
-
Glen Spectra. Filters for Fluorescence Microscopy.[Link]
Sources
- 1. Cyanine 3.5 carboxylic acid (A270136) | Antibodies.com [antibodies.com]
- 2. Cyanine 3.5 monosuccinimidyl ester [equivalent to Cy3.5® NHS ester] | AAT Bioquest [aatbio.com]
- 3. Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. glenspectra.co.uk [glenspectra.co.uk]
- 9. azooptics.com [azooptics.com]
Technical Support Center: Troubleshooting Unconjugated Cy3.5-COOH Removal
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are experiencing challenges removing unconjugated (free) Cy3.5-COOH after a fluorescent labeling reaction.
Removing free dye is a critical quality control step. Incomplete removal leads to artificially inflated Degree of Labeling (DOL) calculations, high background noise in fluorescence assays, and non-specific binding artifacts in cellular imaging [1].
The Core Challenge: Why is Cy3.5-COOH Difficult to Remove?
Unlike highly water-soluble dyes (e.g., Alexa Fluor series), Cy3.5 is a benzoindole-derived cyanine dye. The addition of extra benzene rings—compared to the indolenine rings of Cy3—red-shifts its emission spectrum but significantly increases its hydrophobicity [2].
When combined with the polar, unreacted carboxylic acid (-COOH) group, the free dye becomes highly amphiphilic . In aqueous buffers, unconjugated Cy3.5-COOH acts like a surfactant: it readily forms high-molecular-weight micelles or binds non-specifically to hydrophobic patches on proteins and polymer membranes [3]. Understanding this causality is the key to troubleshooting your purification workflow.
Methodological Comparison
To choose the correct self-validating protocol, you must match the purification method to the size of your target biomolecule. Below is a quantitative and qualitative summary of standard dye removal techniques.
| Purification Method | Optimal Target Size | Mechanism of Separation | Pros | Cons |
| Spin-Column SEC (e.g., Zeba, Sephadex G-25) | > 7 kDa (Proteins/Abs) | Size Exclusion (Pore trapping) | Fast (<15 mins); excellent recovery (>85%); minimal sample dilution [4]. | Poor resolution for targets < 5 kDa; resin can dry out if over-spun. |
| Ultrafiltration (Centrifugal Filters) | > 10 kDa | Molecular Weight Cut-Off (MWCO) | Concentrates sample while washing. | High risk of amphiphilic dye sticking to PES membranes; requires organic solvent additives [5]. |
| Reversed-Phase HPLC (C18) | < 5 kDa (Peptides/Oligos) | Hydrophobicity | Single-base/isomer resolution; absolute separation of free dye. | Requires specialized equipment; organic solvents (Acetonitrile) will denature large proteins. |
| Dialysis | > 10 kDa | Passive Diffusion | Gentle; ideal for very large sample volumes (>5 mL). | Extremely slow (24-48h); hydrophobic Cy3.5 micelles often fail to pass through the membrane [6]. |
Troubleshooting FAQs
Q1: I used a 3 kDa MWCO centrifugal filter to remove free Cy3.5-COOH from a 15 kDa protein. The retentate is still highly fluorescent, and the filter membrane is stained dark pink. Why? The Causality: The benzoindole core of Cy3.5 is highly hydrophobic. Polyethersulfone (PES) or Regenerated Cellulose (RC) membranes used in ultrafiltration devices have hydrophobic characteristics that attract the amphiphilic Cy3.5-COOH, causing it to coat the membrane rather than pass through the pores [5]. The Solution: Switch to Size Exclusion Chromatography (SEC) using desalting spin columns. If ultrafiltration is mandatory for your workflow, add 5–10% DMF or DMSO to your wash buffer. The organic solvent disrupts the hydrophobic interactions between the dye and the membrane, allowing the free dye to flow through.
Q2: I tried to remove Cy3.5-COOH from a labeled 3 kDa peptide using a standard PD-10 (Sephadex G-25) gravity column, but the free dye and labeled peptide co-eluted. What went wrong? The Causality: Sephadex G-25 has a fractionation range of 1 to 5 kDa. A 3 kDa peptide and the ~890 Da Cy3.5-COOH dye are too close in hydrodynamic radius to be efficiently resolved by the relatively large pores of G-25 resin. They both travel through the interstitial space and co-elute. The Solution: For peptides and oligonucleotides, Reversed-Phase HPLC (RP-HPLC) is the gold standard. It separates based on hydrophobicity rather than size. Alternatively, use a high-resolution SEC resin like Bio-Gel P-2 (MWCO 1.8 kDa).
Q3: I dialyzed my labeled antibody for 48 hours against 4 liters of PBS, changing the buffer three times. However, I still see a massive free dye peak on my spectrophotometer. Is my MWCO wrong? The Causality: Dialysis is notoriously inefficient for removing amphiphilic cyanine dyes [6]. In purely aqueous buffers like PBS, free Cy3.5-COOH forms high-molecular-weight micelles. These micelles are physically larger than your 10 kDa or 20 kDa MWCO membrane pores, permanently trapping the free dye inside the dialysis cassette alongside your protein. The Solution: Abandon dialysis for cyanine dye removal. Use Spin-Column SEC (Protocol A) for immediate and complete removal.
Experimental Protocols
Protocol A: Rapid Removal of Cy3.5-COOH via Spin-Column SEC (For Proteins >7 kDa)
This protocol utilizes a self-validating physical separation mechanism. If the target protein is >7 kDa, it will elute in the void volume, while the ~890 Da dye is trapped in the porous resin.
-
Preparation: Obtain a desalting spin column (e.g., 7K MWCO Zeba or Sephadex G-25). Twist off the bottom closure and loosen the cap.
-
Resin Equilibration: Place the column in a 15 mL or 2 mL collection tube. Centrifuge at 1,000 × g for 2 minutes to remove the storage buffer.
-
Washing: Add 300 µL of your desired downstream buffer (e.g., 1X PBS, pH 7.4). Centrifuge at 1,000 × g for 2 minutes. Repeat this wash step 3 times to ensure complete buffer exchange.
-
Sample Loading: Apply the labeling reaction mixture (up to 130 µL for a 0.5 mL column) directly to the center of the compacted resin bed. Critical Step: Do not allow the sample to run down the sides of the tube, as this bypasses the resin and ruins the separation.
-
Elution: Transfer the column to a new, clean microcentrifuge tube. Centrifuge at 1,000 × g for 2 minutes. The flow-through contains the purified Cy3.5-labeled protein. The free Cy3.5-COOH remains visibly trapped in the resin bed (the resin will appear pink/red).
Protocol B: RP-HPLC Purification for Cy3.5-Labeled Peptides/Oligos (<5 kDa)
This protocol relies on the extreme hydrophobicity of Cy3.5 to separate it from less hydrophobic peptides.
-
System Setup: Equip an HPLC system with a C18 analytical column (e.g., 5 µm, 250 x 4.6 mm).
-
Mobile Phases: Prepare Solvent A (0.1% Trifluoroacetic acid (TFA) in LC-MS grade water) and Solvent B (0.1% TFA in Acetonitrile).
-
Gradient Design: Run a linear gradient from 5% to 60% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Detection: Monitor absorbance at 214 nm (peptide backbone) and 588 nm (Cy3.5 maximum absorbance).
-
Collection: The unconjugated Cy3.5-COOH will elute significantly later than the labeled peptide due to its benzoindole rings. Collect the peak that shows dual absorbance at 214 nm and 588 nm. Lyophilize the collected fractions immediately to prevent acid-catalyzed degradation.
Decision Workflow Visualization
Use the following decision tree to determine the optimal purification strategy for your specific biomolecule.
Caption: Decision tree for selecting the optimal Cy3.5-COOH dye removal method based on biomolecule size.
References
-
Title: Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to IgG and Noncovalent Binding to Avidin Source: Bioconjugate Chemistry - ACS Publications URL: [Link][1]
-
Title: Single-Molecule Characterization of Cy3.5-Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes Source: PMC - National Institutes of Health (NIH) URL: [Link][2]
-
Title: Preparation and Biotoxicity of Coal-Based Carbon Dot Nanomaterials (Cy3.5 Cellular Uptake and Hydrophobicity) Source: MDPI URL: [Link][3]
-
Title: Cascade-heterogated proton nanotransistors for multiplex pH-interval imaging (Ultrafiltration of Cy3.5 conjugates) Source: PMC - National Institutes of Health (NIH) URL: [Link][4]
-
Title: Drawbacks of Dialysis Procedures for Removal of EDTA (and Small Molecule Chelators/Dyes) Source: PMC - National Institutes of Health (NIH) URL: [Link][5]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cascade-heterogated proton nanotransistors for multiplex pH-interval imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drawbacks of Dialysis Procedures for Removal of EDTA - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solving Non-Specific Binding of Cy3.5 Conjugates
Welcome to the technical support center dedicated to resolving challenges with Cy3.5 conjugates. This guide is designed for researchers, scientists, and drug development professionals who utilize Cy3.5 in their fluorescence-based assays. Here, we will delve into the root causes of non-specific binding and provide actionable, field-proven troubleshooting strategies to enhance the signal-to-noise ratio in your experiments.
Understanding Non-Specific Binding of Cy3.5
Non-specific binding refers to the adherence of fluorescently labeled probes, such as Cy3.5-conjugated antibodies or other molecules, to unintended targets within a sample.[1][2][3] This phenomenon is a significant source of high background fluorescence, which can obscure the true signal from your target of interest, leading to misinterpretation of data and unreliable results.[3]
The primary drivers of non-specific binding for cyanine dyes like Cy3.5 are multifaceted and often stem from the physicochemical properties of the dye itself and its interaction with the biological sample. Key contributing factors include:
-
Hydrophobic Interactions: Cyanine dyes, including Cy3.5, can exhibit hydrophobic properties, leading to non-specific adherence to lipids, proteins, and other hydrophobic regions within cells and tissues.[4][5][6][7] This is a major determinant of non-specific binding.[4][5]
-
Electrostatic Interactions: Charged residues on the Cy3.5 molecule can interact with oppositely charged molecules in the sample, causing non-specific attachment.[6]
-
Dye Aggregation: Cyanine dyes have a tendency to form aggregates, which can become trapped within cellular structures, leading to punctate background staining.[8][9]
-
Fc Receptor Binding: If the Cy3.5 is conjugated to an antibody, the Fc portion of the antibody can bind to Fc receptors on cells like macrophages and monocytes, causing non-specific signal.[10]
This guide will provide a structured approach to systematically identify and address these issues.
Frequently Asked Questions (FAQs)
Here are some common issues encountered by researchers using Cy3.5 conjugates, along with concise solutions and in-depth explanations.
Q1: I'm observing high background fluorescence across my entire sample. What is the most likely cause and how can I fix it?
A1: High, uniform background is often due to an excessive concentration of the Cy3.5 conjugate or inadequate washing.
-
Quick Fix: Reduce the concentration of your Cy3.5 conjugate and increase the number and duration of your wash steps.[11]
-
Deep Dive: Every antibody or probe has an optimal concentration that maximizes the specific signal while minimizing background. A titration experiment is crucial to determine this optimal concentration for your specific assay. Insufficient washing fails to remove all unbound conjugates, leading to a diffuse background signal.[3][12] Adding a mild detergent like Tween-20 to your wash buffer can help to disrupt weak, non-specific interactions.[13]
Q2: My negative control (no primary antibody) shows significant staining with my Cy3.5-conjugated secondary antibody. What's happening?
A2: This indicates that your secondary antibody is binding non-specifically.
-
Quick Fix: Use a pre-adsorbed secondary antibody and ensure your blocking step is effective.[3]
-
Deep Dive: Secondary antibodies can cross-react with endogenous immunoglobulins in your sample.[3] Using a secondary antibody that has been pre-adsorbed against the species of your sample will minimize this. Additionally, an effective blocking step is critical. Blocking agents like normal serum from the species in which the secondary antibody was raised or bovine serum albumin (BSA) work by occupying non-specific binding sites, preventing the secondary antibody from attaching to them.[14]
Q3: I see bright, punctate (dot-like) staining in my sample that doesn't co-localize with my target. What could be causing this?
A3: This is often a sign of aggregated Cy3.5 conjugates.
-
Quick Fix: Centrifuge your Cy3.5 conjugate solution before use to pellet any aggregates.
-
Deep Dive: Cyanine dyes can form aggregates, especially at high concentrations or after freeze-thaw cycles.[8] These aggregates can bind non-specifically to the sample. To prevent this, briefly centrifuge the vial of your conjugate at high speed (e.g., >10,000 x g) for a few minutes before diluting it in your buffer. This will pellet the aggregates, and you can then carefully pipette the supernatant for your experiment.
Q4: Certain cell types, like macrophages or monocytes, are showing very high non-specific signal. Why is this and how can I prevent it?
A4: These cells have Fc receptors on their surface that can bind to the Fc region of antibodies.
-
Quick Fix: Use an Fc receptor blocking reagent before applying your primary antibody.[3]
-
Deep Dive: Fc receptors are designed to bind antibodies, and this interaction is a common cause of non-specific staining in immune cells.[10] Pre-incubating your sample with an Fc blocking solution, which contains an excess of immunoglobulins that saturate the Fc receptors, will prevent your Cy3.5-conjugated antibody from binding non-specifically.[3] There are also commercial blocking buffers specifically designed to reduce non-specific binding of cyanine dyes to monocytes and macrophages.[15]
Q5: My tissue sample has a high level of background fluorescence even before I add my Cy3.5 conjugate. What is this and what can I do about it?
A5: This is likely autofluorescence, an intrinsic fluorescence of the tissue itself.
-
Quick Fix: Use a commercial autofluorescence quenching reagent or choose a fluorophore in a different spectral range if possible.[16][17]
-
Deep Dive: Autofluorescence can be caused by various endogenous molecules like collagen, elastin, NADH, and lipofuscin.[16][18] Aldehyde-based fixatives like formalin can also induce autofluorescence.[16][19] To mitigate this, you can try several approaches:
-
Quenching: Commercial reagents like TrueVIEW™ or Sudan Black B can be used to quench autofluorescence.[16][17][18]
-
Spectral Separation: Autofluorescence is often more prominent in the blue and green channels.[20][18] If your experimental design allows, using a fluorophore in the far-red or near-infrared spectrum can help to avoid the autofluorescence signal.
-
Fixation Method: Consider using an alternative fixation method, such as ice-cold methanol, which may induce less autofluorescence than aldehyde fixatives.[19]
-
Troubleshooting Workflow
A systematic approach is key to resolving non-specific binding issues. The following workflow will guide you through the process of identifying and eliminating the source of your high background.
Caption: A logical workflow for troubleshooting high background with Cy3.5 conjugates.
Experimental Protocols
Here are detailed protocols for key optimization steps.
Protocol 1: Antibody/Conjugate Titration
Objective: To determine the optimal concentration of your Cy3.5 conjugate that yields the best signal-to-noise ratio.
Materials:
-
Your prepared samples (cells or tissue sections)
-
Cy3.5 conjugate
-
Antibody dilution buffer (e.g., PBS with 1% BSA)
Procedure:
-
Prepare a series of dilutions of your Cy3.5 conjugate. A good starting point is to test the manufacturer's recommended concentration, as well as two-fold dilutions above and below that concentration. For example: 1:50, 1:100, 1:200, 1:400, 1:800.
-
Apply each dilution to a separate sample.
-
Incubate for the standard time and temperature for your protocol.
-
Wash all samples identically.
-
Mount and image all samples using the exact same imaging settings (e.g., laser power, exposure time, gain).
-
Compare the images to identify the dilution that provides bright specific staining with the lowest background.
Protocol 2: Optimizing Blocking Conditions
Objective: To effectively block non-specific binding sites in your sample.
Materials:
-
Your prepared samples
-
Blocking buffers to test (see table below)
-
Cy3.5-conjugated secondary antibody (for testing secondary non-specific binding)
Procedure:
-
Prepare your samples up to the blocking step.
-
Apply different blocking buffers to separate samples. Incubate for at least 1 hour at room temperature.
-
Proceed with your standard staining protocol (e.g., incubate with your Cy3.5-conjugated secondary antibody only).
-
Wash, mount, and image all samples using identical settings.
-
Compare the background levels to determine the most effective blocking buffer for your system.
Table 1: Common Blocking Agents
| Blocking Agent | Working Concentration | Notes |
| Normal Serum | 5-10% in PBS | Use serum from the same species as the secondary antibody host.[21] |
| Bovine Serum Albumin (BSA) | 1-5% in PBS | A common and effective general protein blocker.[14] |
| Non-fat Dry Milk | 1-5% in PBS | Can be effective but may mask some antigens. Not recommended for phospho-specific antibodies. |
| Commercial Blocking Buffers | Varies | Formulated to reduce non-specific binding from various sources. Some are specifically designed for cyanine dyes.[15] |
Advanced Considerations
Impact of Fixation and Permeabilization
The methods you use to fix and permeabilize your cells can significantly impact non-specific binding.
-
Fixation: Aldehyde fixatives like paraformaldehyde (PFA) cross-link proteins, which preserves morphology but can also increase autofluorescence.[16][19][22] Acetone or methanol fixation can sometimes reduce background but may not be suitable for all antigens. The duration of fixation is also important; over-fixation can lead to increased non-specific binding.[16]
-
Permeabilization: Detergents like Triton X-100 or Tween 20 are used to permeabilize cell membranes for intracellular staining.[23] However, these can also disrupt cellular structures and expose hydrophobic sites, potentially increasing non-specific binding. The choice and concentration of the detergent should be optimized for your specific cell type and target.[23][24]
Caption: The interplay between fixation, permeabilization, and potential side effects.
Maximizing Your Signal-to-Noise Ratio
Ultimately, the goal is to achieve a high signal-to-noise ratio (SNR), where the specific signal is bright and the background is dark.[25][26][27]
Key Strategies to Improve SNR:
-
Optimize Imaging Settings: Use the lowest possible laser power and exposure time that still provides a detectable signal to minimize photobleaching and background excitation.[12]
-
Use High-Quality Reagents: Ensure your antibodies and conjugates are from a reputable source and have been validated for your application. Aggregates in older or poorly stored reagents can increase background.[9]
-
Proper Sample Handling: Avoid letting your samples dry out at any stage of the staining protocol, as this can cause non-specific binding.[3]
-
Choose the Right Fluorophore: While this guide focuses on Cy3.5, consider if it's the best choice for your experiment. In samples with high autofluorescence in the green/yellow range, a far-red dye might be a better option.[20][19]
By systematically applying the principles and protocols outlined in this guide, you can effectively troubleshoot and resolve issues with non-specific binding of your Cy3.5 conjugates, leading to clearer, more reliable, and publication-quality data.
References
-
Gruber, H. J., Hahn, C. D., Kada, G., Riener, C. K., Harms, G. S., Ahrer, W., ... & Knaus, H. G. (2000). Anomalous fluorescence enhancement of Cy3 and cy3. 5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin. Bioconjugate chemistry, 11(5), 696-704. [Link]
-
Zanetti-Domingues, L. C., Tynan, C. J., Rolfe, D. J., Clarke, D. T., & Martin-Fernandez, M. (2013). Hydrophobic fluorescent probes introduce artifacts into single molecule tracking experiments due to non-specific binding. PloS one, 8(9), e74200. [Link]
-
Hughes, L. D., Rawle, R. J., & Boxer, S. G. (2014). Choose your label wisely: water-soluble fluorophores often interact with lipid bilayers. PloS one, 9(2), e87649. [Link]
-
Wang, S., Shan, X., & Wang, S. (2018). Membrane interactions of Cy3 and Cy5 fluorophores and their effects on membrane-protein dynamics. Biophysical journal, 114(11), 2646-2657. [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. [Link]
-
Chan, C., George, S., & Garon, S. (2017). Cyanine TruStain™, an effective blocking buffer to eliminate non-specific cyanine-like dye-mediated monocyte binding. The Journal of Immunology, 198(1_Supplement), 81.25-81.25. [Link]
-
ONI. (2019, May 15). 9 tips to optimize your immunofluorescence staining. [Link]
-
Bio-Techne. (n.d.). ICC/IF Blocking | Blocking Buffers for Immunofluorescence. [Link]
-
Hycult Biotech. (n.d.). Troubleshooting Flow Cytometry. [Link]
-
Evident Scientific. (n.d.). Signal-to-Noise Considerations. [Link]
-
Kaur, S., Tang, Z. F., & McMillen, D. R. (2025). A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy. PLoS One, 20(9), e0330718. [Link]
-
Hou, Y., Wang, W., Fu, Y., Ge, X., Li, M., & Xi, P. (2024). Improving resolution and reducing noise in fluorescence microscopy with ensured fidelity. eLight, 4(1), 1-13. [Link]
-
FineTest. (2025, August 5). Non-specific Antibody Binding in Flow Cytometry. [Link]
-
Bio-Rad Antibodies. (n.d.). Permeabilization & Fixation - Flow Cytometry Guide. [Link]
Sources
- 1. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS) [aimspress.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrophobic Fluorescent Probes Introduce Artifacts into Single Molecule Tracking Experiments Due to Non-Specific Binding | PLOS One [journals.plos.org]
- 5. clf.stfc.ac.uk [clf.stfc.ac.uk]
- 6. Membrane Interactions of Cy3 and Cy5 Fluorophores and Their Effects on Membrane-Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Is Cy5 hydrophobic? | AAT Bioquest [aatbio.com]
- 8. mdpi.com [mdpi.com]
- 9. What Makes a Good Conjugate…Great - FluoroFinder [fluorofinder.com]
- 10. Non-specific Antibody Binding in Flow Cytometry - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 11. youtube.com [youtube.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hycultbiotech.com [hycultbiotech.com]
- 14. oni.bio [oni.bio]
- 15. researchgate.net [researchgate.net]
- 16. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 17. vectorlabs.com [vectorlabs.com]
- 18. biotium.com [biotium.com]
- 19. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 20. biotium.com [biotium.com]
- 21. An introduction to Performing Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 23. Assessment of Different Permeabilization Methods of Minimizing Damage to the Adherent Cells for Detection of Intracellular RNA by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scispace.com [scispace.com]
- 25. A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One [journals.plos.org]
- 26. Signal-to-Noise Considerations [evidentscientific.com]
- 27. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cy3.5 Dye-Dye Quenching
Welcome to the Advanced Fluorophore Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and eliminate dye-dye quenching (self-quenching) when labeling biomolecules with Cyanine 3.5 (Cy3.5).
While Cy3.5 is a remarkably bright, orange-red fluorescent dye, its planar polymethine structure makes it susceptible to photophysical artifacts at high local concentrations. This guide synthesizes the mechanistic causality of quenching with field-proven protocols to ensure your bioconjugates achieve maximum fluorescence quantum yield.
Part 1: Mechanistic Understanding of Cy3.5 Quenching
Q1: Why does Cy3.5 undergo self-quenching at high labeling densities?
Cyanine dyes possess a highly delocalized, planar polymethine backbone. When multiple Cy3.5 molecules are conjugated to a single protein, the high local concentration forces the fluorophores into close proximity. This triggers two primary quenching mechanisms:
H-Aggregate Formation: Hydrophobic interactions and π
π stacking drive the planar rings to stack face-to-face. These "H-aggregates" exhibit a blue-shifted absorption spectrum and are highly non-fluorescent due to rapid non-radiative decay back to the ground state.Homo-FRET: If dyes are positioned within their Förster radius (typically < 6 nm for Cy3.5), excitation energy can migrate between identical fluorophores (homo-FRET) until it is trapped and dissipated by a non-fluorescent H-dimer[1].
Mechanistic pathways leading to Cy3.5 dye-dye quenching via H-aggregation and homo-FRET.
Q2: How does the Degree of Labeling (DOL) dictate quenching, and what is the optimal range?
The DOL represents the average number of dye molecules per protein. Interestingly, Cy3 and Cy3.5 exhibit an "anomalous fluorescence enhancement" upon initial protein binding, making them much more forgiving than Cy5 [1]. However, at a DOL > 4 on an IgG antibody , the probability of two Cy3.5 molecules landing on adjacent lysine residues increases exponentially, leading to contact quenching. To maximize brightness without triggering self-quenching, the optimal empirical DOL for Cy3.5 on a standard IgG is 2.0 to 3.5 .
Part 2: Material & Chemical Solutions
Q3: Should I use Cy3.5 or Sulfo-Cy3.5 to prevent quenching?
You should always prioritize Sulfo-Cy3.5 for protein and antibody labeling. The addition of four bulky, negatively charged sulfonate groups to the cyanine core provides immense electrostatic and steric repulsion between adjacent dye molecules. This asymmetrical charge distribution physically prevents the π
π stacking required for H-aggregate formation, drastically reducing self-quenching even at higher DOLs [2, 3].Q4: Can linker chemistry reduce dye-dye interactions?
Yes. Standard NHS-esters use short alkyl chains (e.g., C6) that allow the dye to fold back onto the protein surface or interact with neighboring dyes. By replacing the alkyl chain with a rigid, extended PEG linker (e.g., PEG4 or PEG8) , you increase the hydrodynamic radius of the dye. This physical separation prevents contact quenching and reduces the efficiency of homo-FRET.
Part 3: Quantitative Data & Photophysical Comparison
To guide your reagent selection, the following table summarizes the quantitative photophysical properties and quenching thresholds of Cy-dyes.
FluorophoreSulfonationQuantum Yield ( Φ )Tendency for H-AggregationOptimal DOL (IgG)Primary Quenching MechanismCy3.5None~0.15High1.5 - 2.5 π π Stacking / HydrophobicSulfo-Cy3.54x Sulfonate~0.35Low2.5 - 4.0Homo-FRET (Distance-dependent)Cy5(Reference)None~0.28Very High1.0 - 2.0Severe H-Aggregation [1]
Part 4: Self-Validating Experimental Protocols
To completely avoid dye-dye quenching, you must empirically determine the optimal labeling ratio for your specific biomolecule. The following protocols are designed as self-validating systems.
Protocol 1: Optimizing the Degree of Labeling (DOL) for IgG Antibodies
Causality: NHS-ester reactions are highly dependent on the local pKa of lysine residues. Setting up a titration gradient allows you to plot Fluorescence vs. DOL to find the exact inflection point where quenching begins.
-
Buffer Exchange: Dialyze the IgG antibody into an amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3–8.5). Why? NHS esters react exclusively with unprotonated primary amines; optimal pH ensures efficient nucleophilic attack.
-
Titration Setup: Prepare five reaction tubes with IgG at 2 mg/mL. Add Sulfo-Cy3.5 NHS ester at molar ratios of 2:1, 4:1, 6:1, 8:1, and 10:1 (Dye:Protein).
-
Incubation & Quenching: Incubate for 1 hour at room temperature in the dark. Quench the reaction by adding 1M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Why? The primary amines in Tris rapidly consume unreacted NHS esters, freezing the DOL at a precise state.
-
Purification: Remove free dye using a size-exclusion desalting column (e.g., Sephadex G-25) equilibrated in PBS.
-
Validation Checkpoint: Measure the total fluorescence emission of all five purified conjugates at equal protein concentrations. If the 8:1 reaction yields a higher DOL but lower total fluorescence than the 6:1 reaction, you have successfully identified your self-quenching threshold.
Step-by-step workflow for optimizing Cy3.5 Degree of Labeling (DOL) to prevent self-quenching.
Protocol 2: Spectroscopic Validation of H-Aggregate Formation
Causality: Fluorescence readouts alone cannot distinguish between a low DOL and high DOL with severe quenching. UV-Vis absorbance spectroscopy reveals the physical state of the dye molecules on the protein.
-
Absorbance Scan: Place the purified Sulfo-Cy3.5 conjugate in a quartz cuvette and perform a UV-Vis scan from 400 nm to 700 nm.
-
Peak Analysis: Identify the primary monomeric absorption peak ( Amax ) at ~581 nm. Look for a secondary, blue-shifted "shoulder" peak ( Ashoulder ) at ~540–550 nm.
-
Ratio Calculation: Calculate the ratio of Amax/Ashoulder .
-
Validation Checkpoint: A highly fluorescent, unquenched conjugate will have a high Amax/Ashoulder ratio. If the shoulder peak at 540 nm grows significantly relative to the 581 nm peak, H-aggregates have formed. You must reduce your Dye:Protein input ratio in future reactions.
References
-
Gruber HJ, Hahn CD, Kada G, Riener CK, Harms GS, Ahrer W, Dax TG, Knaus HG. "Anomalous fluorescence enhancement of Cy3 and Cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin." Bioconjugate Chemistry. 2000 Sep-Oct;11(5):696-704.[Link]
-
Zhegalova NG, He S, Zhou H, Kim DM, Berezin MY. "Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores." Contrast Media & Molecular Imaging. 2014 Sep-Oct;9(5):355-62.[Link]
-
Mujumdar RB, Ernst LA, Mujumdar SR, Lewis CJ, Waggoner AS. "Cyanine dye labeling reagents: sulfoindocyanine succinimidyl esters." Bioconjugate Chemistry. 1993;4(2):105-111.[Link]
Improving the labeling efficiency of Cy3.5 carboxylic acid
Welcome to the technical support center for Cy3.5 carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into improving the efficiency and reproducibility of your bioconjugation experiments. As Senior Application Scientists, we understand that successful labeling is a combination of robust protocols and a deep understanding of the underlying chemistry.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when first using Cy3.5 carboxylic acid for labeling primary amines.
Q1: What is the fundamental chemistry behind labeling with Cy3.5 carboxylic acid?
A1: Cy3.5 carboxylic acid itself is not reactive towards primary amines (e.g., lysine residues on a protein). The labeling process relies on a two-step carbodiimide reaction, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) and N-hydroxysuccinimide (NHS).
-
Activation Step: The carboxylic acid group (-COOH) on the Cy3.5 dye is activated by EDC. This reaction forms a highly reactive but unstable O-acylisourea intermediate.
-
Stabilization and Conjugation: This intermediate is prone to hydrolysis, which would regenerate the carboxylic acid and reduce labeling efficiency. To prevent this, NHS is added to react with the O-acylisourea intermediate, forming a more stable NHS ester. This semi-stable ester then efficiently reacts with a primary amine on the target molecule (e.g., a protein or antibody) to form a stable amide bond.
This two-step process is crucial for achieving high labeling yields in aqueous buffers at physiological pH.
Q2: Why is my labeling efficiency low even though I'm using EDC?
A2: Low labeling efficiency is a common issue and can stem from several factors. One of the most frequent culprits is the buffer composition. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), or carboxylates, like acetate or citrate, will directly compete with your target molecule for the activated dye or quench the EDC, respectively. For optimal results, use an amine-free and carboxylate-free buffer, such as phosphate-buffered saline (PBS) or MES buffer, at a slightly acidic to neutral pH (6.0-7.5). Another common reason is the hydrolysis of the EDC and the NHS-ester intermediate, which is accelerated at higher pH values.
Q3: Can I store my activated Cy3.5 NHS-ester for later use?
A3: It is strongly advised against storing the activated Cy3.5 NHS-ester. The NHS-ester, while more stable than the O-acylisourea intermediate, is still susceptible to hydrolysis, especially in aqueous solutions. For maximum reactivity and reproducibility, the activation of Cy3.5 carboxylic acid with EDC/NHS should be performed immediately before adding it to your target molecule.
Q4: How do I determine the degree of labeling (DOL) of my final conjugate?
A4: The Degree of Labeling (DOL), or the average number of dye molecules per protein, can be calculated using spectrophotometry. You will need to measure the absorbance of the purified conjugate at two wavelengths: 280 nm (for the protein) and the absorbance maximum of Cy3.5 (approximately 588 nm). The DOL is then calculated using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.
Troubleshooting Guide: Enhancing Labeling Efficiency
This section provides a structured approach to diagnosing and resolving common issues encountered during the labeling protocol.
Problem 1: Low or No Labeling Detected
This is often characterized by a low Degree of Labeling (DOL) or no detectable fluorescence in the purified conjugate.
Root Cause Analysis and Solutions:
-
Inactive Reagents:
-
EDC/NHS: These reagents are moisture-sensitive. Ensure they are stored in a desiccator and that stock solutions are made fresh immediately before use. Old or improperly stored EDC/NHS will lead to a significant drop in activation efficiency.
-
Cy3.5 Carboxylic Acid: While more stable, ensure it has been stored correctly, protected from light.
-
-
Suboptimal Reaction Buffer:
-
Competing Nucleophiles: As mentioned in the FAQs, buffers like Tris contain primary amines that will react with the activated dye. Similarly, buffers containing azide can also interfere.
-
Solution: Switch to a non-interfering buffer system. A recommended starting point is 100 mM MES buffer with 150 mM NaCl at pH 6.0 for the activation step, followed by an adjustment to pH 7.2-7.5 before adding the protein.
-
-
Incorrect Reaction pH:
-
Activation vs. Conjugation: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). However, the subsequent reaction of the NHS-ester with the primary amine of the protein is more efficient at a slightly alkaline pH (7.2-8.0), where the amine is deprotonated and more nucleophilic.
-
Solution: Perform a two-stage pH adjustment. Activate the Cy3.5 in MES buffer at pH 6.0, and then add this solution to your protein, which is in a buffer like PBS at pH 7.4.
-
Experimental Workflow for Low Labeling:
Caption: Two-step EDC/NHS reaction showing optimal pH ranges for activation and coupling.
Problem 2: Protein Precipitation or Aggregation During Labeling
Observing turbidity or visible precipitate in the reaction tube is a clear indicator of this issue.
Root Cause Analysis and Solutions:
-
Isoelectric Point (pI) Proximity: If the pH of the reaction buffer is too close to the pI of your protein, the protein's net charge will be near zero. This minimizes electrostatic repulsion between protein molecules, increasing the likelihood of aggregation.
-
Solution: Ensure your reaction pH is at least 1-1.5 units away from the pI of your protein. If your protein's pI is near 7, you may need to perform the conjugation at a slightly more alkaline pH (e.g., 8.0-8.5), but be mindful that this increases the rate of NHS-ester hydrolysis.
-
-
High Dye-to-Protein Ratio: Cyanine dyes like Cy3.5 are relatively hydrophobic. Adding a large molar excess can lead to the formation of dye aggregates that co-precipitate with the protein or induce protein unfolding and aggregation.
-
Solution: Start with a lower molar excess of dye (e.g., 5:1 dye-to-protein) and titrate upwards if the DOL is too low.
-
-
Organic Solvent Concentration: Cy3.5 carboxylic acid is often dissolved in an organic solvent like DMSO or DMF. Adding too much of this stock solution (typically >10% of the total reaction volume) can denature the protein.
-
Solution: Prepare a more concentrated stock of the dye to minimize the volume of organic solvent added to the reaction.
-
Problem 3: Inconsistent Results Between Experiments
This manifests as significant variability in the DOL or conjugate performance even when following the same protocol.
Root Cause Analysis and Solutions:
-
Reagent Instability: As mentioned, EDC is highly susceptible to hydrolysis. Using a stock solution that is even a few hours old can lead to drastically different results.
-
Solution: Always prepare EDC and NHS solutions immediately before initiating the activation step.[1]
-
-
Inaccurate pH Control: Small shifts in pH can have a large impact on the efficiency of both the activation and conjugation steps.
-
Solution: Calibrate your pH meter before use. Always measure the pH of the final reaction mixture after all components have been added. Use high-quality buffers within their effective buffering range (e.g., MES is effective between pH 5.5 and 6.7).
-
-
Purification Variability: Inconsistent removal of unreacted free dye will lead to inaccurate DOL calculations and potential background issues in downstream applications.
-
Solution: Standardize your purification method. Size-exclusion chromatography (e.g., a desalting column) is highly recommended for its reproducibility in separating the large conjugate from the small, unreacted dye molecules.
-
Data & Protocols
Table 1: Recommended Molar Ratios for Labeling
| Target Molecule | Dye : Protein Molar Ratio (Start) | EDC : Dye Molar Ratio | NHS : EDC Molar Ratio |
| IgG Antibody (~150 kDa) | 10:1 to 15:1 | 2:1 | 1.25:1 |
| BSA (~66.5 kDa) | 5:1 to 10:1 | 2:1 | 1.25:1 |
| Peptides (<10 kDa) | 1.5:1 to 3:1 | 1.5:1 | 1.25:1 |
Note: These are starting recommendations and may require optimization for your specific protein and desired DOL.
Protocol: Two-Step Labeling of an Antibody with Cy3.5 Carboxylic Acid
This protocol is optimized for labeling 1 mg of an IgG antibody.
Materials:
-
Antibody in amine-free buffer (e.g., PBS, pH 7.4) at 2-5 mg/mL
-
Cy3.5 Carboxylic Acid
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 100 mM MES, 150 mM NaCl, pH 6.0
-
Anhydrous DMSO
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Desalting column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4
Procedure:
-
Reagent Preparation (Perform Immediately Before Use):
-
Prepare a 10 mg/mL solution of Cy3.5 carboxylic acid in anhydrous DMSO.
-
Prepare a 10 mg/mL solution of EDC in Activation Buffer.
-
Prepare a 10 mg/mL solution of NHS in Activation Buffer.
-
-
Activation of Cy3.5 Dye (pH 6.0):
-
In a microcentrifuge tube, combine the required volume of Cy3.5 stock solution with Activation Buffer.
-
Add the freshly prepared EDC solution, followed immediately by the NHS solution (refer to Table 1 for molar ratios).
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Conjugation to Antibody (pH 7.2-7.5):
-
Add the entire activation mixture from Step 2 to your antibody solution. If your antibody is in PBS at pH 7.4, the final pH should be suitable.
-
Incubate for 2 hours at room temperature or 4 hours at 4°C with gentle mixing, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to hydrolyze any remaining reactive NHS-esters.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate from unreacted dye and reaction byproducts by applying the entire reaction mixture to a pre-equilibrated desalting column.
-
Collect the fractions containing the colored, labeled antibody, which will elute first.
-
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting low labeling efficiency with Cy3.5 carboxylic acid.
References
-
CD Bioparticles. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available at: [Link]
-
Bangs Laboratories, Inc. Covalent Coupling. Available at: [Link]
-
Shah, A. V., et al. (2013). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Biomacromolecules, 14(7), 2235–2244. Available at: [Link]
-
Shah, A. V., et al. (2013). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. Biomacromolecules, 14(7), 2235–2244. Available at: [Link]
-
ResearchGate. What is the best and reliable approach to prepare EDC/NHS solution?. Available at: [Link]
-
Tria, M. C. R., et al. (2023). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Chemical Communications, 59(45), 6829-6853. Available at: [Link]
-
Schütze, T., et al. (2016). Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. Journal of Nucleic Acids, 2016, 6065873. Available at: [Link]
-
Lee, J., et al. (2021). Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Journal of the American Chemical Society, 143(35), 14196–14205. Available at: [Link]
-
Kuranova, V. V., et al. (2023). Fluorescent properties of cyanine dyes as a matter of the environment. Biophysics, 68(3), 365-373. Available at: [Link]
-
PDR. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments. Available at: [Link]
Sources
Validation & Comparative
Optimizing Resonance Energy Transfer: A Comparative Guide to Cy3.5 and Cy5 in FRET Applications
For researchers and drug development professionals, Förster Resonance Energy Transfer (FRET) is an indispensable molecular ruler used to monitor protein-protein interactions, nucleic acid dynamics, and nanoparticle drug delivery. While the traditional Cy3/Cy5 pair has been the historical workhorse for these assays, modern imaging systems and complex biological environments often expose its limitations—namely, suboptimal laser alignment and high cellular autofluorescence.
As a Senior Application Scientist, I frequently guide laboratories to transition toward the Cy3.5/Cy5 or Cy3.5/Cy5.5 FRET pairs. This guide objectively compares the photophysical properties of Cy3.5 and Cy5, explains the mechanistic causality behind their superior performance as a donor-acceptor pair, and provides a self-validating experimental protocol for quantifying their FRET efficiency.
Photophysical Foundations: Cy3.5 vs. Cy5
To understand why Cy3.5 and Cy5 function so efficiently together, we must first isolate their individual photophysical properties. Cy3.5 acts as the energy donor , while Cy5 acts as the energy acceptor .
-
Cy3.5 (Donor): Cy3.5 is a red-shifted derivative of the classic Cy3 fluorophore. It features an excitation maximum at 579 nm and an emission maximum at 591 nm[1]. It possesses a robust extinction coefficient of ~150,000 M⁻¹cm⁻¹ and a quantum yield of ~0.15[2].
-
Cy5 (Acceptor): Cy5 is a far-red cyanine dye with an excitation peak at 649 nm and an emission peak at 667 nm[3]. Its exceptionally high extinction coefficient (~250,000 M⁻¹cm⁻¹) and quantum yield of ~0.27 make it an ideal energy acceptor capable of emitting bright signals in a region where biological autofluorescence is minimal[3].
Quantitative Data Comparison
| Photophysical Property | Cy3.5 (Donor) | Cy5 (Acceptor) |
| Excitation Maximum | 579 nm[1] | 649 nm[3] |
| Emission Maximum | 591 nm[1] | 667 nm[3] |
| Extinction Coefficient | ~150,000 M⁻¹cm⁻¹[2] | ~250,000 M⁻¹cm⁻¹[3] |
| Quantum Yield | ~0.15[2] | ~0.27[3] |
| Optimal Laser Line | 561 nm | 633 nm / 640 nm |
| Primary FRET Role | Energy Donor | Energy Acceptor |
FRET Pair Dynamics: The Cy3.5 Advantage
The Causality of Laser Selection
The traditional Cy3 donor is optimally excited by a 532 nm laser. However, 532 nm excitation frequently triggers high background noise from endogenous cellular fluorophores (e.g., flavins). To bypass this, modern confocal and super-resolution microscopes are equipped with 561 nm solid-state lasers . Cy3 is poorly excited at 561 nm, leading to weak donor signals. Cy3.5 (Ex: 579 nm) is perfectly aligned for 561 nm excitation , yielding a significantly higher signal-to-noise ratio without the autofluorescence penalty.
Spectral Overlap and Förster Radius ( R0 )
FRET efficiency is fundamentally governed by the spectral overlap integral J(λ) —the overlap between the donor's emission spectrum and the acceptor's absorption spectrum. Because Cy3.5's emission (591 nm) is red-shifted closer to Cy5's excitation (649 nm) than standard Cy3 (570 nm), the Cy3.5/Cy5 pair maintains a highly efficient dipole-dipole coupling mechanism.
The theoretical Förster radius ( R0 ) for the related Cy3.5-Cy5.5 pair is approximately 55 Å[4], which is highly comparable to the 56–60 Å range of the traditional Cy3-Cy5 pair[5]. This robust energy transfer has led to the successful deployment of Cy3.5 and Cy5 as a FRET pair for monitoring nanoparticle assembly and drug loading[6], as well as in highly multiplexed single-molecule FRET (smFRET) assays[7].
Figure 1: Jablonski-style photophysical pathway illustrating Cy3.5 to Cy5 FRET dynamics.
Self-Validating Experimental Protocol: Acceptor Photobleaching (pbFRET)
The Causality of the Method: pbFRET is a self-validating system. By selectively destroying the Cy5 acceptor, the energy that Cy3.5 would have transferred via FRET is instead released as visible donor fluorescence. Measuring this "de-quenching" of the donor within the exact same spatial location eliminates concentration variables and provides an absolute measurement of FRET efficiency.
Step-by-Step Methodology
-
Sample Preparation & Immobilization: Fix your cells (e.g., 4% PFA) or immobilize your biomolecules on a PEGylated coverslip. Causality: The sample must be entirely static. Any diffusion of fluorophores between the pre-bleach and post-bleach imaging steps will falsely alter local concentrations, invalidating the FRET calculation.
-
Baseline Acquisition (Pre-Bleach): Excite the sample using the 561 nm laser at a low power setting (e.g., 2-5%). Record the baseline intensity of Cy3.5 in the donor channel (580–610 nm) and Cy5 in the acceptor channel (660–700 nm). This establishes the quenched state of the donor ( Ipre ).
-
Targeted Acceptor Photobleaching: Define a specific Region of Interest (ROI). Blast the ROI with a 640 nm laser at 100% power until the Cy5 signal is reduced to <10% of its original intensity. Causality: The 640 nm laser specifically destroys the Cy5 dipole without photobleaching the Cy3.5 donor.
-
Post-Bleach Acquisition: Re-image the sample using the exact same 561 nm laser settings from Step 2. Record the new intensity of the Cy3.5 donor ( Ipost ).
-
Quantitative Analysis: Calculate the absolute FRET efficiency ( E ) using the formula:
E=1−IpostIpre
Figure 2: Self-validating acceptor photobleaching workflow for FRET efficiency quantification.
Sources
- 1. Spectrum [Cy3.5 (Cyanine-3.5)] | AAT Bioquest [aatbio.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ensemble and single-molecule FRET studies of protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
Navigating the Orange-Red Spectrum: A Comparative Guide to Alexa Fluor 594 and Cy3.5 for Immunofluorescence
In the intricate world of immunofluorescence (IF), the selection of a fluorophore is a critical decision that directly impacts the quality, reliability, and reproducibility of experimental data. Among the myriad of choices available, Alexa Fluor 594 and Cy3.5 have emerged as two prominent contenders for applications requiring orange-red fluorescence. This guide provides an in-depth, objective comparison of these two dyes, grounded in their photophysical properties and performance in real-world immunofluorescence applications, to empower researchers in making an informed choice for their specific needs.
At a Glance: Photophysical Properties
The performance of a fluorophore is fundamentally dictated by its photophysical characteristics. Brightness, a key determinant of signal strength, is a product of the molar extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). The following table summarizes the core photophysical properties of Alexa Fluor 594 and Cy3.5.
| Property | Alexa Fluor 594 | Cy3.5 |
| Excitation Maximum (nm) | 590 | 581 |
| Emission Maximum (nm) | 617 | 594 - 596 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | 73,000 - 92,000 | 150,000 |
| Quantum Yield (Φ) | ~0.66 | ~0.15 - 0.35 |
| Brightness (Ext. Coeff. x QY) | ~48,180 - 60,720 | ~22,500 - 52,500 |
| Key Advantages | High photostability, pH insensitivity | High molar extinction coefficient |
Note: Brightness is a calculated value and can be influenced by environmental factors and conjugation. The quantum yield of Cy3.5 can vary depending on its environment.
From a purely photophysical standpoint, Cy3.5 exhibits a significantly higher molar extinction coefficient, suggesting a greater capacity to absorb excitation light. However, Alexa Fluor 594 boasts a substantially higher quantum yield, meaning it is more efficient at converting that absorbed light into a fluorescent signal. This interplay results in a comparable, and in many cases superior, overall brightness for Alexa Fluor 594.
Performance in Immunofluorescence: Beyond the Numbers
While photophysical data provides a strong foundation for comparison, the true test of a fluorophore lies in its performance within an experimental context.
Brightness and Signal-to-Noise Ratio
In immunofluorescence applications, Alexa Fluor 594 is widely recognized for its exceptional brightness and high signal-to-noise ratio. The superior quantum yield of Alexa Fluor 594 often translates to brighter conjugates than those of Cy dyes. Furthermore, cyanine dyes, including Cy3.5, can be prone to self-quenching at higher degrees of labeling on antibodies, which can diminish the overall fluorescence of the conjugate. Alexa Fluor dyes exhibit significantly less of this self-quenching effect, leading to more reliable and brighter signals.
Photostability
One of the most significant advantages of the Alexa Fluor family of dyes is their remarkable photostability. In head-to-head comparisons, Alexa Fluor dyes consistently demonstrate superior resistance to photobleaching compared to their cyanine dye counterparts. This enhanced photostability allows for longer exposure times during image acquisition and is particularly crucial for time-lapse imaging and z-stack acquisition in confocal microscopy, where samples are subjected to intense and prolonged illumination.
pH Sensitivity and Environmental Stability
Alexa Fluor dyes are notably insensitive to pH over a broad range (typically pH 4-10), ensuring consistent fluorescence even in slightly acidic or alkaline microenvironments within cells and tissues. In contrast, the fluorescence of some cyanine dyes can be more susceptible to environmental conditions. However, cyanine dyes are reported to be more stable in non-polar mounting media, which may be a consideration for specific sample preparation protocols.
Experimental Workflow: A Standard Immunofluorescence Protocol
The following is a generalized immunofluorescence protocol that can be adapted for use with either Alexa Fluor 594 or Cy3.5 conjugated secondary antibodies.
I. Sample Preparation
-
Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates.
-
Tissue Sections: Prepare tissue samples as either frozen or paraffin-embedded sections.
II. Fixation
-
Aspirate the culture medium and rinse cells twice with 1X Phosphate Buffered Saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Alternatively, for some targets, ice-cold methanol can be used for fixation.
-
Wash the cells three times with 1X PBS for 5 minutes each.
III. Permeabilization (for intracellular targets)
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes.
-
Wash the cells three times with 1X PBS for 5 minutes each.
IV. Blocking
-
Incubate the samples with a blocking buffer (e.g., 5% Normal Goat Serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature to minimize non-specific antibody binding.
V. Antibody Incubation
-
Primary Antibody: Dilute the primary antibody in the blocking buffer to its optimal concentration. Incubate the samples with the primary antibody overnight at 4°C.
-
Wash the samples three times with 1X PBS containing 0.1% Triton X-100 for 5 minutes each.
-
Secondary Antibody: Dilute the Alexa Fluor 594 or Cy3.5 conjugated secondary antibody in the blocking buffer. Incubate the samples with the secondary antibody for 1-2 hours at room temperature, protected from light.
-
Wash the samples three times with 1X PBS containing 0.1% Triton X-100 for 5 minutes each, protected from light.
VI. Counterstaining and Mounting
-
If desired, counterstain the nuclei with a suitable dye like DAPI.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Seal the coverslips with nail polish and allow them to dry.
-
Store the slides at 4°C, protected from light, until imaging.
A typical immunofluorescence workflow.
Making the Right Choice: A Decision Framework
The selection between Alexa Fluor 594 and Cy3.5 should be guided by the specific demands of the experiment.
Decision framework for fluorophore selection.
-
For experiments requiring high photostability: If your protocol involves long exposure times, z-stack acquisition, or live-cell imaging, Alexa Fluor 594 is the superior choice due to its enhanced resistance to photobleaching.
-
For detecting low-abundance targets: The high brightness and excellent signal-to-noise ratio of Alexa Fluor 594 make it ideal for visualizing proteins that are expressed at low levels.
-
For multi-color imaging: When pairing with a green fluorophore like Alexa Fluor 488, the slightly more red-shifted emission of Alexa Fluor 594 (617 nm vs. ~596 nm for Cy3.5) can provide better spectral separation, reducing bleed-through between channels.
-
Budgetary considerations: While both are premium fluorophores, pricing may vary between suppliers. However, the superior performance of Alexa Fluor 594 often justifies any potential cost difference by providing higher quality and more reliable data.
Conclusion
Both Alexa Fluor 594 and Cy3.5 are capable fluorophores for immunofluorescence in the orange-red spectrum. However, a detailed analysis of their properties and performance reveals a distinct advantage for Alexa Fluor 594 in most applications. Its superior brightness, exceptional photostability, and pH insensitivity translate to more robust and reproducible data, particularly in demanding imaging scenarios. While Cy3.5 remains a viable option, researchers seeking the highest quality and reliability in their immunofluorescence experiments will find Alexa Fluor 594 to be the more dependable choice.
References
-
FluoroFinder. (n.d.). Alexa Fluor 594 Dye Profile. FluoroFinder. Retrieved from [Link]
-
Washington University in St. Louis. (n.d.). Immunofluorescence protocol for frozen sections. Retrieved from [Link]
-
Sino Biological. (n.d.). Immunofluorescence Protocol (IF Protocol). Retrieved from [Link]
-
Arigo Biolaboratories. (n.d.). Immunofluorescence Protocol (for adherent cells). Retrieved from [Link]
-
BioChemPartner. (n.d.). Alexa Fluor 594 NHS Ester | 295348-87-7 | Data Sheet. Retrieved from [Link]
-
Wikipedia. (n.d.). Alexa Fluor. Retrieved from [Link]
-
ResearchGate. (2025, September). Relative quantum yield of three Alexa Fluor dyes, bound to different biomolecules. Retrieved from [Link]
-
AxisPharm. (n.d.). Cyanine3.5 Dye. Retrieved from [Link]
-
Eurofins Genomics. (n.d.). Fluorescent Dye Abs Em Ext. Coeff. MW Alternative to. Retrieved from [Link]
-
Evident Scientific. (n.d.). Fluorophores for Confocal Microscopy. Retrieved from [Link]
-
Glen Research. (n.d.). extinction coefficients and fluorescence data. Retrieved from [Link]
-
Isogen Life Science. (n.d.). Spectra of available fluorescent dyes. Retrieved from [Link]
-
University of California, Irvine Department of Chemistry. (n.d.). Alexa Fluor® Dyes - Simply the Best and Brightest. Retrieved from [Link]
- Unknown. (n.d.). Fluorochromes Description. Document retrieved from a web search, specific source URL not available.
-
Bitesize Bio. (2025, February 10). An Introduction to Alexa Dyes. Retrieved from [Link]
-
Mujumdar, R. B., Ernst, L. A., Mujumdar, S. R., Lewis, C. J., & Waggoner, A. S. (2003). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates. Bioconjugate chemistry, 14(6), 1051–1063. Retrieved from [Link]
-
Dianova. (n.d.). Selection of Fluorophores for Immunofluorescent Staining. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanine. Retrieved from [Link]
- Unknown. (n.d.). Fluorochrome Guide. Document retrieved from a web search, specific source URL not available.
-
The Journal of Physical Chemistry B. (2023, January 13). Benchmarking Thiolate-Driven Photoswitching of Cyanine Dyes. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of Alexa Fluor® and CyDye™ for practical DNA microarray use. Retrieved from [Link]
-
ResearchGate. (n.d.). Photo bleaching of Alexa 488, Alexa 594, Cy3 and Cy5 after repetitive scanning of the microarray. Retrieved from [Link]
Photostability comparison of Cy3.5 and other cyanine dyes
As a Senior Application Scientist, selecting the optimal fluorescent probe requires looking beyond basic excitation and emission spectra. The true utility of a fluorophore in demanding applications—such as single-molecule Förster Resonance Energy Transfer (smFRET), time-lapse live-cell imaging, and high-throughput flow cytometry—is dictated by its photophysical robustness.
(E)-Cyanine 3.5 (Cy3.5) is a widely used orange-red fluorescent dye (Excitation ~581 nm / Emission ~596 nm) featuring benzo-fused indolenine rings that provide a red-shifted spectrum compared to standard Cy3[1],[2]. While Cy3.5 offers excellent molar absorptivity, modern experimental designs often pit it against next-generation alternatives like Alexa Fluor 568 and ATTO 565.
This guide provides an objective, data-driven comparison of Cy3.5 and its alternatives, detailing the mechanistic causality of photobleaching and providing self-validating protocols to empirically quantify dye performance in your own laboratory.
Mechanistic Underpinnings of Photobleaching
To optimize a fluorescence experiment, one must understand why dyes fail. Cyanine dyes, including Cy3.5, suffer from two primary modes of signal degradation:
-
Cis-Trans Isomerization (Blinking): Upon excitation, the polymethine bridge connecting the indolenine rings can undergo rotation. This structural isomerization shifts the dye into a non-fluorescent "dark" state, reducing the apparent quantum yield and causing signal intermittency[3].
-
Photo-Oxidation (Irreversible Bleaching): When the fluorophore enters a long-lived triplet state via intersystem crossing (ISC), it can transfer energy to dissolved molecular oxygen. This generates highly reactive singlet oxygen (ROS), which electrophilically attacks and cleaves the polymethine chain, permanently destroying the fluorophore[4],[5].
Next-generation dyes (e.g., Alexa Fluor and ATTO series) combat these issues through structural rigidification (preventing isomerization) and sulfonation (shielding against ROS attack)[1]. However, the photostability of Cy3.5 can be artificially enhanced to rival these modern dyes by adding Triplet State Quenchers (TSQs) or rigidly incorporating the dye into a biomolecular scaffold[3].
Mechanism of cyanine dye photobleaching and TSQ-mediated photoprotection.
Quantitative Photophysical Comparison
The following table synthesizes the photophysical properties of Cy3.5 against its structural relatives and modern alternatives.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Photostability |
| Cy3.5 | 581 | 596 | ~150,000 | ~0.15 | Moderate |
| Cy3 | 550 | 570 | ~150,000 | ~0.15 | Moderate |
| Cy5 | 649 | 670 | ~250,000 | ~0.28 | Low (Prone to oxidation) |
| Alexa Fluor 568 | 578 | 603 | ~91,300 | ~0.69 | High |
| ATTO 565 | 564 | 590 | ~120,000 | ~0.90 | Very High |
*Note: The quantum yield of Cy3.5 and Cy3 is highly dependent on the local environment. When conjugated to a rigid biomolecule (like a DNA duplex) or placed in a viscous solvent, the quantum yield increases dramatically due to the suppression of cis-trans isomerization[3].
Analytical Insight: While Cy3.5 has a lower baseline quantum yield than ATTO 565[1], its exceptionally high extinction coefficient ensures it remains a bright probe. Furthermore, Cy3.5 exhibits vastly superior photostability compared to Cy5, which is notorious for rapid photo-oxidation and anomalous photoconversion back to a Cy3-like state under continuous illumination[6],[4].
Self-Validating Experimental Protocols
To objectively evaluate the photostability of Cy3.5 versus alternatives in your specific application, rely on the following self-validating workflows.
Protocol A: Single-Molecule Photobleaching Assay (smFRET Context)
This protocol quantifies the absolute photobleaching half-life of a dye at the single-molecule level using Total Internal Reflection Fluorescence (TIRF) microscopy[7].
Causality & Design: By isolating single fluorophores on a surface, we eliminate bulk ensemble averaging. We utilize an enzymatic oxygen scavenging system (GLOX) to remove dissolved O₂, preventing ROS generation, and Trolox to quench the triplet state, pushing the dye back to the ground state[8].
Step-by-Step Methodology:
-
Substrate Preparation: Hybridize complementary single-stranded DNA to form a biotinylated dsDNA construct terminally labeled with Cy3.5 (or an alternative dye)[7].
-
Surface Immobilization: Inject 50 pM of the biotinylated DNA into a flow chamber assembled with a PEGylated, NeutrAvidin-coated quartz slide. Incubate for 5 minutes, then wash with T50 buffer (10 mM Tris-HCl, 50 mM NaCl, pH 8.0) to remove unbound molecules.
-
Buffer Exchange: Introduce the imaging buffer containing the photoprotection cocktail: 0.8% (v/v) dextrose, 165 U/mL glucose oxidase, 2170 U/mL catalase, and 2 mM Trolox[9],[8].
-
TIRF Imaging: Illuminate the surface continuously with a 561 nm laser at a power density of ~5 mW. Acquire images at 100 ms exposure time for 10–30 minutes.
-
Data Analysis & Validation: Extract single-molecule intensity traces. Self-Validation Step: True single molecules will exhibit a single, instantaneous drop to zero intensity (photobleaching). Plot the survival probability of all detected molecules over time and fit to a single exponential decay to determine the photobleaching half-life (τ).
Step-by-step workflow for single-molecule photobleaching characterization.
Protocol B: Antibody Conjugation and Bulk Photostability Validation
For immunofluorescence, the dye must survive intense illumination without self-quenching.
Causality & Design: NHS-ester chemistry targets primary amines (lysines) on the antibody. The reaction pH must be strictly maintained between 8.3 and 8.5; lower pH protonates the amines making them unreactive, while higher pH rapidly hydrolyzes the NHS ester[10].
Step-by-Step Methodology:
-
Preparation: Buffer-exchange 2 mg/mL of IgG into amine-free 0.1 M sodium bicarbonate buffer (pH 8.3).
-
Conjugation: Dissolve Cy3.5-NHS ester in anhydrous DMSO[10]. Add a 10-fold molar excess of dye to the antibody solution. Incubate for 1 hour at room temperature, protected from light.
-
Purification: Remove unreacted dye using a Sephadex G-25 size-exclusion column equilibrated with PBS (pH 7.4)[2].
-
Validation (Degree of Labeling): Measure the absorbance of the conjugate at 280 nm (protein) and 581 nm (Cy3.5). Calculate the Degree of Labeling (DOL) using the correction factor (CF ≈ 0.24 for Cy3.5) to account for dye absorbance at 280 nm. Self-Validation Step: A DOL between 2 and 4 indicates a successful reaction. A DOL > 5 will result in severe fluorescence quenching due to homo-FRET[2].
-
Photobleaching Assay: Mount the labeled antibodies on a slide using a standard mounting medium. Expose to continuous excitation and measure bulk fluorescence decay over 5 minutes. Compare the decay curve directly against an Alexa Fluor 568 conjugated control.
Conclusion and Recommendations
The choice between Cy3.5 and its alternatives depends heavily on the experimental constraints:
-
For Routine Immunofluorescence & Flow Cytometry: Cy3.5 remains an excellent, cost-effective choice. Its spectral profile perfectly bridges the gap between TRITC and far-red channels, and its bulk photostability is more than sufficient for standard imaging, especially when mounted in anti-fade reagents or non-polar plastic media[2],.
-
For Single-Molecule & Time-Lapse Imaging: If your assay permits the use of oxygen scavengers and TSQs (like Trolox or β-mercaptoethanol), Cy3.5 performs admirably, yielding stable emission for extended periods[7],[3]. However, for live-cell imaging where toxic scavengers cannot be used, structurally rigidified dyes like Alexa Fluor 568 or ATTO 565 are vastly superior due to their intrinsic resistance to ROS and isomerization[1].
References
-
BenchChem Technical Support Team. A Comparative Guide to Alternatives for (E)-Cyanine 3.5 Chloride in Fluorescence-Based Applications. Benchchem. 1
-
BenchChem Technical Support Team. (E)-Cyanine 3.5 Chloride vs. Cy3: A Comparative Guide for Fluorescence Microscopy. Benchchem. 2
-
Gruber HJ, et al. Anomalous Fluorescence Enhancement of Cy3 and Cy3.5 versus Anomalous Fluorescence Loss of Cy5 and Cy7 upon Covalent Linking to IgG and Noncovalent Binding to Avidin. Bioconjugate Chemistry (ACS Publications). 6
-
Single-Molecule Characterization of Cy3.5-Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes. PMC (National Institutes of Health). 7
-
Jackson ImmunoResearch. Cyanine Dyes (Cy2, Cy3, and Cy5).
-
Myong Lab. Single-Molecule Imaging With One Color Fluorescence. Johns Hopkins University.9
-
Photobleaching Lifetimes of Cyanine Fluorophores Used for Single Molecule Förster Resonance Energy Transfer in the Presence of Various Photoprotection Systems. PMC (National Institutes of Health). 8
-
Mechanism of Cyanine5 to Cyanine3 Photoconversion and Its Application for High-Density Single-Particle Tracking in a Living Cell. Journal of the American Chemical Society (ACS Publications). 4
-
Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. PMC (National Institutes of Health). 3
-
Enhanced Single-Molecule Imaging via Intersystem Crossing Suppression. Journal of the American Chemical Society (ACS Publications). 5
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- 6. pubs.acs.org [pubs.acs.org]
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- 10. avantiresearch.com [avantiresearch.com]
Cy3.5-COOH vs maleimide chemistry for protein conjugation
Cy3.5-COOH vs. Maleimide Chemistry for Protein Conjugation: A Comparative Guide
Selecting the optimal bioconjugation strategy is a critical decision in the development of fluorescent probes, targeted therapeutics, and antibody-drug conjugates (ADCs). Two of the most prevalent methodologies rely on fundamentally distinct reactive paradigms: amine-targeted conjugation via carboxyl activation (e.g., using Cy3.5-COOH) and thiol-targeted conjugation using maleimide chemistry.
As a Senior Application Scientist, I frequently evaluate these chemistries not just for their theoretical coupling efficiency, but for their downstream in vivo stability, degree of labeling (DOL) homogeneity, and pharmacokinetic profiles. This guide provides an objective, data-backed comparison of Cy3.5-COOH activation versus maleimide chemistry, detailing the mechanistic causality behind experimental choices to help you design self-validating workflows.
Mechanistic Foundations & Causality
Amine-Targeted Conjugation (Cy3.5-COOH) Cy3.5-COOH (Cyanine 3.5 carboxylic acid) is a bright, near-infrared fluorescent dye. Because its free carboxyl group is relatively unreactive toward nucleophiles under physiological conditions, it must be converted into an amine-reactive intermediate[1]. This is universally achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester reacts with primary amines (such as the ϵ -amino groups of surface-exposed lysine residues) to form a highly stable amide bond.
Causality of pH: This reaction is strictly pH-dependent. At pH 8.3–8.5, primary amines are sufficiently unprotonated to act as strong nucleophiles[2]. However, at this elevated pH, the competing hydrolysis of the NHS ester accelerates. Therefore, the protocol must perfectly balance amine nucleophilicity with the ester's hydrolytic half-life.
Thiol-Targeted Conjugation (Maleimide Chemistry) Maleimide-functionalized probes react specifically with sulfhydryl (thiol) groups on cysteine residues via a Michael addition, forming a thiosuccinimide (thioether) linkage.
Causality of pH: This reaction is optimally performed at pH 6.5–7.5[3]. Above pH 7.5, the maleimide group loses its strict chemoselectivity and begins to cross-react with primary amines, leading to off-target labeling and heterogeneous conjugates[3].
The Retro-Michael Challenge: While highly efficient, the resulting thiosuccinimide bond is dynamically unstable in systemic circulation. In the presence of abundant plasma thiols (like human serum albumin), the linkage can undergo a retro-Michael reaction, prematurely releasing the payload[4]. To prevent this, modern protocols intentionally induce post-conjugation ring-opening hydrolysis of the succinimide ring, rendering the bond completely irreversible[5].
Performance Comparison: Stability vs. Homogeneity
When comparing these two strategies, researchers must weigh the trade-offs between linkage stability and conjugate homogeneity.
-
Specificity and Homogeneity: IgG antibodies contain ~80-100 lysine residues, of which 30-40 are solvent-accessible. Cy3.5-COOH/NHS chemistry modifies these lysines stochastically, resulting in a highly heterogeneous mixture of conjugates with varying Degrees of Labeling (DOL). In contrast, antibodies typically contain only 4 inter-chain disulfide bonds. By mildly reducing these to yield 8 free thiols, or by engineering specific cysteine residues, maleimide chemistry achieves highly homogeneous, site-specific conjugation[6].
-
In Vivo Stability: The amide bond formed by Cy3.5-COOH activation is hydrolytically stable and highly resistant to plasma enzymes. Conversely, classic maleimide linkages are vulnerable. For example, ADCs utilizing the standard SMCC maleimide linker can degrade by up to 38% after 120 hours in plasma due to retro-Michael deconjugation[4]. Inducing maleimide hydrolysis post-conjugation is mandatory for long-term in vivo applications[5].
Table 1: Quantitative Comparison of Conjugation Metrics
| Metric | Cy3.5-COOH (EDC/NHS Activation) | Maleimide Chemistry |
| Target Residue | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Optimal Reaction pH | 8.3 – 8.5[2] | 6.5 – 7.5[3] |
| Linkage Formed | Amide bond | Thiosuccinimide (Thioether) bond |
| Linkage Stability | Exceptional (Hydrolytically stable) | Vulnerable to Retro-Michael deconjugation[4] |
| Conjugate Homogeneity | Low (Stochastic labeling) | High (Site-specific / controlled DOL)[6] |
| Plasma Half-Life (Linker) | > 7 days (Highly Stable) | ~7 days (Unstable unless hydrolyzed)[4] |
Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, every conjugation protocol must be designed as a self-validating system. The following methodologies include built-in validation checkpoints.
Protocol A: Cy3.5-COOH Activation and Amine Conjugation
-
Activation: Dissolve 1 mg of Cy3.5-COOH in 100 µL of anhydrous, amine-free DMF. Add 1.5 molar equivalents of EDC and 1.5 molar equivalents of Sulfo-NHS. Incubate at room temperature for 30 minutes to form the active Cy3.5-NHS ester[2].
-
Protein Preparation: Buffer exchange the target protein into 0.1 M Sodium Bicarbonate buffer (pH 8.3) at a concentration of 2-5 mg/mL. Validation Checkpoint: Ensure no Tris or glycine buffers are present, as these primary amines will completely quench the reaction[7].
-
Conjugation: Add a 5- to 10-fold molar excess of the activated Cy3.5-NHS ester to the protein solution. Vortex gently and incubate in the dark for 2 hours at room temperature[2].
-
Purification & Validation: Remove unreacted dye using a size-exclusion desalting column (e.g., Zeba Spin) equilibrated with PBS. Validation Checkpoint: Quantify the Degree of Labeling (DOL) by measuring the absorbance at 280 nm (protein) and 581 nm (Cy3.5) using the Beer-Lambert law[8].
Protocol B: Thiol-Maleimide Conjugation with Post-Conjugation Hydrolysis
-
Thiol Generation: If using an antibody, mildly reduce inter-chain disulfides using 2.5 molar equivalents of TCEP for 90 minutes at 37°C. Validation Checkpoint: Quantify free thiols using Ellman's Reagent (DTNB) to ensure a precise thiol-to-protein ratio prior to adding the probe.
-
Conjugation: Buffer exchange the reduced protein into PBS containing 1 mM EDTA (pH 7.0-7.2). Add a 1.5-fold molar excess (relative to free thiols) of the Maleimide-functionalized probe. Incubate for 2 hours at room temperature[3].
-
Hydrolysis (Stabilization): To prevent retro-Michael deconjugation in vivo, shift the pH of the purified conjugate to 8.5 using a borate buffer and incubate at 37°C for 24-48 hours. This forces the ring-opening hydrolysis of the thiosuccinimide[9].
-
Purification: Buffer exchange back into physiological PBS (pH 7.4) for final storage.
Visualizing the Workflows
The following diagram illustrates the divergent chemical logic, reaction conditions, and stabilization requirements of both conjugation pathways.
Divergent workflows for Cy3.5-COOH (amine-targeted) and Maleimide (thiol-targeted) conjugation.
Strategic Recommendations
For in vitro assays (e.g., flow cytometry, immunofluorescence) where plasma stability is irrelevant, Cy3.5-COOH activated via EDC/NHS offers robust, rapid labeling without the need for protein reduction[2]. However, for therapeutic applications (like ADCs) or long-term in vivo tracking, the heterogeneity of amine conjugation can negatively impact pharmacokinetics. In these scenarios, maleimide chemistry is vastly superior, provided that the protocol explicitly incorporates a post-conjugation hydrolysis step to neutralize the retro-Michael deconjugation risk[5].
References
-
Cy3.5 | Benchchem | 1
-
Protocol: NHS Ester Labeling of Amino-Biomolecules | Interchim | 2
-
EMCS and Sulfo-EMCS | Fisher Scientific | 3
-
Antibody–drug conjugates: Recent advances in linker chemistry | NIH PMC | 4
-
Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release | SigutLabs | 5
-
Diverse Roles of Antibodies in Antibody–Drug Conjugates | MDPI | 6
-
Instructions for the use of Mal-(PEG)n-NHS Ester | BroadPharm |7
-
Sulfo-Cy3.5 amine | Benchchem | 8
-
Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides | Kinam Park | 9
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- 2. interchim.fr [interchim.fr]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strengthening Maleimide-Based ADCs: How to Prevent Premature Payload Release - SigutLabs [sigutlabs.com]
- 6. mdpi.com [mdpi.com]
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- 8. Sulfo-Cy3.5 amine | Benchchem [benchchem.com]
- 9. kinampark.com [kinampark.com]
Performance of Cy3.5-COOH in super-resolution microscopy
As an application scientist specializing in Single-Molecule Localization Microscopy (SMLM), I frequently encounter the challenge of selecting the optimal fluorophore for the orange/red spectral window. While Alexa Fluor 647 remains the undisputed gold standard for the far-red channel[1], multiplexed direct Stochastic Optical Reconstruction Microscopy (dSTORM) requires a secondary dye with distinct spectral separation, robust photoswitching, and high photon output[2].
Cy3.5-COOH (Cyanine 3.5 carboxylic acid) has emerged as a highly effective candidate for this role[3]. However, unlike pre-activated NHS esters, the free carboxylic acid form requires deliberate biochemical activation before it can be used for bioconjugation. This guide dissects the photophysical performance of Cy3.5, explains the mechanistic causality behind its blinking behavior, and provides a self-validating protocol for its integration into super-resolution workflows.
Photophysical Benchmarking: Cy3.5 vs. Alternatives
In localization-based super-resolution imaging, a fluorophore's utility is dictated by two primary metrics: photon yield per switching event (which drives spatial localization precision) and its duty cycle (the fraction of time spent in the fluorescent state, which dictates achievable labeling density without signal overlap)[2].
Cy3.5 features an excitation maximum of ~581 nm and an emission maximum of ~596 nm[2]. Structurally, it is an extended polymethine cyanine dye. When compared to other dyes in the 532–561 nm excitation range, Cy3.5 offers a unique balance. While Cy3B is often lauded for its extreme brightness and is considered a top-tier dye in the red range[1], experimental benchmarking reveals that Cy3.5 exhibits a significantly higher photon output per event (~4,968 photons) compared to Cy3B (~1,365 to 2,057 photons depending on the buffer)[2][4].
Table 1: Quantitative Performance of Orange/Red dSTORM Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Photons per Event | Duty Cycle | Survival Fraction | Recommended Buffer |
|---|---|---|---|---|---|---|
| Cy3.5 | 581 | 596 | ~4,968 | 0.0017 | 0.89 | MEA / OS |
| Cy3B | 559 | 570 | ~2,057 | 0.0012 | N/A | BME / OS |
| Alexa Fluor 568 | 578 | 603 | ~2,500 | 0.0015 | N/A | MEA / OS |
| Atto 565 | 563 | 592 | ~19,714 | 0.00058 | 0.17 | MEA / OS |
| Alexa Fluor 647 * | 650 | 665 | ~3,823 | 0.0005 | 0.83 | MEA / OS |
*Alexa Fluor 647 is included as the far-red benchmark standard[2]. Data synthesized from Dempsey et al.[2] and ONI fluorophore guidelines[1][4].
The Causality of Cyanine Blinking
To optimize a dSTORM experiment, one must understand why the dye blinks. Cyanine dyes do not intrinsically blink in standard aqueous buffers; they require a highly specific chemical environment to toggle between the emissive ground state (S0) and a long-lived dark state[5].
When excited by a high-power 561 nm laser, Cy3.5 enters the excited singlet state (S1). A fraction of these molecules undergo intersystem crossing to the triplet state (T1)[5]. In the presence of a primary thiol—typically β -mercaptoethylamine (MEA)—a nucleophilic attack occurs on the polymethine bridge of the dye. This breaks the conjugated π -electron system, forcing the molecule into a stable, non-fluorescent thiol adduct (the "dark state")[5].
The reversibility of this state is what makes dSTORM possible. Low-intensity UV illumination (405 nm) cleaves the thiol bond, restoring the conjugated system and returning the dye to its fluorescent state[4]. Without an oxygen scavenging system, ambient oxygen would permanently photo-oxidize the polymethine chain, leading to irreversible photobleaching and the formation of blue-shifted fluorescent artifacts[6].
Cyanine dye photophysics: Thiol-mediated dark state formation and UV-driven recovery.
Self-Validating Experimental Protocol: From Conjugation to Imaging
Using Cy3.5-COOH requires a foundational understanding of bioconjugation. The free carboxyl group is highly stable for long-term storage[3], but it is inert to direct protein labeling. We must first convert it into an amine-reactive N-hydroxysuccinimide (NHS) ester[7].
Phase 1: Activation and Bioconjugation
-
Carboxyl Activation : Dissolve Cy3.5-COOH in anhydrous DMSO. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and NHS in a 1:1.2:1.2 molar ratio. Incubate for 30 minutes at room temperature.
-
Causality: EDC forms an unstable O-acylisourea intermediate with the carboxyl group. Because this intermediate is prone to hydrolysis, NHS is added to rapidly displace it, forming a stable, amine-reactive NHS ester[7].
-
-
Antibody Labeling : Incubate the activated Cy3.5-NHS with the target secondary antibody in a 0.1 M Sodium Bicarbonate buffer (pH 8.3) for 1 hour at room temperature.
-
Causality: The slightly basic pH (8.3) deprotonates the primary amines (lysines) on the antibody, transforming them into potent nucleophiles that attack the NHS ester to form a permanent amide bond[7].
-
-
Validation Checkpoint (Critical) : Purify the conjugate using a spin desalting column (e.g., Zeba, 40K MWCO). Measure the absorbance at 280 nm (protein) and 581 nm (dye). Calculate the Degree of Labeling (DOL). A DOL of 1.5 to 3.0 dyes per antibody is required.
-
Causality: This makes the protocol self-validating. A DOL < 1.5 yields insufficient photons for dense structural reconstruction, while a DOL > 3.0 causes hydrophobic dye aggregation, self-quenching, and alters antibody affinity.
-
Phase 2: dSTORM Imaging Workflow
-
Sample Preparation : Fix cells with 4% paraformaldehyde (PFA) and permeabilize with 0.1% Triton X-100. Stain with the Cy3.5-conjugated antibody.
-
Blinking Buffer Assembly : Prepare a buffer containing 50 mM Tris (pH 8.0), 10 mM NaCl, 10% (w/v) glucose, 100 mM MEA, and a GLOX system (0.5 mg/mL glucose oxidase, 40 µg/mL catalase)[4].
-
Acquisition : Flood the sample with the 561 nm laser at high power (~2-5 kW/cm²) to push the majority of Cy3.5 molecules into the dark state. Once sparse blinking is achieved, begin acquisition (typically 10,000–20,000 frames at 20–30 ms exposure). Gradually increase the 405 nm laser power to maintain a constant density of active fluorophores.
Self-validating workflow from Cy3.5-COOH activation to dSTORM image acquisition.
Conclusion and Multiplexing Strategy
Cy3.5-COOH, once properly activated and conjugated, serves as a powerhouse fluorophore for the 561 nm laser line. Its high photon yield (nearly 5,000 photons per event) ensures exceptional localization precision[2]. In my practice, pairing Cy3.5 with Alexa Fluor 647 (excited at 640 nm) provides an optimal two-color dSTORM setup. Their excitation and emission spectra are well-separated, minimizing cross-talk, while both heavily rely on the exact same MEA-based blinking buffer chemistry to achieve their optimal dark states[8].
Sources
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- 4. microscopyu.com [microscopyu.com]
- 5. Photochemical Mechanisms of Fluorophores Employed in Single‐Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photoblueing of organic dyes can cause artifacts in super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cyanine3 NHS ester | 1393363-07-9 [chemicalbook.com]
- 8. Fluorescent Probes for Three Super-Resolution Modalities—STORM, SIM, and STED Microscopy | Thermo Fisher Scientific - HK [thermofisher.com]
Evaluating the Brightness of Cy3.5 Labeled Antibodies: A Comprehensive Comparison Guide
Selecting the optimal fluorophore for antibody conjugation is a critical decision in assay development, directly impacting sensitivity, multiplexing capabilities, and signal-to-noise ratios. In the orange-red spectrum (580–620 nm), Cyanine 3.5 (Cy3.5) has historically been a workhorse dye for researchers[1]. However, with the advent of next-generation fluorophores, scientists must objectively evaluate whether Cy3.5 remains the best choice for their specific applications.
This guide provides an in-depth technical evaluation of Cy3.5-labeled antibodies, comparing their photophysical performance against modern alternatives like Alexa Fluor™ 594, Texas Red™, and DyLight™ 594, supported by actionable experimental protocols.
The Mechanistic Basis of Cy3.5 Brightness
The inherent "brightness" of a fluorescently labeled antibody is not a subjective visual trait; it is a quantifiable metric defined by the product of the fluorophore’s Molar Extinction Coefficient ( ϵ ) and its Fluorescence Quantum Yield ( Φ ) .
Cy3.5 is built upon a conjugated polymethine chain flanked by indolenine rings[]. This extended conjugated system gives Cy3.5 an exceptionally high molar extinction coefficient of approximately 150,000 M⁻¹cm⁻¹[3]. Mechanistically, this means Cy3.5 is highly efficient at absorbing incident photons from a 561 nm or 594 nm excitation laser.
However, the flexibility of the polymethine bridge introduces a vulnerability: non-radiative decay. Much of the absorbed energy is lost to rotational and vibrational molecular motions rather than being emitted as light, resulting in a relatively low quantum yield of ~0.15[]. Consequently, while Cy3.5 absorbs light brilliantly, its overall emission brightness is moderate compared to rigidified modern dyes.
Logical flow of Cy3.5 photon absorption and fluorescence emission during experimental detection.
Objective Comparison: Cy3.5 vs. Alternatives
When engineering an immunofluorescence or flow cytometry panel, Cy3.5 is frequently weighed against spectrally similar alternatives[4].
-
Alexa Fluor™ 594 : Synthesized via the sulfonation of rhodamine/cyanine structures, AF594 is negatively charged and highly hydrophilic[5]. It boasts a quantum yield of 0.66 and an extinction coefficient of ~73,000 M⁻¹cm⁻¹[6]. While it absorbs fewer photons than Cy3.5, it emits them far more efficiently, resulting in a significantly brighter and more photostable signal[5].
-
Texas Red™ (Sulforhodamine 101) : A classic rhodamine derivative with an excitation peak at 596 nm and emission at 615 nm[7]. It has a high quantum yield (up to 0.93) and an extinction coefficient of ~85,000 M⁻¹cm⁻¹[7]. However, Texas Red is highly hydrophobic, which can induce antibody aggregation and precipitation during conjugation—a significant drawback compared to the water-soluble Cy3.5[8].
-
DyLight™ 594 : Offers excellent brightness ( ϵ = 80,000 M⁻¹cm⁻¹) and high photostability[9]. It serves as a direct, high-performance drop-in replacement for both Cy3.5 and Texas Red in demanding applications like super-resolution microscopy[9].
Table 1: Photophysical Properties of Orange-Red Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield ( Φ ) | Photostability |
| Cy3.5 | ~581 | ~596 | ~150,000 | ~0.15 | Moderate |
| Alexa Fluor™ 594 | 590 | 617 | 73,000 | 0.66 | Excellent |
| Texas Red™ | 596 | 615 | 85,000 | ~0.93 | Good (Prone to aggregation) |
| DyLight™ 594 | 593 | 618 | 80,000 | High | Excellent |
Data synthesized from authoritative fluorophore profiles[1],[3],[],[6],[7],[9].
Experimental Methodology: Conjugating and Evaluating Cy3.5 Antibodies
To empirically evaluate the brightness of a Cy3.5-labeled antibody, one must control the conjugation chemistry. Over-labeling leads to self-quenching (diminishing brightness) and steric hindrance (reducing antigen affinity). Under-labeling results in a weak signal. The following self-validating protocol utilizes N-Hydroxysuccinimide (NHS) ester chemistry to target primary amines (lysine residues) on the antibody.
Step-by-step experimental workflow for conjugating and evaluating fluorescently labeled antibodies.
Step 1: Buffer Exchange (Critical Causality)
-
Action : Dialyze or use a spin column to exchange the antibody into a primary amine-free buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3–8.5).
-
Rationale : NHS esters react specifically with deprotonated primary amines. At physiological pH (7.4), most lysines are protonated ( NH3+ ). Raising the pH to 8.3 shifts the equilibrium, generating reactive nucleophiles ( NH2 ) that efficiently attack the NHS ester. Tris or glycine buffers must be strictly avoided as their free amines will competitively consume the dye.
Step 2: Conjugation Reaction
-
Action : Dissolve Cy3.5 NHS ester in anhydrous DMSO. Add the dye to the antibody at a 5:1 to 10:1 molar ratio (Dye:Antibody). Incubate for 1 hour at room temperature in the dark.
-
Rationale : Anhydrous DMSO prevents the premature hydrolysis of the NHS ester. The molar excess ensures an optimal Degree of Labeling (DOL) of 3–5 dyes per IgG molecule.
Step 3: Purification
-
Action : Pass the reaction mixture through a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) equilibrated in PBS (pH 7.4).
-
Rationale : SEC separates the large, labeled antibody (~150 kDa) from the small, unreacted free dye (<1 kDa), which would otherwise cause massive background fluorescence and artificially inflate brightness readings.
Step 4: Spectrophotometric Analysis (Self-Validation)
-
Action : Measure the absorbance of the purified conjugate at 280 nm (protein) and 581 nm (Cy3.5). Calculate the DOL using the Beer-Lambert law.
-
Rationale : The DOL confirms the success of the reaction before any functional testing is wasted. A DOL between 3 and 6 is optimal. If DOL > 7, the fluorophores are packed too densely, leading to Förster resonance energy transfer (FRET)-mediated self-quenching, which paradoxically reduces the antibody's brightness.
Step 5: Functional Brightness Evaluation (Signal-to-Noise Ratio)
-
Action : Perform flow cytometry or immunofluorescence staining on positive and negative control cell lines. Calculate the Stain Index (SI): SI=2×SDnegMFIpos−MFIneg .
-
Rationale : True brightness is not just raw fluorescence intensity; it is the ability to resolve the target signal from background noise. Cy3.5 often requires careful titration to maximize the SI without increasing non-specific binding.
Conclusion and Recommendations
While Cy3.5 possesses a formidable extinction coefficient and remains highly useful for specific FRET applications or legacy assays[10], its low quantum yield and moderate photostability make it less competitive for modern, high-sensitivity imaging[],[11]. For researchers developing new multiplex panels, upgrading to Alexa Fluor™ 594 or DyLight™ 594 is strongly recommended[5]. These alternatives provide superior quantum yields, enhanced photostability, and better water solubility, ultimately yielding brighter antibodies and more robust experimental data.
References
-
AxisPharm . "Cyanine3.5 Dye".[Link]
-
FluoroFinder . "Alexa Fluor 594 Dye Profile".[Link]
-
FluoroFinder . "Texas Red Dye Profile".[Link]
-
Innova Biosciences . "A-Z Guide to Fluorochromes". [Link]
-
Bio-Synthesis . "Alexa Fluor dyes sulfonation of coumarin rhodamine cyanine dyes".[Link]
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- 6. FluoroFinder [app.fluorofinder.com]
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- 11. alfa-chemistry.com [alfa-chemistry.com]
Cross-reactivity of Cy3.5-conjugated antibodies
As a Senior Application Scientist, I frequently encounter multiplexed immunofluorescence (mIF) and flow cytometry panels that fail—not because of poor primary antibody affinity, but due to the unchecked cross-reactivity of secondary antibodies. When designing high-parameter assays, the choice of fluorophore and the purification level of the secondary antibody are inseparable variables.
Cy3.5 (Excitation: ~581 nm, Emission: ~596 nm) occupies a highly specific spectral niche in the orange-red spectrum. However, when conjugated to secondary antibodies, its performance is entirely dependent on how effectively we manage species cross-reactivity. This guide objectively compares Cy3.5-conjugated antibodies against modern alternatives and provides a self-validating experimental framework to ensure absolute assay specificity.
The Mechanistic Causality of Cross-Reactivity
To understand cross-reactivity, we must look at the structural homology of immunoglobulins. Antibodies raised against one species (e.g., mouse) will naturally recognize conserved epitopes on the immunoglobulins of closely related species (e.g., rat). If you apply a standard Donkey anti-Mouse Cy3.5 secondary antibody to a tissue sample containing both Mouse and Rat primary antibodies, the secondary antibody's paratopes will bind to both targets, destroying the spatial integrity of your data.
The Solution: Solid-Phase Cross-Adsorption (Min X) To mitigate this, manufacturers utilize a process called cross-adsorption. Affinity-purified secondary antibodies are passed through solid-phase chromatography gels containing immobilized serum proteins from non-target species. This physical depletion removes any paratopes that recognize shared epitopes, resulting in a "Highly Cross-Adsorbed" (Min X) antibody. In multiplexing, utilizing Min X antibodies is not optional; it is a mechanistic requirement.
Comparative Analysis: Cy3.5 vs. Alexa Fluor 594 vs. Texas Red
When selecting a fluorophore in the ~590 nm excitation range, researchers typically weigh Cy3.5 against Texas Red and Alexa Fluor 594. The table below summarizes their comparative performance based on photophysics and conjugation behavior.
| Feature | Cy3.5 Conjugates | Alexa Fluor 594 Conjugates | Texas Red Conjugates |
| Excitation / Emission | 581 nm / 596 nm | 590 nm / 617 nm[1] | 596 nm / 615 nm |
| Fluorescence upon Binding | Anomalous Enhancement (2-3x)[2] | Linear / Stable | Prone to Quenching at high DOS |
| Hydrophilicity | Moderate | Very High[3] | Low (Hydrophobic) |
| Background Noise Risk | Low (Requires Min X) | Very Low[3] | Higher (Aggregation risk) |
| Photostability | Good | Excellent[3] | Moderate |
Expert Insight on Fluorophore Causality: Why choose Cy3.5 over other cyanine dyes like Cy5? The answer lies in the physics of the dye-protein interaction. Research demonstrates an astounding discrepancy between Cy3/Cy3.5 and Cy5[2]. When Cy3.5 is covalently attached to a protein's surface, it undergoes an anomalous enhancement in fluorescence (by 2-3-fold)[2]. In stark contrast, over-labeling an antibody with Cy5 leads to mutual quenching via resonance energy transfer and the adoption of a non-fluorescent state[2]. Therefore, Cy3.5-conjugated secondary antibodies can be heavily labeled to maximize brightness without the signal degradation seen in far-red cyanine dyes.
Self-Validating Protocol: Multiplex Cross-Reactivity Omission Assay
To guarantee that your Cy3.5 secondary antibody is strictly binding its intended target, you must build a self-validating logic loop into your protocol. This is achieved through Primary Antibody Omission Controls .
Objective: Validate the specificity of a Donkey anti-Mouse Cy3.5 (Min X Rat/Rabbit) in a dual-plex tissue assay.
Step 1: Tissue Preparation & Targeted Blocking
-
Action: Block tissue sections with 5% Normal Donkey Serum (NDS) in PBS + 0.3% Triton X-100 for 1 hour at room temperature.
-
Causality: You must use serum from the host species of the secondary antibody (Donkey). This saturates endogenous Fc receptors and prevents the secondary antibodies from binding non-specifically to the tissue matrix.
Step 2: Primary Antibody Incubation (The Variable Setup) Prepare three parallel slides to isolate the binding variables:
-
Slide A (Full Panel): Mouse anti-Target 1 + Rabbit anti-Target 2.
-
Slide B (Mouse Omission): Buffer only + Rabbit anti-Target 2.
-
Slide C (Rabbit Omission): Mouse anti-Target 1 + Buffer only.
-
Incubate overnight at 4°C, then wash 3x in PBS.
Step 3: Secondary Antibody Application
-
Action: Apply a master mix of Donkey anti-Mouse Cy3.5 (Min X) and Donkey anti-Rabbit Alexa Fluor 488 to all three slides for 1 hour at room temperature.
-
Causality: By applying the Cy3.5 secondary to Slide B (where its target primary is missing), we force the system to reveal any cross-reactivity with the Rabbit primary or endogenous tissue proteins.
Step 4: Image Acquisition & Self-Validation
-
Action: Image all slides under identical exposure settings.
-
Validation Logic: The system is validated only if Slide B exhibits zero signal in the Cy3.5 channel. Any Cy3.5 fluorescence on Slide B definitively proves cross-reactivity, indicating that the solid-phase cross-adsorption of the secondary antibody was insufficient for your specific tissue/antibody matrix.
Workflow Visualization
Workflow for selecting and validating cross-adsorbed Cy3.5 secondary antibodies in multiplex assays.
References
-
Gruber, H. J., et al. "Anomalous fluorescence enhancement of Cy3 and Cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin." Bioconjugate Chemistry, 2000.[Link]
-
Dianova. "Selection of Fluorophores for Immunofluorescent Staining." Dianova Technical Guides. [Link]
Sources
A Researcher's Guide to the Orange-Red Spectrum: Justifying the Selection of Cy3.5
In the intricate world of fluorescence-based applications, the choice of a fluorophore is a critical decision that can profoundly impact the quality, reliability, and reproducibility of experimental data. The orange-red spectral region (560-600 nm) is a heavily utilized window for fluorescence microscopy, flow cytometry, and microarrays, offering a sweet spot that often avoids the cellular autofluorescence prevalent in the green spectrum. Within this space, Cyanine 3.5 (Cy3.5) has long been a noteworthy contender. This guide provides a deep, evidence-based comparison of Cy3.5 against its common alternatives, offering a clear justification for its use in specific research contexts.
The Orange-Red Spectral Landscape: A Comparative Overview
Cy3.5 is a member of the cyanine dye family, known for its sharp spectral peaks and high molar absorptivity.[1] It is frequently compared with other popular orange-red dyes, most notably Alexa Fluor 568, DyLight 594, and ATTO 565. The selection of the optimal dye is not a one-size-fits-all decision but rather a trade-off between various photophysical properties. Brightness, a function of both the molar extinction coefficient and fluorescence quantum yield, dictates the signal intensity, while photostability determines the dye's resistance to photobleaching during prolonged imaging.[2]
Quantitative Performance Metrics: A Head-to-Head Comparison
To make an informed decision, it is crucial to compare the key performance indicators of these dyes. The table below summarizes their core photophysical properties.
| Property | Cy3.5 | Alexa Fluor 568 | DyLight 594 | ATTO 565 |
| Excitation Max (nm) | ~581[1][3] | ~578 | ~593[4] | ~564 |
| Emission Max (nm) | ~596[1][3] | ~603 | ~618[4] | ~590 |
| Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | ~116,000[5] | ~91,300 | ~80,000[4] | ~120,000 |
| Quantum Yield (Φ) | ~0.35[5] | ~0.69 | ~0.81[4] | ~0.90[2] |
| Relative Brightness (ε x Φ / 1000) | ~40.6 | ~63.0 | ~64.8 | ~108.0 |
| Photostability | Good | Excellent[6] | Very Good | Excellent[2] |
Note: Values can vary depending on the conjugation partner and local environment. Brightness is a calculated metric for relative comparison.
From this data, it is evident that while Cy3.5 possesses a high molar extinction coefficient, its overall brightness is surpassed by its modern counterparts like ATTO 565, which boasts an exceptionally high quantum yield.[2][5] The Alexa Fluor and DyLight series are also renowned for their enhanced photostability compared to traditional cyanine dyes.[7]
Justification for Cy3.5: Beyond the Numbers
Despite being outperformed in certain metrics by newer dyes, Cy3.5 holds its ground due to a unique combination of characteristics that make it advantageous for specific applications.
Spectral Niche for Multiplexing and Specific Laser Lines
Cy3.5's excitation maximum at ~581 nm and emission at ~596 nm place it in a distinct spectral niche.[1][8][9] This positioning is particularly advantageous for researchers using instruments with a 561 nm laser, a common feature on many confocal microscopes.[8] The relatively narrow Stokes shift of ~15 nm allows for efficient collection of the emitted signal.[1] Furthermore, its emission peak is well-separated from far-red dyes like Cy5 or Alexa Fluor 647, making it a reliable choice for two-color microarray analysis and other multiplexing experiments.[10]
Proven Reliability in Nucleic Acid Applications
Cy3.5 has a long history of successful use in applications involving the labeling of nucleic acids, such as Fluorescence in situ Hybridization (FISH) and microarrays.[][12] The fluorescence of cyanine dyes can be sensitive to their local environment, including the nucleobase sequence of the DNA they are attached to.[13][14] Over the years, extensive characterization of Cy3 and its derivatives in these contexts provides a wealth of historical data and established protocols, which can be invaluable for ensuring the consistency and comparability of results across studies. A study on protein labeling found that Cy3.5's properties mimicked those of Cy3, which showed an anomalous enhancement in fluorescence upon attachment to a protein's surface, a feature not observed with Cy5.[15]
Favorable Economics and Availability
In a research environment often constrained by budgets, the cost-effectiveness of reagents is a significant consideration. Cy3.5 and its conjugates are often more economically priced than some of the premium, next-generation dyes. For high-throughput screening or experiments requiring large quantities of labeled material, this can be a deciding factor. Its widespread availability from numerous suppliers also ensures a stable supply chain for long-term projects.
Visualizing the Experimental Workflow
The following diagrams illustrate a typical workflow for immunofluorescence staining and a decision tree for selecting an appropriate orange-red dye.
Caption: A typical experimental workflow for immunofluorescence staining.
Caption: Decision tree for orange-red fluorescent dye selection.
Experimental Protocol: Comparative Photostability Analysis
To empirically validate the choice of a fluorophore, a direct comparison of photostability is recommended.[16] This protocol outlines a standardized method for such a comparison.
Objective: To quantify and compare the rate of photobleaching of Cy3.5-conjugated secondary antibodies against an alternative (e.g., Alexa Fluor 568-conjugated secondary antibody).
Materials:
-
Fixed and permeabilized cells with a well-characterized antigen target.
-
Primary antibody against the target antigen.
-
Cy3.5-conjugated secondary antibody.
-
Alexa Fluor 568-conjugated secondary antibody.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Antifade mounting medium.
-
Fluorescence microscope (confocal or epifluorescence) with a suitable laser line (e.g., 561 nm) and filter sets.
Methodology:
-
Sample Preparation:
-
Prepare two sets of slides with your cells of interest.
-
Perform immunofluorescence staining as per the standard protocol (see workflow diagram).
-
For one set, use the Cy3.5-conjugated secondary antibody. For the other set, use the Alexa Fluor 568-conjugated secondary antibody at the same concentration.
-
Mount the coverslips using an antifade mounting medium.
-
-
Image Acquisition Setup:
-
Turn on the microscope and allow the light source to stabilize.[17]
-
Find a representative field of view for the Cy3.5-stained sample.
-
Set the imaging parameters (laser power, exposure time, gain) to achieve a bright, but not saturated, signal. It is critical to keep these parameters constant for all subsequent imaging.
-
Define a region of interest (ROI) for analysis.[16]
-
-
Photobleaching Experiment:
-
Acquire a time-lapse series of images of the same ROI.
-
Continuously illuminate the sample and capture an image at regular intervals (e.g., every 15-30 seconds) for a total duration of 5-10 minutes.[16]
-
-
Data Acquisition for the Second Dye:
-
Switch to the Alexa Fluor 568-stained slide.
-
Find a representative field of view.
-
Crucially, use the identical imaging parameters as used for the Cy3.5 sample.
-
Perform the same time-lapse imaging protocol.
-
-
Data Analysis:
-
For each time series, measure the mean fluorescence intensity within the ROI for every image.[16]
-
Correct for background fluorescence by measuring the intensity of a region without any fluorescent signal and subtracting it from the ROI intensity.[16]
-
Normalize the fluorescence intensity at each time point to the initial intensity (at time = 0).[16]
-
Plot the normalized intensity against time for both dyes on the same graph.
-
Calculate the photobleaching half-life (t₁/₂), which is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.[16]
-
Expected Outcome: This experiment will generate quantitative photobleaching curves, allowing for a direct comparison of the photostability of Cy3.5 and its alternative under your specific experimental conditions. While literature suggests Alexa Fluor 568 will be more photostable, this self-validating system provides concrete data to support your dye selection.[6]
Conclusion
While newer dyes like ATTO 565 and Alexa Fluor 568 offer superior brightness and photostability, Cy3.5 remains a scientifically justifiable choice for many applications. Its unique spectral positioning, proven track record in nucleic acid-based assays, and economic advantages make it a valuable tool in the researcher's arsenal. The ultimate decision should be guided by the specific demands of the experiment, available instrumentation, and a thorough understanding of the trade-offs between different fluorophores. By performing direct comparative experiments, researchers can ensure they are selecting the optimal reagent to generate the highest quality data.
References
- AxisPharm. (n.d.). Cyanine3.5 Dye.
-
FluoroFinder. (n.d.). Cy3.5 Dye Profile. Retrieved from [Link]
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Evident Scientific. (n.d.). Fluorescence Microscopy: Principles, Fluorophores & Imaging Guide. Retrieved from [Link]
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Nikon's MicroscopyU. (n.d.). Introduction to Fluorescence Microscopy. Retrieved from [Link]
- Shaner, N. C., et al. (2008). Improving the photostability of bright monomeric orange and red fluorescent proteins.
-
MSHOT. (2025, October 28). Struggling to Capture Quality Fluorescence Microscope Images? Have You Addressed These 5 Key Factors? Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Improving the Photostability of Bright Monomeric Orange and Red Fluorescent Proteins. Retrieved from [Link]
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Tsien lab. (2008, May 4). Improving the photostability of bright monomeric orange and red fluorescent proteins. Retrieved from [Link]
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Nikon's MicroscopyU. (n.d.). Imaging Fluorescent Proteins. Retrieved from [Link]
- Gruber, H. J., et al. (2000). Anomalous fluorescence enhancement of Cy3 and cy3.5 versus anomalous fluorescence loss of Cy5 and Cy7 upon covalent linking to IgG and noncovalent binding to avidin.
-
PNAS. (2023, August 17). Orange/far-red hybrid voltage indicators with reduced phototoxicity enable reliable long-term imaging in neurons and cardiomyocytes. Retrieved from [Link]
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Journal of Cell Biology. (n.d.). A guide to super-resolution fluorescence microscopy. Retrieved from [Link]
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Glen Research. (n.d.). Spectral Characteristics of Fluorescent Dyes. Retrieved from [Link]
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SciSpace. (n.d.). Improving the photostability of bright monomeric orange and red fluorescent proteins. Retrieved from [Link]
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Addgene Blog. (2017, June 8). Choosing the B(right)est Fluorescent Protein: Photostability. Retrieved from [Link]
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Evident Scientific. (n.d.). Fluorophores for Confocal Microscopy. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanine. Retrieved from [Link]
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ResearchGate. (n.d.). Photophysical properties of the cyanine dyes Cy3, Cy5, and Cy7 in... | Download Scientific Diagram. Retrieved from [Link]
- Kolmakov, K., et al. (2024). Red-Emitting Fluorophores with Tailored Properties for Microscopy and Nanoscopy. Journal of Personalized Medicine, 14(7), 654.
-
Semantic Scholar. (n.d.). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Retrieved from [Link]
- Mujumdar, R. B., et al. (2003). Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates.
- Ahmadi, M., & Hassan, Z. M. (2016). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Avicenna journal of medical biotechnology, 8(3), 133–138.
-
Bio-Rad. (n.d.). Fluorochromes Description. Retrieved from [Link]
- Shcherbo, D., et al. (2010). Guide to Red Fluorescent Proteins and Biosensors for Flow Cytometry. Methods in cell biology, 95, 363–388.
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Dianova. (n.d.). Fluorescent Dyes for Secondary Antibodies. Retrieved from [Link]
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Leinco Technologies. (n.d.). Dylight® Fluorophores Antibodies & Reagents. Retrieved from [Link]
- Niesen, M. J. M., et al. (2016). Sequence-Dependent Fluorescence of Cy3- and Cy5-Labeled Double-Stranded DNA.
- Naz-Rasool, S., et al. (2014). Comparison of the Sequence-Dependent Fluorescence of the Cyanine Dyes Cy3, Cy5, DyLight DY547 and DyLight DY647 on Single-Stranded DNA. PLoS ONE, 9(1), e85237.
- He, D., & Zhang, Y. (2016). Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applications. Frontiers in plant science, 7, 1285.
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ResearchGate. (n.d.). (PDF) Signal stability of Cy3 and Cy5 on antibody microarrays. Retrieved from [Link]
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A Senior Application Scientist's Guide to Cy3.5 in FRET Studies: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular interactions, Förster Resonance Energy Transfer (FRET) stands as a powerful technique, a spectroscopic ruler that allows us to measure nanoscale distances and dynamics. The choice of fluorophores is paramount to the success of any FRET experiment. This guide provides an in-depth technical comparison of Cyanine 3.5 (Cy3.5), a notable player in the FRET landscape. We will explore its applications, compare its performance against common alternatives, and provide the practical insights needed to integrate this fluorophore into your research with confidence.
The Foundation: Understanding FRET and the Role of Fluorophores
FRET is a non-radiative energy transfer mechanism between two fluorophores, a "donor" and an "acceptor." When the donor fluorophore is excited, it can transfer its energy to a nearby acceptor if they are within a specific proximity (typically 1-10 nm) and their spectral properties overlap. This energy transfer results in a decrease in the donor's fluorescence and an increase in the acceptor's fluorescence, a phenomenon that is exquisitely sensitive to the distance between the two molecules. This principle allows researchers to study a myriad of biological processes, including protein-protein interactions, conformational changes in proteins and nucleic acids, and the kinetics of binding events.
The selection of the donor-acceptor pair is a critical experimental design choice. An ideal FRET pair exhibits a significant spectral overlap between the donor's emission and the acceptor's excitation spectra, high quantum yields, and good photostability.
Cy3.5: A Closer Look at its Photophysical Properties
Cy3.5 is a member of the cyanine dye family, known for their high molar extinction coefficients and good quantum yields.[1] It occupies a spectral niche between the commonly used Cy3 and Cy5 dyes, offering researchers an additional color in their palette for multiplexed experiments.[2]
Core Principle of FRET with a Donor-Acceptor Pair
Caption: The FRET process: from donor excitation to acceptor emission.
Performance Comparison: Cy3.5 vs. Common FRET Fluorophores
To make an informed decision, it is crucial to compare the photophysical properties of Cy3.5 with other commonly used fluorophores in FRET studies, such as Cy3 and Cy5.
| Property | Cy3.5 | Cy3 | Cy5 | Source(s) |
| Excitation Maximum (nm) | ~581 | ~550 | ~649 | [3][4][5] |
| Emission Maximum (nm) | ~596 | ~570 | ~666 | [3][4][5] |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~116,000 | ~150,000 | ~250,000 | [4][5][6] |
| Quantum Yield (Φ) | ~0.15 - 0.35 | ~0.15 - 0.31 | ~0.2 - 0.27 | [4][5][6][7][8] |
Note: Quantum yield is highly dependent on the local environment and conjugation partner.
Choosing the Right Partner: Common FRET Pairs for Cy3.5
The efficiency of FRET is critically dependent on the Förster distance (R₀), the distance at which energy transfer is 50% efficient. This value is unique to each donor-acceptor pair. A larger R₀ allows for the detection of interactions over greater distances.
| Donor | Acceptor | Förster Distance (R₀) in Å | Source(s) |
| Cy3.5 | Cy5.5 | ~51 - 55 | [9][10] |
| Cy3.5 | Alexa Fluor 647 | ~61 | [11] |
| Cy3 | Cy5 | >50 | [12] |
The Cy3.5-Cy5.5 pair is a well-characterized and commonly used combination for single-molecule FRET (smFRET) studies.[10][13][14] The spectral separation between Cy3.5 and Cy5.5 allows for efficient detection with minimal crosstalk.
Cy3.5 in Action: Applications in FRET Studies
While the Cy3-Cy5 pair has been a workhorse in the field, Cy3.5 offers a valuable alternative, particularly in multi-color FRET experiments where a third FRET pair is required.[15] Its primary applications have been in the study of nucleic acid and nucleosome dynamics, but its utility extends to protein conformational studies and has potential in drug discovery platforms.
Application 1: Probing Nucleosome Dynamics with Single-Molecule FRET
Background: Nucleosomes, the fundamental units of chromatin, undergo dynamic conformational changes that are crucial for gene regulation. smFRET provides a powerful tool to observe these dynamics in real-time.
Experimental Approach: A study by Mousavi et al. utilized a Cy3.5-Cy5.5 FRET pair to investigate the conformational dynamics of nucleosomes.[10] In this setup, Cy3.5 was attached to the H2A histone protein, and Cy5.5 was attached to the DNA. This labeling strategy allowed for the monitoring of changes in the distance between the histone and the DNA, providing insights into nucleosome assembly and disassembly. The study demonstrated that the Cy3.5-Cy5.5 pair is photostable for approximately 5 minutes under continuous illumination, making it suitable for observing these dynamic processes.[10]
Experimental Workflow: smFRET Study of Nucleosomes
Caption: A typical workflow for a single-molecule FRET experiment.
Application 2: High-Throughput Screening for DNA Intercalators
Background: DNA intercalators are a class of molecules that can insert themselves between the base pairs of DNA and are often used as anticancer drugs. High-throughput screening (HTS) assays are essential for discovering new drug candidates.
Experimental Approach: A FRET-based probe can be designed for HTS of DNA intercalators.[16] In one such design, a double-stranded DNA oligonucleotide is labeled with a FRET pair, such as Cy3 and Cy5, at its opposing ends.[16] The binding of an intercalator increases the length of the DNA, leading to a decrease in FRET efficiency. This change in FRET signal can be readily detected in a plate-based format, making it suitable for HTS. While this example uses Cy3/Cy5, the principle is directly applicable to a Cy3.5-based system, potentially in a multiplexed assay to screen for different types of DNA binders simultaneously.
Experimental Protocols
Protocol 1: Labeling Proteins with Cy3.5 NHS Ester
This protocol is for labeling primary amines (e.g., lysines) on proteins.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., PBS, pH 7.2-7.4)
-
Cy3.5 NHS ester
-
Anhydrous DMSO or DMF
-
1 M Sodium Bicarbonate, pH 8.3-8.5
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL. Adjust the pH of the protein solution to 8.3-8.5 using 1 M Sodium Bicarbonate.
-
Prepare Dye Stock Solution: Immediately before use, dissolve the Cy3.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add the dye stock solution to the protein solution. A common starting point is a 10-fold molar excess of dye to protein. Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Separate the labeled protein from the unreacted dye using a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and the excitation maximum of Cy3.5 (~581 nm). The DOL can be calculated using the molar extinction coefficients of the protein and the dye.
Protocol 2: Labeling Proteins with Cy3.5 Maleimide
This protocol is for labeling free sulfhydryl groups (cysteines) on proteins.
Materials:
-
Protein of interest (in a degassed, thiol-free buffer, e.g., PBS, pH 7.0-7.5)
-
TCEP (tris(2-carboxyethyl)phosphine) (optional, for reducing disulfide bonds)
-
Cy3.5 maleimide
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed buffer at 1-10 mg/mL.
-
(Optional) Reduction of Disulfides: If the protein's cysteines are in disulfide bonds, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Prepare Dye Stock Solution: Dissolve the Cy3.5 maleimide in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye stock solution to the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Purify the labeled protein using a desalting column.
-
Determine DOL: Calculate the DOL as described in the NHS ester protocol, using the appropriate molar extinction coefficients.
Troubleshooting Common Issues in Cy3.5 FRET Experiments
Even with careful planning, FRET experiments can present challenges. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No FRET Signal | - Donor and acceptor are too far apart. - Incorrect labeling stoichiometry. - Photobleaching of the acceptor. - Incorrect filter sets. | - Re-evaluate the labeling sites. - Optimize the dye-to-protein labeling ratio. - Use an oxygen scavenging system.[17] - Ensure filter sets are appropriate for the Cy3.5 FRET pair. |
| High Background Fluorescence | - Unreacted dye not fully removed. - Non-specific binding of labeled molecules to the surface. - Autofluorescence from the sample or buffer components. | - Improve the purification of the labeled conjugate. - Use appropriate surface passivation (e.g., PEG). - Use high-purity reagents and check for autofluorescence of the buffer. |
| Photobleaching or Blinking | - High laser power. - Presence of reactive oxygen species. - Intrinsic properties of the cyanine dyes. | - Reduce laser power to the minimum required for a good signal-to-noise ratio. - Incorporate an oxygen scavenging system (e.g., glucose oxidase/catalase) and triplet state quenchers (e.g., Trolox).[17] - Consider using more photostable dye alternatives if the issue persists. |
| Artifacts in smFRET Data | - Reversible switching off ("blinking") of Cy5 or Cy5.5 can be misinterpreted as a conformational change.[18] - Changes in dye properties due to interactions with the protein or surface. | - Carefully analyze single-molecule traces for characteristic blinking behavior. - Perform control experiments with donor-only and acceptor-only labeled molecules to characterize their photophysics. |
Conclusion: The Place of Cy3.5 in the FRET Toolbox
Cy3.5 is a valuable fluorophore for FRET studies, offering a distinct spectral window that is particularly useful for multicolor experiments. Its proven performance in demanding applications like single-molecule FRET, especially when paired with Cy5.5, makes it a reliable choice for investigating the dynamics of nucleic acids and proteins. While perhaps not as commonly used as the Cy3/Cy5 pair, its unique spectral properties and good photostability ensure its place as an important tool in the ever-expanding FRET toolbox. By understanding its characteristics and following robust experimental protocols, researchers can effectively harness the power of Cy3.5 to illuminate the intricate molecular dances that underpin biological function.
References
Click to expand
-
Understanding Förster Resonance Energy Transfer in the Sheet Regime with DNA Brick-Based Dye Networks. [Link]
-
Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes. [Link]
-
Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. [Link]
-
A Practical Guide to Single Molecule FRET. [Link]
-
Cyanine - Wikipedia. [Link]
-
Photoblueing of organic dyes can cause artifacts in super-resolution microscopy. [Link]
-
Cy5 Spectrum: Key Properties & Applications. [Link]
-
Manipulating Protein Conformations by Single-Molecule AFM-FRET Nanoscopy. [Link]
-
CYanine Fluorophores. [Link]
-
Photobleaching Pathways in Single-Molecule FRET Experiments. [Link]
-
Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes. [Link]
-
Photoswitching Mechanism of Cyanine Dyes. [Link]
-
A three-fluorophore FRET assay for high-throughput screening of small-molecule inhibitors of ribosome assembly. [Link]
-
Experimental setup and single-molecule FRET (smFRET) assay. [Link]
-
The use of FRET imaging microscopy to detect protein–protein interactions and protein conformational changes in vivo. [Link]
-
An Introduction to Fluorescence Resonance Energy Transfer (FRET) Technology and its Application in Bioscience. [Link]
-
Synthesis, Optical Properties, and In Vivo Biodistribution Performance of Polymethine Cyanine Fluorophores. [Link]
-
Multipair Förster Resonance Energy Transfer via Spectrally Resolved Single-Molecule Detection. [Link]
-
A Two-Step Method for smFRET Data Analysis. [Link]
-
Distances between Cy3 and Cy5 in different constructs. [Link]
-
Utilizing Single-Molecule Fret Methods to Study Conformational Changes in Trim5α. [Link]
-
Cyanine3.5 Dye. [Link]
-
Single-Molecule Three-Color FRET. [Link]
-
Confocal Single-Molecule FRET for.pdf. [Link]
-
Internally labeled Cy3/Cy5 DNA constructs show greatly enhanced photo-stability in single-molecule FRET experiments. [Link]
-
Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes. [Link]
-
Reliability and accuracy of single-molecule FRET studies for characterization of structural dynamics and distances in proteins. [Link]
-
Detailed analysis of complex single molecule FRET data with the software MASH. [Link]
-
FRET-Based Probe for High-Throughput DNA Intercalator Drug Discovery and In Vivo Imaging. [Link]
-
Strategies for Overcoming the Single-Molecule Concentration Barrier. [Link]
-
Reliability and accuracy of single-molecule FRET studies for characterization of structural dynamics and distances in proteins. [Link]
-
Fluorescence resonance energy transfer (FRET) for DNA biosensors: FRET pairs and Förster distances for various dye-DNA conjugates. [Link]
-
Molecular and spectroscopic characterization of green and red cyanine fluorophores from the Alexa Fluor and AF series. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A three-fluorophore FRET assay for high-throughput screening of small-molecule inhibitors of ribosome assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyanine3.5 Dye | AxisPharm [axispharm.com]
- 4. chempep.com [chempep.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Amine-PEG-Fluor-647 TEA salts, MW 2,000, Alexa Fluor 647-PEG-amine MW 2,000 equivalent | BroadPharm [broadpharm.com]
- 7. Cyanine - Wikipedia [en.wikipedia.org]
- 8. Cyanine 5, SE | Cyanine Dyes (Cy Dyes) | Tocris Bioscience [tocris.com]
- 9. interchim.fr [interchim.fr]
- 10. Single-Molecule Characterization of Cy3.5 -Cy5.5 Dye Pair for FRET Studies of Nucleic Acids and Nucleosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding Förster Resonance Energy Transfer in the Sheet Regime with DNA Brick-Based Dye Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Single-Molecule Three-Color FRET - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Förster Distance Calculator | AAT Bioquest [aatbio.com]
- 18. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mechanistic Causality: Understanding the Hazard
As a Senior Application Scientist, I have overseen countless bioconjugation workflows across drug development and molecular biology laboratories. While Cy3.5-COOH (Cyanine 3.5 carboxylic acid) is a fundamental tool for labeling peptides, proteins, and oligonucleotides, its disposal is frequently mishandled.
Fluorescent dyes are engineered for extreme chemical and photostability. This makes them highly recalcitrant to biodegradation, posing a significant risk of aquatic toxicity if introduced into standard wastewater systems. Furthermore, because Cy3.5-COOH is highly hydrophobic, it is obligately paired with hazardous organic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). In laboratory safety, the most hazardous component of a mixture dictates the disposal protocol [1].
The following guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of Cy3.5-COOH waste streams.
-
The Solvent Vector Effect: DMSO is a powerful chemical penetration enhancer that easily permeates standard nitrile laboratory gloves[2]. If a Cy3.5-COOH/DMSO stock solution is spilled or mishandled, the solvent acts as a vector, carrying the synthetic fluorophore (and any conjugated bioactive compounds) directly through the epidermal barrier.
-
Environmental Persistence: Synthetic cyanine dyes do not break down in municipal water treatment plants. Sink disposal is strictly prohibited, as the dye will persist and accumulate in local waterways[3].
Workflow & Waste Generation
To properly manage disposal, we must first map where the waste is generated during a standard labeling experiment.
Workflow of Cy3.5-COOH bioconjugation and corresponding hazardous waste generation streams.
Operational Disposal Plan: Step-by-Step Methodologies
Every protocol below is designed as a self-validating system: by following the physical steps, you inherently comply with EPA and OSHA regulations regarding chemical accumulation and segregation.
Protocol A: Organic Liquid Waste (Stock Solutions)
Unused or expired 10 mM Cy3.5-COOH stock solutions in DMSO/DMF are combustible and highly skin-permeable[1],[2].
-
Segregation: Collect all expired stock solutions in a designated, chemically compatible High-Density Polyethylene (HDPE) or glass carboy. Never mix this with strong oxidizers or acids.
-
Labeling: The container must be explicitly labeled with all constituents. Do not use abbreviations. Write: "Hazardous Waste: Dimethyl Sulfoxide, Cyanine 3.5 Dye"[4].
-
Storage: Store the waste container in a designated Satellite Accumulation Area (SAA) within a flammable materials cabinet[4],[2]. Ensure the container is kept tightly closed unless actively adding waste.
Protocol B: Aqueous Liquid Waste (Labeling Buffers & Dialysate)
Unreacted dye separated during dialysis or size-exclusion chromatography is dilute but still environmentally persistent.
-
Collection: Route all first-pass wash buffers (e.g., PBS, HEPES) and dialysate into a dedicated aqueous hazardous waste carboy.
-
pH Validation: Before sealing the container for final EH&S pickup, verify that the pH of the aqueous waste is between 5.0 and 11.5. Highly acidic or alkaline solutions can react over time or degrade the integrity of the waste container.
-
Disposal: Transfer to your institution's Environmental Health and Safety (EH&S) department for incineration. Never pour down the drain [3].
Protocol C: The "Triple Rinse" Rule for Empty Vials
Empty reagent vials that once contained pure Cy3.5-COOH powder or concentrated stock solutions cannot simply be thrown in the trash.
-
First Rinse: Add a small volume of compatible solvent (e.g., ethanol or DMSO) to the empty Cy3.5-COOH vial. Vortex briefly and transfer this initial rinseate to the Organic Liquid Waste container. The first rinse must always be treated as hazardous waste[5].
-
Subsequent Rinses: Repeat the solvent rinse process two more times to ensure all residual fluorophore is dissolved and removed.
-
Defacing: Use a permanent marker to completely obliterate or deface the original manufacturer's chemical label[6],[5].
-
Final Disposal: Once clean, dry, and defaced, the glass vial may be safely disposed of in the standard laboratory broken glass/solid waste bin[6].
Quantitative Waste Stream Summary
To ensure rapid compliance at the bench, utilize the following matrix to segregate Cy3.5-COOH waste streams accurately:
| Waste Stream | Primary Components | Primary Hazard | Container Specification | Disposal Route |
| Solid Waste | Empty vials, pipette tips, desalting columns, gloves | Environmental persistence | Puncture-resistant, leak-proof bin | EH&S Solid Chemical Waste |
| Organic Liquid | Cy3.5-COOH, DMSO, DMF | Combustible, Skin-permeable | HDPE carboy, secondary containment | EH&S Organic Solvent Waste |
| Aqueous Liquid | PBS, unreacted dye, quenched bioconjugates | Aquatic toxicity | HDPE or Glass carboy | EH&S Aqueous Waste |
References
- Laboratory Waste Disposal Safety Protocols.
- Proper Disposal of Dimethyl Sulfoxide-d6 (DMSO-d6): A Procedural Guide. Benchchem.
- DIMETHYL SULFOXIDE (DMSO) Standard.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
- Procedures for the disposal of liquid chemical residues and aqueous solutions. Stockholm University.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. _
Sources
Personal protective equipment for handling Cy3.5-cooh
As a Senior Application Scientist, I approach laboratory safety not as a checklist of restrictions, but as a system of engineered controls that ensure both the integrity of your data and the health of your team.
Handling Cy3.5-COOH (Cyanine3.5 carboxylic acid) presents a unique intersection of chemical risks. While the unreacted fluorophore itself is generally considered to have low acute toxicity [1], the context in which it is used dictates a rigorous safety posture. Because Cy3.5-COOH is a non-activated hydrophobic dye, it must be reconstituted in highly permeable polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) —before undergoing activation (e.g., via EDC/NHS chemistry) for bioconjugation.
The primary operational hazard is not the dye alone, but the solvent acting as a molecular Trojan horse , capable of rapidly transporting the fluorophore and activating reagents directly across the epidermal barrier and into your bloodstream [2].
Below is the definitive, field-proven guide to the personal protective equipment (PPE), handling methodologies, and disposal protocols for Cy3.5-COOH.
Part 1: The Defensive Posture (PPE Matrix)
To build a self-validating safety system, your PPE must match the chemical kinetics of your solvents. Standard laboratory gloves provide a false sense of security when handling DMSO.
Quantitative Glove Permeation Data for DMSO
Data synthesized from standardized ASTM F739 chemical permeation testing[3].
| Glove Material | DMSO Breakthrough Time | Degradation Rating | Scientific Rationale & Field Application |
| Nitrile (Standard, 4-6 mil) | < 10 - 25 minutes | Poor to Fair | DMSO rapidly permeates thin nitrile films. Only suitable for transient handling. If using nitrile, you must double-glove and change immediately upon suspected contamination. |
| Butyl Rubber (14-30 mil) | > 480 minutes | Excellent | Highly resistant to polar aprotic solvents. Mandatory if you are handling large volumes of DMSO/DMF or performing prolonged conjugations. |
| Neoprene | < 15 minutes | Poor | Rapid molecular diffusion occurs. Not recommended for Cy3.5-COOH reconstitution workflows. |
Comprehensive PPE Requirements
-
Hand Protection: Double-gloved nitrile for micro-scale weighing (<10 mg); Butyl rubber gloves for bulk reconstitution or extended solvent handling.
-
Eye Protection: ANSI Z87.1 or EN 166 certified chemical splash goggles. Causality: DMSO can cause severe ocular irritation and corneal damage upon contact.
-
Body Protection: A fully buttoned, flame-resistant (FR) laboratory coat (if handling DMF, which is flammable) or a standard heavy-cotton lab coat. Ensure closed-toe shoes and full-length trousers are worn.
-
Respiratory Protection: All handling of the dry lyophilized powder must occur inside a Class II Biological Safety Cabinet (if sterile) or a properly calibrated Chemical Fume Hood[4].
Part 2: Tactical Execution (Step-by-Step Methodology)
This protocol is designed to mitigate the electrostatic volatility of the dry powder and the permeation risks of the solvent phase.
Phase 1: Equilibration & Weighing
-
Thermal Equilibration: Remove the Cy3.5-COOH vial from -20°C storage. Do not open it immediately. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes. Causality: Opening a cold vial introduces atmospheric moisture, which degrades the dye and ruins the anhydrous environment required for downstream EDC/NHS activation.
-
Workspace Prep: Line the fume hood with a highly absorbent, plastic-backed bench pad.
-
Weighing: Cyanine dyes are notoriously static. Use an anti-static ionizer gun on your spatulas and weigh boats to prevent the powder from aerosolizing or clinging to the sides of the analytical balance.
Phase 2: Reconstitution (High-Risk Step)
-
Solvent Addition: Under the fume hood, add anhydrous DMSO or DMF directly to the original dye vial rather than transferring the powder.
-
Dissolution: Vortex gently or sonicate for 30 seconds.
-
PPE Check: If a micro-drop of DMSO/Cy3.5-COOH splashes onto your outer nitrile glove, immediately pause, remove the outer glove inside-out, dispose of it in the solid waste, and don a fresh outer glove.
Phase 3: Activation & Bioconjugation
-
Activation: Add your coupling reagents (e.g., EDC and Sulfo-NHS) to the Cy3.5-COOH solution. Note: EDC is a known skin sensitizer; maintain strict fume hood discipline.
-
Conjugation: Add the activated organic dye mixture dropwise to your aqueous biomolecule solution (e.g., proteins in PBS, pH 7.4) while gently vortexing. Keep the final organic solvent concentration below 10% to prevent protein denaturation.
Part 3: End-of-Life Management (Spill & Disposal Plan)
Fluorophores are highly persistent environmental contaminants. They must never be disposed of via standard sink drainage.
Spill Response Protocol
-
Small Spills (<50 mL): Cover the spill with chemical absorbent pads. Because Cy3.5-COOH is highly hydrophobic, water will not clean it effectively. Wipe the area first with 70% Isopropanol or Ethanol to solubilize the residual dye, followed by a final wash with soap and water.
-
Contaminated PPE: Any glove or lab coat sleeve that contacts the dye/DMSO mixture must be immediately removed and placed in hazardous waste.
Waste Segregation Plan
-
Solid Hazardous Waste: Contaminated pipette tips, microcentrifuge tubes, weigh boats, and used gloves must be placed in a designated, puncture-proof biohazard/chemical solid waste bin.
-
Non-Halogenated Organic Liquid Waste: Any leftover concentrated Cy3.5-COOH in DMSO/DMF, as well as the first wash of the reaction vials, must be disposed of in a clearly labeled non-halogenated organic waste carboy.
-
Aqueous Liquid Waste: Post-conjugation purification effluents (e.g., flow-through from a Sephadex G-25 desalting column) contain diluted, unreacted dye in buffer. This must be collected in a separate aqueous chemical waste container.
Part 4: Visual Safety & Operational Workflow
Workflow for the safe handling, bioconjugation, and disposal of Cy3.5-COOH.
References
-
UC Davis Veterinary Medical Teaching Hospital. "Standard Operating Procedure: Dimethyl sulfoxide (DMSO) Use." UC Davis Safety Services.[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
